Product packaging for Boc-2-chloro-L-phenylalanine(Cat. No.:CAS No. 114873-02-8)

Boc-2-chloro-L-phenylalanine

Cat. No.: B1272355
CAS No.: 114873-02-8
M. Wt: 299.75 g/mol
InChI Key: TUUQJNHCVFJMPU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-2-chloro-L-phenylalanine is a useful research compound. Its molecular formula is C14H18ClNO4 and its molecular weight is 299.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18ClNO4 B1272355 Boc-2-chloro-L-phenylalanine CAS No. 114873-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUQJNHCVFJMPU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921522
Record name N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-02-8
Record name N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-L-phenylalanine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Boc-2-chloro-L-phenylalanine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-2-chloro-L-phenylalanine (Boc-2-chloro-L-phenylalanine), a non-natural amino acid derivative of significant interest in medicinal chemistry and peptide science. The document delves into its core chemical and physical properties, molecular structure, and provides a detailed, field-proven protocol for its synthesis via Boc protection of 2-chloro-L-phenylalanine. Furthermore, this guide explores the critical role of this compound as a versatile building block in solid-phase peptide synthesis (SPPS) and its broader applications in drug discovery and development. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Non-Natural Amino Acids

In the landscape of modern drug discovery and peptide engineering, the incorporation of non-natural amino acids into peptide sequences is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This compound emerges as a pivotal building block in this context. The introduction of a chlorine atom at the ortho position of the phenyl ring imparts unique steric and electronic properties. This modification can profoundly influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental for its application in stepwise peptide synthesis, particularly in the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This guide aims to provide a holistic and practical understanding of this compound, from its fundamental characteristics to its synthetic utility.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic protocols.

Core Chemical Properties

The key chemical identifiers and properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈ClNO₄[1][2]
Molecular Weight 299.75 g/mol [1]
CAS Number 114873-02-8[1][2]
Appearance Off-white powder[2]
Melting Point 77 - 81 °C[2]
Optical Rotation [α]²⁰/D = -23 ± 2° (c=1 in EtOAc)[2]
Purity ≥ 99% (HPLC)[2]
Solubility Slightly soluble in ethanol.[3]
Molecular Structure

The molecular structure of this compound is fundamental to its reactivity and function in peptide synthesis.

  • IUPAC Name: (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid[1]

  • SMILES: CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[1]

  • InChI Key: TUUQJNHCVFJMPU-NSHDSACASA-N[1]

The structure features a chiral center at the α-carbon, designated as the L- or (S)-enantiomer, which is crucial for the stereochemistry of the resulting peptides. The Boc protecting group is attached to the α-amino group, and a chlorine atom is substituted at the 2-position of the phenyl side chain.

Caption: 2D representation of this compound structure.

Synthesis and Purification

The most common and practical laboratory synthesis of this compound involves the protection of the α-amino group of 2-chloro-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method is highly efficient and generally provides a clean product with good yield.

Experimental Protocol: Boc Protection of 2-chloro-L-phenylalanine

This protocol is adapted from the general procedure for Boc protection of amino acids.[4]

Materials and Reagents:

  • 2-chloro-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane (peroxide-free) or tert-Butyl alcohol

  • 1 M Sodium hydroxide (NaOH) solution or Triethylamine

  • Water (deionized)

  • Ethyl acetate

  • Hexane or Pentane

  • Saturated aqueous sodium bicarbonate solution

  • Potassium hydrogen sulfate

  • Ethyl ether

  • Magnesium sulfate (anhydrous)

  • Reaction flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a suitable reaction flask, dissolve 2-chloro-L-phenylalanine (1 equivalent) in a mixture of dioxane (or tert-butyl alcohol) and water.

  • Basification: Cool the solution in an ice bath and add 1 M NaOH solution or triethylamine (2 equivalents) portion-wise while stirring to maintain a basic pH.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) dissolved in a minimal amount of dioxane (or tert-butyl alcohol) dropwise over 30-60 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvent.

    • Wash the remaining aqueous solution with pentane or hexane (2-3 times) to remove unreacted Boc₂O and other nonpolar impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate. This should be done in an ice bath as the reaction is exothermic and liberates CO₂.

    • Extract the product into ethyl acetate or ethyl ether (3-4 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Isolation:

    • Filter the drying agent and concentrate the organic solution in vacuo to obtain a crude product, which may be an oil or a semi-solid.

    • The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane.

    • Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Choice of Base: A base is required to deprotonate the amino group of 2-chloro-L-phenylalanine, making it nucleophilic enough to attack the electrophilic carbonyl carbon of Boc₂O.

  • Use of Boc₂O: Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

  • Acidification: Acidification of the aqueous layer protonates the carboxylate group, rendering the product less water-soluble and allowing for its extraction into an organic solvent.

  • Crystallization: This is a crucial step for obtaining a high-purity product, free from starting materials and byproducts.

G cluster_workflow Synthesis Workflow start Start: 2-chloro-L-phenylalanine dissolve Dissolve in Dioxane/Water start->dissolve basify Add Base (e.g., NaOH) dissolve->basify add_boc Add Boc₂O (Di-tert-butyl dicarbonate) basify->add_boc react Stir Overnight at Room Temp. add_boc->react workup Aqueous Work-up (Acidification & Extraction) react->workup purify Purify by Crystallization workup->purify end Product: This compound purify->end

Caption: Workflow for the synthesis of this compound.

Spectral Characterization

While specific experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on data from analogous compounds like N-Boc-L-phenylalanine.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The aromatic protons will appear in the region of 7.0-7.5 ppm, with splitting patterns influenced by the ortho-chloro substituent. The α- and β-protons of the amino acid backbone will be observed as multiplets, typically between 3.0 and 4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group around 155 ppm and the carboxylic acid carbonyl around 175 ppm. The quaternary carbon of the tert-butyl group will be near 80 ppm, and the methyl carbons around 28 ppm. The aromatic carbons will resonate in the 125-140 ppm range.

  • Mass Spectrometry: The exact mass of this compound is 299.0924 g/mol .[1] Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ or [M+Na]⁺ adducts.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate and carboxylic acid (around 1690-1750 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Applications in Peptide Synthesis and Drug Discovery

This compound is a valuable tool for medicinal chemists and peptide scientists, primarily utilized as a building block in the synthesis of bioactive peptides and peptidomimetics.[2][5]

Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-based SPPS. In this methodology, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is elongated by sequential cycles of N-terminal Boc group deprotection and coupling of the next Boc-protected amino acid.

The Role of this compound in SPPS:

  • Enhanced Stability: The incorporation of D-amino acids, including derivatives like D-2-chlorophenylalanine, can significantly increase the resistance of peptides to proteolytic degradation, thereby extending their in vivo half-life.[6]

  • Conformational Constraint: The bulky chlorine atom at the ortho position can introduce steric hindrance, which may restrict the conformational freedom of the peptide backbone and the side chain. This can lead to the stabilization of specific secondary structures (e.g., β-turns) that are crucial for biological activity.

  • Modulation of Binding Affinity: The electronic properties of the chlorine atom can alter the electronic distribution of the phenyl ring, potentially influencing key interactions (e.g., π-π stacking, hydrophobic interactions) with the target receptor or enzyme. This allows for the fine-tuning of binding affinity and selectivity.

G cluster_sp_ps Boc-SPPS Cycle resin Resin-Bound Peptide deprotection Boc Deprotection (e.g., TFA) resin->deprotection 1. neutralization Neutralization (e.g., DIEA) deprotection->neutralization 2. coupling Coupling of Boc-2-chloro-L-Phe neutralization->coupling 3. washing Washing coupling->washing 4. washing->resin Repeat for next amino acid

Caption: General cycle of Boc solid-phase peptide synthesis.

Drug Development and Medicinal Chemistry

Beyond its use in constructing novel peptides, this compound is employed in the broader field of drug development.[5]

  • Enzyme Inhibitors: It can be incorporated into the design of specific enzyme inhibitors, where the chlorinated phenyl ring can interact with active site residues to enhance inhibitory potency.[5]

  • Bioconjugation: The unique properties of this amino acid derivative make it suitable for bioconjugation, facilitating the attachment of peptides to other molecules like drugs or imaging agents to improve targeting and efficacy.[2]

  • Probing Structure-Activity Relationships (SAR): By systematically replacing natural amino acids with this compound in a peptide sequence, researchers can probe the structure-activity relationships and gain insights into the molecular basis of biological activity.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity and purity of this compound.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, typically at 0-8 °C, away from incompatible materials such as strong oxidizing agents.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Handling: Standard laboratory safety precautions should be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3] The compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[1]

  • Stability: The Boc protecting group is sensitive to acidic conditions. Therefore, contact with strong acids should be avoided during storage. The compound is generally stable under normal, recommended storage conditions.

Conclusion

This compound is a specialized yet highly valuable non-natural amino acid derivative that offers significant advantages in peptide chemistry and drug discovery. Its unique structural features, conferred by the ortho-chloro substitution, enable the synthesis of peptides with enhanced stability, constrained conformations, and modulated biological activities. The well-established protocols for its synthesis and its compatibility with standard Boc-SPPS make it an accessible and powerful tool for researchers. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in advancing the frontiers of medicinal chemistry.

References

An In-depth Technical Guide to the Characterization of (2S)-2-[(tert-butoxy)carbonylamino]-3-(2-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2S)-2-[(tert-butoxy)carbonylamino]-3-(2-chlorophenyl)propanoic acid, also known as Boc-L-2-chlorophenylalanine, is a non-canonical amino acid derivative crucial in the fields of peptide synthesis and drug discovery. The incorporation of a chlorine atom onto the phenyl ring offers a strategic tool for modulating the steric and electronic properties of peptides, potentially enhancing their biological activity, stability, or binding affinity. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the amine terminus.[1] Rigorous characterization of this building block is a non-negotiable prerequisite for its use in pharmaceutical development, ensuring the identity, purity, and stereochemical integrity of the final product. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is the first step in its comprehensive analysis. These properties dictate handling, storage, and appropriate analytical conditions.

PropertyValueSource
IUPAC Name (2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[2]
Synonyms Boc-L-Phe(2-Cl)-OH, Boc-2-chloro-L-phenylalanine, Boc-L-2-Chlorophe[1][2]
CAS Number 114873-02-8[1][2]
Molecular Formula C₁₄H₁₈ClNO₄[1][2]
Molecular Weight 299.75 g/mol [2]
Monoisotopic Mass 299.0924357 Da[2]
Appearance Off-white powder[1]
Melting Point 77 - 81 °C[1]
Optical Rotation [α]²⁰/D = -23 ± 2° (c=1 in Ethyl Acetate)[1]
Purity (HPLC) ≥ 99%[1]

The Characterization Workflow: A Multi-modal Approach

A single analytical technique is insufficient to fully characterize a molecule of this complexity. A multi-modal approach, integrating data from various spectroscopic and chromatographic methods, is essential for a complete and validated assessment. This workflow ensures not only structural confirmation but also a thorough evaluation of purity, including stereoisomeric contaminants.

cluster_0 Characterization Workflow Start Boc-L-2-chlorophenylalanine Sample NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight Confirmation FTIR FT-IR Spectroscopy Start->FTIR Functional Group ID HPLC Chiral HPLC Start->HPLC Purity & Enantiomeric Excess Data Data Integration & Analysis NMR->Data MS->Data FTIR->Data HPLC->Data Report Certificate of Analysis Data->Report cluster_1 NMR Protocol Prep 1. Sample Prep: Dissolve 10-20 mg in ~0.7 mL CDCl₃ Acq 2. Data Acquisition: Acquire ¹H and ¹³C spectra on a 400+ MHz spectrometer Prep->Acq Proc 3. Processing: Fourier transform, phase, and baseline correction Acq->Proc Anal 4. Analysis: Calibrate to TMS (0 ppm), integrate ¹H, assign peaks Proc->Anal cluster_2 LC-MS Protocol Prep 1. Sample Prep: Prepare a ~10 µg/mL solution in Acetonitrile/Water (50:50) LC 2. Chromatography: Inject onto a C18 column with a suitable gradient Prep->LC MS 3. MS Acquisition: Analyze eluent via ESI+ MS (Full scan and MS/MS modes) LC->MS Anal 4. Analysis: Extract ion chromatograms, analyze spectra for expected m/z MS->Anal cluster_3 Chiral HPLC Protocol Prep 1. Sample Prep: Dissolve sample in mobile phase (~1 mg/mL) Method 2. Method Setup: Column: Chiralcel OD-H Mobile Phase: Hexane/IPA/TFA (e.g., 90:10:0.1) Prep->Method Run 3. Analysis: Inject sample and monitor at ~220 nm Method->Run Quant 4. Quantification: Integrate peaks for (S) and (R) enantiomers to calculate e.e. Run->Quant

References

The Advent of a Key Building Block: A Technical Guide to the Discovery and Synthesis of Boc-Phe(2-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Non-Canonical Amino Acids

In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides, enhancing their stability, conformational rigidity, and receptor affinity. Among these, halogenated amino acids have emerged as particularly valuable tools. This guide provides an in-depth exploration of Boc-Phe(2-Cl)-OH, a monochlorinated derivative of L-phenylalanine protected with a tert-butyloxycarbonyl (Boc) group. We will delve into its historical context, dissect the key synthetic strategies for its preparation, and elucidate its critical role in the development of novel peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic amino acid.

Deconstructing the Molecule: Properties of Boc-Phe(2-Cl)-OH

Boc-Phe(2-Cl)-OH, systematically named (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid, is a white to off-white solid. The introduction of a chlorine atom at the ortho-position of the phenyl ring and the presence of the acid-labile Boc protecting group are the defining features of this molecule, imparting specific and desirable characteristics for peptide synthesis.

PropertyValue
CAS Number 114873-02-8[1][2][3]
Molecular Formula C₁₄H₁₈ClNO₄[1][3]
Molecular Weight 299.75 g/mol [1][3]
Appearance White to light yellow crystalline powder
Chirality (S)-configuration
Key Functional Groups Boc-protected amine, Carboxylic acid, 2-chlorophenyl side chain

Historical Context and Discovery

The precise "discovery" of Boc-Phe(2-Cl)-OH is not marked by a singular, seminal publication. Instead, its emergence is intertwined with the broader evolution of solid-phase peptide synthesis (SPPS) and the systematic exploration of halogenated amino acids as tools to probe and enhance peptide function. The development of the Boc protecting group was a pivotal moment in peptide chemistry, enabling the controlled, stepwise assembly of amino acid chains.[4] The synthesis of various halogenated phenylalanines, including chlorophenylalanines, was explored to create peptides with altered electronic properties and increased resistance to enzymatic degradation. It is within this context of advancing peptide chemistry that Boc-Phe(2-Cl)-OH was first synthesized and recognized for its utility as a valuable building block.

The Synthesis of Boc-Phe(2-Cl)-OH: A Two-Stage Process

The preparation of Boc-Phe(2-Cl)-OH is fundamentally a two-stage process: first, the synthesis of the precursor amino acid, 2-chloro-L-phenylalanine, followed by the protection of its α-amino group with the tert-butyloxycarbonyl (Boc) moiety.

Part 1: Synthesis of the Precursor, 2-Chloro-L-phenylalanine

A classical approach to halogenated phenylalanines involves the diazotization of the corresponding aminophenylalanine. However, a more direct, albeit mechanistically complex, route involves the diazotization of L-phenylalanine itself, followed by a Sandmeyer-type reaction.

Experimental Protocol: Diazotization-Chlorination of L-Phenylalanine

  • Diazotization: L-phenylalanine is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C.

  • A solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution, maintaining the low temperature. This in situ generates nitrous acid, which reacts with the primary amine of phenylalanine to form a diazonium salt. The evolution of nitrogen gas is observed during this step.[5][6]

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) dissolved in hydrochloric acid. This facilitates the replacement of the diazonium group with a chlorine atom at the 2-position of the phenyl ring.

  • Work-up and Isolation: The reaction mixture is warmed to room temperature and then extracted with an organic solvent. The product is purified by crystallization or chromatography to yield 2-chloro-L-phenylalanine.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) Chloride: CuCl acts as a catalyst in the Sandmeyer reaction, facilitating the transfer of a chlorine atom to the aromatic ring.

Modern organic synthesis offers more elegant and efficient routes through asymmetric catalysis, which allows for the direct creation of the desired enantiomer with high optical purity. One such method is the asymmetric α-alkylation of a glycine Schiff base using a phase-transfer catalyst.[7][8]

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

  • Schiff Base Formation: A glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, is prepared to protect the amino group and activate the α-carbon.

  • Asymmetric Alkylation: The Schiff base is reacted with 2-chlorobenzyl bromide in the presence of a chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid) and a base (e.g., aqueous potassium hydroxide). The chiral catalyst directs the alkylation to occur enantioselectively, favoring the formation of the (S)-enantiomer.[7][8]

  • Hydrolysis: The resulting protected amino acid is then hydrolyzed under acidic conditions to remove the Schiff base and the tert-butyl ester, yielding 2-chloro-L-phenylalanine.

Causality Behind Experimental Choices:

  • Glycine Schiff Base: This substrate provides an easily deprotonatable α-proton and a bulky protecting group that influences the stereochemical outcome of the alkylation.

  • Chiral Phase-Transfer Catalyst: The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, shielding one face of the enolate and directing the incoming electrophile (2-chlorobenzyl bromide) to the other face, thus inducing asymmetry.

Diagram of Synthetic Pathways to 2-Chloro-L-phenylalanine

G cluster_0 Method A: Diazotization-Chlorination cluster_1 Method B: Asymmetric Synthesis L-Phe L-Phenylalanine Diazonium Diazonium Salt Intermediate L-Phe->Diazonium NaNO₂, HCl, 0-5°C 2-Cl-Phe_A 2-Chloro-L-phenylalanine Diazonium->2-Cl-Phe_A CuCl, HCl Glycine_Schiff Glycine Schiff Base Alkylated_Intermediate Alkylated Schiff Base Glycine_Schiff->Alkylated_Intermediate 1. 2-Chlorobenzyl bromide 2. Chiral Phase-Transfer Catalyst, KOH 2-Cl-Phe_B 2-Chloro-L-phenylalanine Alkylated_Intermediate->2-Cl-Phe_B Acid Hydrolysis

Caption: Synthetic routes to 2-Chloro-L-phenylalanine.

Part 2: Boc Protection of 2-Chloro-L-phenylalanine

The final step in the synthesis is the protection of the α-amino group of 2-chloro-L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. This is a standard and well-established procedure in peptide chemistry.[4][9][10]

Experimental Protocol: Boc Protection

  • Dissolution: 2-chloro-L-phenylalanine is dissolved in a mixture of an organic solvent (e.g., dioxane, THF, or tert-butyl alcohol) and an aqueous basic solution (e.g., sodium hydroxide or sodium bicarbonate).[11]

  • Reaction with Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride, is added to the solution. The reaction is typically stirred at room temperature.[12][13]

  • Work-up and Isolation: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified (e.g., with potassium hydrogen sulfate or citric acid) to a pH of 2-3, causing the Boc-protected amino acid to precipitate.[11] The solid product is collected by filtration, washed with water, and dried to yield Boc-Phe(2-Cl)-OH.

Causality Behind Experimental Choices:

  • Basic Conditions: The reaction is carried out under basic conditions to deprotonate the amino group, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the Boc anhydride.

  • Di-tert-butyl dicarbonate: This is the reagent of choice for Boc protection due to its high reactivity and the fact that its byproducts (tert-butanol and carbon dioxide) are volatile and easily removed.[14][15]

  • Acidification: The final product is a carboxylic acid, which is soluble in its carboxylate form under basic conditions. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution, which is a simple and effective method of isolation.

Diagram of the Boc Protection Workflow

G Start 2-Chloro-L-phenylalanine Dissolve Dissolve in aq. base / organic solvent Start->Dissolve React Add Di-tert-butyl dicarbonate ((Boc)₂O) Dissolve->React Acidify Acidify to pH 2-3 React->Acidify Isolate Filter and dry the precipitate Acidify->Isolate End Boc-Phe(2-Cl)-OH Isolate->End

Caption: Workflow for the Boc protection of 2-Chloro-L-phenylalanine.

Applications in Peptide Synthesis and Drug Discovery

The utility of Boc-Phe(2-Cl)-OH lies in its ability to be seamlessly integrated into Boc-based solid-phase peptide synthesis (SPPS) protocols. The ortho-chloro substitution on the phenyl ring can impart several beneficial properties to the resulting peptide:

  • Enhanced Proteolytic Stability: The steric bulk and electronic nature of the chlorine atom can hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulation of Binding Affinity: The chloro-substituent can alter the conformation of the peptide backbone and engage in specific interactions (e.g., halogen bonding) with biological targets, potentially leading to increased binding affinity and selectivity.

  • Probing Structure-Activity Relationships (SAR): Boc-Phe(2-Cl)-OH serves as a valuable tool for medicinal chemists to systematically probe the SAR of a peptide. By replacing a natural phenylalanine residue with its chlorinated analog, researchers can gain insights into the role of the aromatic ring in receptor binding.

While specific, high-profile drug candidates containing Boc-Phe(2-Cl)-OH are not extensively documented in publicly available literature, its use is prevalent in the early stages of drug discovery for the synthesis of peptide libraries and the optimization of lead compounds.

Conclusion: An Indispensable Tool for Peptide Innovation

Boc-Phe(2-Cl)-OH stands as a testament to the power of synthetic chemistry to expand the repertoire of building blocks available for peptide science. While its discovery was an evolutionary step rather than a revolutionary leap, its synthesis is a well-understood process grounded in fundamental principles of organic chemistry. The ability to strategically introduce a chlorine atom onto the phenyl ring of phenylalanine provides a subtle yet powerful means to enhance the pharmacological properties of peptides. For researchers and drug developers, Boc-Phe(2-Cl)-OH remains an indispensable tool in the ongoing quest to design and create the next generation of peptide-based therapeutics.

References

A Comprehensive Spectroscopic and Methodological Guide to Boc-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and peptide chemistry, the precise characterization of non-canonical amino acids is of paramount importance. Boc-2-chloro-L-phenylalanine, a key building block in the synthesis of novel peptides and peptidomimetics, offers unique structural and electronic properties due to the presence of a chlorine atom on the phenyl ring. This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification and quality control of this critical reagent. The methodologies and data interpretations presented herein are grounded in established principles and best practices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Spectroscopic Characterization

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability and facile cleavage under specific acidic conditions. The introduction of a chlorine atom at the ortho position of the phenylalanine side chain in this compound introduces steric and electronic modifications that can profoundly influence the conformational preferences and biological activity of resulting peptides. Therefore, rigorous spectroscopic analysis is not merely a procedural step but a fundamental requirement to validate the molecular identity and purity of this compound, ensuring the reliability of subsequent synthetic endeavors and biological assays. This guide will delve into the core spectroscopic techniques, explaining the causality behind experimental choices and providing a self-validating system of protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a definitive confirmation of the structure of this compound.

Experimental Protocol: NMR Analysis

A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup.

Protocol Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common choice for many organic compounds.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: Workflow for NMR Spectroscopic Analysis.

Data Interpretation

The following tables summarize the expected chemical shifts for this compound. These values are based on established principles of NMR spectroscopy and data from similar compounds. For comparison, ¹H NMR data for the parent compound, Boc-L-phenylalanine, is also provided[1].

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Boc (t-butyl)~1.4Singlet9H(CH₃)₃C-
β-CH₂~3.1 - 3.3Multiplet2H-CH₂-Ar
α-CH~4.5 - 4.7Multiplet1H-CH(NHBoc)-
NH~5.0 - 5.2Doublet1H-NH-Boc
Aromatic~7.1 - 7.4Multiplet4HAr-H
COOH~10 - 12Broad Singlet1H-COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Assignment
Boc (CH₃)₃~28(CH₃)₃C-
β-CH₂~38-CH₂-Ar
α-CH~55-CH(NHBoc)-
Boc C(CH₃)₃~80(CH₃)₃C-
Aromatic C~127 - 135Ar-C
C-Cl~134Ar-C-Cl
Boc C=O~155-C=O (carbamate)
COOH~175-COOH

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Protocol Steps:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3300N-H stretchAmine (carbamate)
~2980, 2930C-H stretchAlkane
~1710C=O stretchCarboxylic Acid
~1690C=O stretchCarbamate
~1520N-H bendAmine (carbamate)
~1470, 1440C=C stretchAromatic Ring
~1160C-O stretchCarbamate
~750C-Cl stretchAryl Chloride

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometric Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives.

Protocol Steps:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion as the precursor.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Caption: Workflow for Mass Spectrometric Analysis.

Data Interpretation

The mass spectrum will provide the molecular weight and fragmentation pattern of this compound. The molecular formula is C₁₄H₁₈ClNO₄, with a monoisotopic mass of approximately 299.09 Da[2].

Table 4: Predicted Mass Spectrometric Data for this compound

m/z (amu)IonDescription
~300.09[M+H]⁺Protonated molecular ion
~322.07[M+Na]⁺Sodium adduct
~244.11[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
~200.04[M+H - Boc]⁺Loss of the entire Boc group
~154.05[M+H - Boc - COOH]⁺Subsequent loss of the carboxylic acid group
~125.04[Cl-C₆H₄-CH₂]⁺Chlorobenzyl cation

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be observable for all chlorine-containing ions.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. By following the detailed protocols and utilizing the interpretive guidance provided in this technical guide, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this important synthetic building block. This rigorous analytical approach underpins the reliability and reproducibility of research and development in the fields of peptide chemistry and medicinal science.

References

An In-Depth Technical Guide to the Physical Properties of Boc-o-chloro-L-phenylalanine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the physical properties of N-tert-butoxycarbonyl-ortho-chloro-L-phenylalanine (Boc-o-chloro-L-phenylalanine) powder, a critical building block in peptide synthesis and pharmaceutical development. This document moves beyond a simple recitation of specifications to offer a deep dive into the causality behind its physicochemical characteristics and the experimental methodologies required for their robust evaluation. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug discovery and development pipelines.

Introduction: The Significance of Physical Properties in Drug Development

The journey of a drug molecule from a laboratory curiosity to a therapeutic reality is paved with meticulous characterization. For active pharmaceutical ingredients (APIs) and their synthetic intermediates, such as Boc-o-chloro-L-phenylalanine, a thorough understanding of their physical properties is not merely an academic exercise; it is a cornerstone of rational drug design, formulation development, and process chemistry. Properties such as solubility, solid-state characteristics, thermal stability, and powder behavior directly influence bioavailability, manufacturability, and stability of the final drug product.

Boc-o-chloro-L-phenylalanine, an ortho-chlorinated derivative of L-phenylalanine with a tert-butyloxycarbonyl (Boc) protecting group, presents a unique set of properties that are pivotal for its application in the synthesis of novel peptides and peptidomimetics. The presence of the chlorine atom on the phenyl ring can modulate biological activity and metabolic stability, while the Boc group facilitates controlled peptide chain elongation. This guide provides a detailed exploration of the key physical attributes of this compound in its powdered form.

General Physicochemical Properties

A foundational understanding of the basic physical properties of Boc-o-chloro-L-phenylalanine is the first step in its comprehensive characterization. These properties provide a snapshot of the molecule's identity and purity.

PropertyValueSource
Appearance Off-white powder[Chem-Impex][1]
Molecular Formula C₁₄H₁₈ClNO₄[PubChem][2]
Molecular Weight 299.75 g/mol [PubChem][2]
Melting Point 77 - 81 °C[Chem-Impex][1]
Optical Rotation [α]²⁰/D = -23 ± 2° (c=1 in EtOAc)[Chem-Impex][1]

Expert Insight: The melting point range of 77-81 °C suggests a relatively low melting solid, which is common for moderately sized, protected amino acids. A narrow melting range is indicative of high purity. The specific optical rotation confirms the enantiomeric purity of the L-isomer, a critical parameter in pharmaceutical synthesis where stereochemistry dictates biological activity.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

Boc-protected amino acids are generally soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). The bulky, lipophilic Boc group significantly increases the affinity for organic solvents compared to the unprotected amino acid. The presence of the chloro-substituent on the phenyl ring is expected to further enhance its lipophilicity. Conversely, solubility in aqueous solutions is generally low.

Experimental Protocol for Solubility Determination:

To obtain precise solubility data, the following equilibrium solubility method is recommended:

  • Preparation of Saturated Solutions: Add an excess amount of Boc-o-chloro-L-phenylalanine powder to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, DCM, DMF, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved Boc-o-chloro-L-phenylalanine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated from the concentration of the saturated solution.

G cluster_0 Solubility Determination Workflow A Excess Solid in Solvent B Equilibration (Constant T, Agitation) A->B 24-48h C Centrifugation/Filtration B->C D Quantification of Supernatant (e.g., HPLC) C->D E Solubility Calculation D->E G cluster_1 PXRD Analysis Workflow A Powder Sample Preparation B X-ray Irradiation A->B C Detection of Diffracted X-rays B->C D Generation of Diffractogram (Intensity vs. 2θ) C->D E Analysis of Peak Positions and Intensities D->E G cluster_2 DSC/TGA Analysis Workflow A Sample Weighing and Encapsulation B Instrument Purging and Temperature Programming A->B C Heating at a Constant Rate B->C D Measurement of Heat Flow (DSC) or Mass Loss (TGA) C->D E Analysis of Thermogram D->E

References

Topic: Solubility and Stability of Boc-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

Boc-2-chloro-L-phenylalanine is a crucial non-canonical amino acid derivative utilized extensively in peptide synthesis and medicinal chemistry to create novel therapeutic agents and bioactive compounds.[1] Its unique structure, featuring a chlorine atom on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group, imparts specific conformational constraints and metabolic properties, but also presents distinct challenges regarding its solubility and stability.[1][2] This technical guide provides a comprehensive analysis of the solubility profile and stability characteristics of this compound. We will explore its behavior in various solvent systems, delineate its primary degradation pathways, and offer robust, field-tested protocols for its handling, storage, and analysis to ensure its integrity and successful application in research and drug development.

Core Physicochemical & Structural Characteristics

A foundational understanding of the molecule's properties is essential before delving into its practical handling. The structure consists of an L-phenylalanine core, modified with a chlorine atom at the ortho-position of the phenyl ring and a tert-butyloxycarbonyl (Boc) group protecting the α-amine.

  • Molecular Formula: C₁₄H₁₈ClNO₄[1]

  • Molecular Weight: 299.75 g/mol [3]

  • Appearance: Off-white powder[1]

  • Melting Point: 77 - 81 °C[1]

  • CAS Number: 114873-02-8[1]

The bulky, lipophilic Boc group significantly increases the compound's nonpolar character, while the chloro-substituted phenyl ring adds to its hydrophobicity. These features are the primary determinants of its solubility profile. The Boc group is also the molecule's most reactive site in terms of degradation, being highly susceptible to acidic conditions.[4][5]

Solubility Profile: A Practical Assessment

Achieving complete dissolution is the first critical step in any synthetic or analytical procedure. The solubility of this compound is dictated by the "like dissolves like" principle, where its significant nonpolar character favors solubility in organic solvents over polar, aqueous media.

While precise, publicly available solubility data (in mg/mL) is limited, a qualitative and semi-quantitative profile can be established based on its structure and data from analogous compounds like N-Boc-L-phenylalanine.[6]

Table 1: Solubility Profile of this compound in Common Laboratory Solvents

SolventSolvent TypeExpected SolubilityRationale & Use Case
Dichloromethane (DCM)Nonpolar, aproticHighExcellent choice for organic reactions and coupling steps.
Dimethylformamide (DMF)Polar, aproticHighCommonly used solvent for solid-phase peptide synthesis (SPPS).[6]
Tetrahydrofuran (THF)Polar, aproticHighGood for reactions where a less chlorinated solvent is preferred.
Ethyl Acetate (EtOAc)Moderately polarModerateOften used for workup, extractions, and column chromatography.
Methanol (MeOH)Polar, proticModerate to LowSoluble, but less so than in DCM or DMF.[6]
Acetonitrile (ACN)Polar, aproticLowCan be used as a component of the mobile phase in HPLC.
WaterPolar, proticVery Low / InsolubleThe hydrophobic nature of the molecule prevents dissolution.[7]
Dimethyl Sulfoxide (DMSO)Polar, aproticHighUseful for preparing high-concentration stock solutions for biological assays.[8]
Experimental Protocol: Quantitative Solubility Determination

To establish precise solubility for a specific application or lot number, the following protocol provides a reliable, step-by-step method.

Objective: To determine the solubility of this compound in a chosen solvent at ambient temperature.

Materials:

  • This compound

  • Analytical balance

  • Class A volumetric flasks or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Solvent of interest (e.g., Ethyl Acetate)

Methodology:

  • Preparation: Accurately weigh 10-20 mg of the compound into a tared glass vial. Record the exact mass.

  • Solvent Addition: Add a small, precise volume of the solvent (e.g., 200 µL) to the vial.

  • Dissolution Attempt: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Observe the vial against a contrasting background. If all solid has dissolved, proceed to step 6. If solid remains, proceed to step 5.

  • Incremental Addition: Continue adding the solvent in precise increments (e.g., 100 µL), vortexing for 1-2 minutes after each addition, until complete dissolution is achieved.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Total Mass of Compound (mg) / Total Volume of Solvent Added (mL)

Caption: Workflow for experimental determination of solubility.

Stability Profile and Degradation Management

The integrity of this compound is paramount for its successful use. Its stability is primarily influenced by pH, temperature, and light.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[5] This is its most significant vulnerability. Exposure to acidic conditions, such as residual trifluoroacetic acid (TFA) from a previous synthetic step or improper storage, will cleave the Boc group.

The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and carbon dioxide.[4] This results in the formation of the free amine, 2-chloro-L-phenylalanine.

Caption: Primary degradation pathway of this compound.

Other Stability Considerations
  • Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures should be avoided as it can promote the thermolytic cleavage of the Boc group.[4]

  • Basic Conditions: The Boc group is robust and stable under basic conditions, making it orthogonal to base-labile protecting groups like Fmoc.[9]

  • Photostability: As a general good practice for complex organic molecules, the compound should be protected from prolonged exposure to direct UV light to prevent potential photolytic degradation.[4]

Recommended Storage and Handling Protocols

To ensure long-term stability and prevent degradation, adherence to the following protocols is critical.

Trustworthiness: These protocols are based on established best practices for Boc-protected amino acids to maintain material integrity.[4]

  • Temperature: Store refrigerated at 2°C to 8°C.[1] For routine use, allow the container to warm to room temperature before opening to prevent moisture condensation.[4]

  • Atmosphere: For long-term storage, keep under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the risk of oxidative degradation.[4]

  • Moisture: Store in a desiccated environment. The Boc group is susceptible to hydrolysis, a process that can be accelerated by moisture.[4]

  • Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Avoid contact with incompatible materials such as strong acids (unless deprotection is intended) and strong oxidizing agents.[11]

Analytical Methods for Quality Control

Verifying the identity, purity, and stability of this compound requires a suite of analytical techniques.[12]

Table 2: Key Analytical Techniques and Expected Results

TechniquePurposeExpected Results / Key Observations
HPLC (Reverse-Phase) Purity assessment and stability monitoringA single major peak with purity ≥98-99%.[1] Degradation will appear as a new, earlier-eluting peak corresponding to the more polar 2-chloro-L-phenylalanine.
¹H NMR Structural confirmationCharacteristic singlet for the 9 protons of the Boc group (~1.4 ppm). Distinct multiplets for the aromatic protons and signals for the α- and β-protons of the amino acid backbone.[12]
Mass Spectrometry (MS) Molecular weight confirmationDetection of the correct molecular ion, typically as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.
FTIR Spectroscopy Functional group identificationCharacteristic stretches for the N-H bond, the two C=O bonds (carbamate and carboxylic acid), and C-Cl bond.[12]
Experimental Protocol: Stability-Indicating HPLC Method

Objective: To monitor the stability of this compound and quantify its degradation product over time.

Methodology:

  • Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. For the stability study, aliquot this solution into several vials. One serves as the T=0 control. Others are subjected to stress conditions (e.g., addition of 1% TFA, or storage at 40°C).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm or 254 nm.

  • Analysis: Inject samples at specified time points (e.g., 0, 1, 4, 8, 24 hours).

  • Data Interpretation: Monitor the peak area of the parent compound (this compound). A decrease in its area with a corresponding increase in the area of the degradation product (2-chloro-L-phenylalanine) indicates instability under the tested condition.

References

The Biological Activity of Chlorinated Phenylalanine Derivatives: From Foundational Research Tools to Advanced Therapeutic Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorinated derivatives of the essential amino acid phenylalanine represent a versatile class of molecules with significant impact across neuroscience, drug discovery, and chemical biology. The substitution of a chlorine atom onto the phenyl ring dramatically alters the molecule's biochemical properties, transforming it from a simple protein building block into a potent pharmacological tool or a unique component for novel therapeutics. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse biological activities of these compounds. We delve into the archetypal derivative, para-chlorophenylalanine (PCPA), a powerful and irreversible inhibitor of serotonin biosynthesis, and explore its extensive use in creating hyposerotonergic animal models to study mood, sleep, and behavior. Beyond PCPA, we examine other isomers and advanced derivatives, highlighting their emerging roles in enhancing the metabolic stability of peptide drugs, designing novel enzyme inhibitors, and expanding the toolkit of protein engineering. This document serves as a technical resource, complete with detailed experimental protocols, mechanistic diagrams, and comparative data to support researchers in leveraging these powerful compounds in their work.

Introduction: The Chemical Alteration and Its Biological Consequences

Phenylalanine is a fundamental aromatic amino acid. The introduction of a highly electronegative chlorine atom to its phenyl ring creates a class of non-canonical amino acids with profound biological implications. The position of the chlorine atom (ortho-, meta-, or para-) dictates the derivative's steric and electronic properties, leading to distinct interactions with biological targets.

Historically, the most studied of these is para-chlorophenylalanine (PCPA or Fenclonine), which rose to prominence as a selective, irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[1] This singular activity has made it an invaluable tool for decades of neuroscience research. However, the field has expanded to include other derivatives, such as D-enantiomers that confer protease resistance to peptide drugs and novel structures designed as inhibitors for targets ranging from viral proteins to cancer-related enzymes.[2][3][4] Understanding the structure-activity relationship of these compounds is crucial for their effective application.

Part I: The Archetype - para-Chlorophenylalanine (PCPA)

PCPA is the most extensively characterized chlorinated phenylalanine derivative, primarily known for its potent and lasting depletion of central serotonin stores.

Section 1.1: Mechanism of Action - Dual Enzyme Inhibition

PCPA's biological activity stems from its ability to irreversibly inhibit two key aromatic amino acid hydroxylases: Tryptophan Hydroxylase (TPH) and, to a lesser extent, Phenylalanine Hydroxylase (PAH).

Tryptophan Hydroxylase (TPH) Inhibition: The primary and most potent action of PCPA is the irreversible inhibition of TPH.[5] TPH is the crucial first step in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). PCPA acts as a suicide substrate, binding to the enzyme's active site where it is processed, leading to a covalent modification that permanently inactivates the enzyme.[1][6] This inhibition affects both major isoforms, TPH1 (primarily in the periphery and pineal gland) and TPH2 (the neuronal isoform), leading to systemic serotonin depletion.[7] The recovery of serotonin levels is not achieved through reactivation of the enzyme but requires de novo synthesis of new TPH, a process that can take days to weeks.[1] This long-lasting effect is a key reason for PCPA's utility as a research tool.

G cluster_L Natural L-Peptide cluster_D Modified D-Peptide L_peptide ...-L-Ala-L-Phe-L-Gly-... Degradation Rapid Degradation L_peptide->Degradation D_peptide ...-L-Ala-D-2-Cl-Phe-L-Gly-... Stability Enhanced Stability D_peptide->Stability Protease Protease Protease->L_peptide Recognizes & Cleaves Protease->D_peptide Cannot Bind/ Cleave

References

The Strategic Placement of Chlorine: A Technical Guide to the Physicochemical and Biological Properties of Chlorinated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and safety. Among the myriad of chemical alterations, halogenation, and specifically chlorination, stands out as a powerful tool for fine-tuning the properties of bioactive molecules. [1][2][3]This guide provides an in-depth exploration of how the seemingly subtle shift in the position of a chlorine atom on the phenyl ring of phenylalanine analogs can profoundly influence their physicochemical characteristics and biological activities. For researchers, medicinal chemists, and drug development professionals, understanding these structure-activity relationships is paramount for rational drug design.

The Foundational Role of Phenylalanine and the Impact of Chlorination

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor for neurotransmitters. Its phenyl ring presents a versatile scaffold for chemical modification. The introduction of a chlorine atom, a halogen with significant electronegativity and moderate size, can dramatically alter the molecule's electronic distribution, lipophilicity, and metabolic stability. [2][4]The specific position of this chlorine atom—ortho (2-), meta (3-), or para (4-)—is not a trivial detail; it is a critical determinant of the analog's overall behavior. [5][6] The electron-withdrawing nature of chlorine can significantly influence the acidity of the carboxylic acid and the basicity of the amino group in phenylalanine analogs. This, in turn, affects the molecule's ionization state at physiological pH, a crucial factor for its absorption, distribution, metabolism, and excretion (ADME) profile.

Positional Isomerism: A Comparative Analysis of Physicochemical Properties

The location of the chlorine atom on the phenyl ring dictates a cascade of physicochemical changes. These properties are not merely academic; they have direct and predictable consequences on a drug candidate's performance.

Acidity (pKa) and Lipophilicity (logP)

The pKa value indicates the strength of an acid, and for phenylalanine analogs, it primarily relates to the carboxylic acid and amino groups. The electron-withdrawing inductive effect of chlorine increases the acidity of the carboxylic acid (lowers the pKa) and decreases the basicity of the amino group. The magnitude of this effect is position-dependent.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent versus a polar one. It is a key predictor of a drug's ability to cross cell membranes. Chlorination generally increases the lipophilicity of a molecule, which can lead to higher partitioning into the lipophilic phase of a cell membrane or the lipophilic domains of a protein. [4] Table 1: Comparative Physicochemical Properties of Chlorophenylalanine Isomers

CompoundpKa (Predicted)logP (Predicted)Metabolic Stability
Phenylalanine~2.21.38Moderate
4-Chlorophenylalanine (p-CPA)2.081.84Increased
3-Chlorophenylalanine (m-CPA)~2.1~1.8Increased
2-Chlorophenylalanine (o-CPA)~2.1~1.8Increased

Note: The values presented are approximate and can vary based on experimental conditions. The trend, however, remains consistent. pKa for 4-Chlorophenylalanine is a predicted value.[7]

As the data suggests, chlorination generally increases lipophilicity. The para position often leads to the most significant increase in logP, which can enhance membrane permeability but may also increase binding to plasma proteins or lead to off-target effects if not balanced.

Metabolic Stability

The phenyl ring of phenylalanine is susceptible to enzymatic hydroxylation by cytochrome P450 enzymes, a primary metabolic pathway. The introduction of a chlorine atom can block this metabolic "soft spot," thereby increasing the compound's metabolic stability and prolonging its half-life in the body. [2][3]This is a crucial strategy in drug design to enhance bioavailability and reduce dosing frequency.

Biological Consequences of Chlorine Positioning

The altered physicochemical properties of chlorinated phenylalanine analogs directly translate to distinct biological activities. The precise positioning of the chlorine atom can influence enzyme inhibition, receptor binding, and overall pharmacological profile.

Enzyme Inhibition: The Case of Tryptophan and Phenylalanine Hydroxylase

A classic example of the profound biological impact of chlorine positioning is the inhibition of tryptophan hydroxylase and phenylalanine hydroxylase. 4-Chlorophenylalanine (p-CPA), also known as Fenclonine, is a well-known selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. [8][9][10][11][12]This leads to the depletion of serotonin in the brain. [10][13][14]p-CPA also inhibits phenylalanine hydroxylase. [15][16][17][18]This inhibitory activity is highly specific to the para-substituted isomer. The ortho and meta counterparts exhibit significantly weaker or no inhibitory activity. This specificity arises from the precise fit of the p-CPA molecule into the active site of the enzyme, where the chlorine atom's position is critical for the inhibitory mechanism. [19] Workflow for Assessing Enzyme Inhibition

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Purified Enzyme (e.g., Tryptophan Hydroxylase) incubation Incubate Enzyme, Substrate, and Inhibitor enzyme->incubation substrate Substrate (e.g., Tryptophan) substrate->incubation inhibitor Test Compound (Chlorophenylalanine Isomers) inhibitor->incubation measurement Measure Product Formation (e.g., 5-Hydroxytryptophan) via HPLC or Spectrophotometry incubation->measurement ic50 Calculate IC50 Values measurement->ic50 kinetics Determine Mechanism of Inhibition (e.g., Competitive, Irreversible) ic50->kinetics

Caption: Workflow for determining enzyme inhibition by chlorophenylalanine analogs.

Receptor Binding and Signaling Pathways

The introduction of a chlorine atom can alter the way a phenylalanine analog interacts with cellular receptors. The change in electron density and steric bulk can either enhance or diminish binding affinity and subsequent signaling. For instance, in the design of ligands for G-protein coupled receptors (GPCRs), the position of a halogen can be the deciding factor between an agonist and an antagonist profile. L-phenylalanine has been shown to activate several Class A GPCRs. [20][21]Halogenated derivatives of L-phenylalanine have also been shown to have neuroprotective effects by modulating glutamate receptors. [22] Illustrative Signaling Pathway

Signaling_Pathway ligand Chlorophenylalanine Analog receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Generalized GPCR signaling pathway modulated by a ligand.

Experimental Protocols for Characterization

To empirically determine the properties of chlorinated phenylalanine analogs, a suite of standardized experimental protocols is employed.

Determination of pKa and logP

Protocol for pKa and logP Determination:

pKa and logP can be determined using methods like potentiometric titration, spectrophotometry, or reverse-phase high-performance liquid chromatography (RP-HPLC). [23][24][25][26]The pH-metric method, for instance, involves titrating a solution of the compound in a water-octanol system to determine both pKa and logP. [27]

  • Solution Preparation: Prepare a solution of the chlorophenylalanine analog in a suitable solvent system (e.g., water or a water-methanol mixture).

  • Titration: Titrate the solution with a standardized acid and base.

  • Data Acquisition: Record the pH and/or UV absorbance at regular intervals.

  • Analysis: Calculate the pKa from the titration curve. For logP, the partitioning behavior between an aqueous and an organic phase (like n-octanol) is determined. [23][27]

In Vitro Metabolic Stability Assay

Protocol for Metabolic Stability Assessment using Liver Microsomes:

The metabolic stability of a compound is often assessed using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. [28][29][30]

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a NADPH-generating system as a cofactor, and the chlorophenylalanine analog at a known concentration. [31][32]2. Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding a cold organic solvent like acetonitrile. [29]4. Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the in vitro half-life and intrinsic clearance. [28][31]

Conclusion: The Power of Precision in Drug Design

The strategic placement of a chlorine atom on the phenyl ring of phenylalanine is a testament to the principle that small structural modifications can elicit profound changes in a molecule's properties. From altering pKa and lipophilicity to dictating enzyme inhibition and receptor interaction, the ortho, meta, and para positions are not interchangeable. A thorough understanding of these positional effects, supported by robust experimental characterization, empowers medicinal chemists to rationally design phenylalanine analogs with optimized ADME profiles and targeted pharmacological activities. This knowledge is not just academic; it is a critical component in the successful development of novel therapeutics.

References

A Technical Guide to Boc-2-chloro-L-phenylalanine (CAS 114873-02-8): A Strategic Building Block in Modern Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides an in-depth technical overview of N-α-(tert-butoxycarbonyl)-2-chloro-L-phenylalanine (Boc-2-chloro-L-phenylalanine), a halogenated, unnatural amino acid derivative crucial for advanced peptide synthesis and drug discovery. We will explore its fundamental physicochemical properties, characterization techniques, and core applications. The narrative emphasizes the strategic rationale behind its use, detailing its role in modulating peptide conformation, enhancing proteolytic stability, and serving as a versatile building block for structure-activity relationship (SAR) studies. Detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS) are provided, alongside essential safety and handling information, to equip researchers, chemists, and drug development professionals with the knowledge to effectively leverage this compound in their work.

Introduction to this compound: Structure and Significance

This compound is a synthetic derivative of the natural amino acid L-phenylalanine. Its structure is distinguished by two key modifications:

  • The N-α-Boc Group: The amine group is protected by a tert-butoxycarbonyl (Boc) moiety. This acid-labile protecting group is fundamental in peptide chemistry, preventing unwanted side reactions at the N-terminus during peptide chain elongation.[1][2] Its stability under neutral or basic conditions and its clean removal with mild acids like trifluoroacetic acid (TFA) make it a cornerstone of classical peptide synthesis.[]

  • The 2-Chloro Phenyl Ring: A chlorine atom is substituted at the ortho- (or 2-) position of the phenylalanine side chain's phenyl ring. This halogenation is not merely an incidental change; it introduces specific steric and electronic properties that can profoundly influence the resulting peptide's behavior.[4] This modification can enforce unique conformational preferences, enhance binding affinity to biological targets, and increase resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics.[4]

As an unnatural amino acid (UAA), this compound expands the chemical diversity available to scientists beyond the 20 canonical amino acids.[5][6] Its incorporation allows for the creation of peptides and proteins with novel functions, making it an invaluable tool in medicinal chemistry, protein engineering, and the development of next-generation therapeutics.[7]

Physicochemical Properties and Characterization

The precise identity, purity, and physical properties of this compound are critical for its successful application. These characteristics are summarized below.

Key Physicochemical Data
PropertyValueReference(s)
CAS Number 114873-02-8[7][8]
Molecular Formula C₁₄H₁₈ClNO₄[7][8]
Molecular Weight 299.75 g/mol [8][9]
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-chlorophenyl)propanoic acid[8]
Appearance Off-white to white solid/powder[7][10]
Melting Point 77 - 81 °C; 94 - 100 °C (Varies by source)[7][9]
Optical Rotation [α]²⁰/D = -23 ± 2° (c=1 in EtOAc)[7]
Purity ≥98% - 99% (HPLC/TLC)[7][9]
Solubility Insoluble in water; soluble in organic solvents like EtOAc, DCM, MeOH[11]
Structural Confirmation and Analytical Techniques

Verifying the structure and purity of the starting material is a self-validating step essential for reproducible results.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in ¹H NMR include the characteristic singlet for the nine protons of the Boc group (~1.4 ppm), multiplets for the aromatic protons, and signals for the α- and β-protons of the amino acid backbone.[12][13] Two-dimensional NMR techniques like HMBC can definitively confirm the position of the chloro-substituent by showing correlations between the aromatic protons and the backbone carbons.[14]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic pattern. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the main molecular ion peak (M), corresponding to the natural abundance of the ³⁷Cl isotope. This provides unambiguous confirmation of halogenation.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to confirm enantiomeric purity (L-configuration), while reverse-phase HPLC is the standard method for assessing chemical purity.

cluster_structure Chemical Structure of this compound BocPheCl

Figure 1: Chemical Structure of this compound

Synthesis and Purification Overview

The synthesis of this compound typically begins with the commercially available amino acid, 2-chloro-L-phenylalanine. The core of the synthesis is the protection of the α-amino group.

The most common method involves reacting 2-chloro-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[15] A base, such as sodium hydroxide or triethylamine, is required to deprotonate the amino group, allowing it to act as a nucleophile and attack the Boc anhydride. The reaction is typically performed in a solvent mixture like 1,4-dioxane and water.[15]

Following the reaction, a workup procedure involving acidification and extraction isolates the crude product. Purification is then achieved through column chromatography on silica gel to remove any unreacted starting materials or byproducts, yielding the pure, protected amino acid.[15]

synthesis_workflow start Start: 2-chloro-L-phenylalanine dissolve Dissolve in Solvent (e.g., Dioxane/Water) start->dissolve 1 add_base Add Base (e.g., NaOH, TEA) dissolve->add_base 2 add_boc Add Boc Anhydride (Boc₂O) and Stir add_base->add_boc 3 workup Acidic Workup & Solvent Extraction add_boc->workup 4 purify Purification (Silica Gel Chromatography) workup->purify 5 end Final Product: This compound purify->end 6

Figure 2: General Workflow for the Synthesis of this compound

Core Applications in Research and Development

The utility of this compound stems from its dual identity as both a protected amino acid and a UAA.

Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for SPPS, the workhorse technique for assembling peptide chains.[9] The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Causality in the SPPS Cycle:

  • Deprotection: The cycle begins by removing the Boc group from the resin-bound amino acid using an acid (e.g., TFA). This exposes a free amine, which is essential for the subsequent coupling step.

  • Activation & Coupling: The incoming this compound's carboxylic acid is "activated" using coupling reagents (e.g., HBTU, HATU, or DIC/HOBt). This activation converts the hydroxyl of the carboxylic acid into a better leaving group, forming a highly reactive intermediate that readily reacts with the free amine on the resin to form a new peptide bond.

  • Washing: After coupling, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity of the final peptide. This cycle is repeated for each amino acid in the sequence.

spss_workflow start Start: Resin-bound Peptide with Boc-protected N-terminus deprotect Step 1: Deprotection Treat with TFA in DCM to remove Boc group start->deprotect wash1 Step 2: Wash Remove excess acid and byproducts deprotect->wash1 neutralize Step 3: Neutralization Treat with base (e.g., DIEA) to free the amine wash1->neutralize couple Step 4: Coupling Add activated This compound neutralize->couple wash2 Step 5: Wash Remove excess reagents couple->wash2 end Result: Peptide chain extended by one This compound residue wash2->end Repeat Cycle

Figure 3: Workflow for Incorporating this compound via SPPS

Experimental Protocol: Incorporation of this compound via Boc-SPPS

This protocol outlines a single coupling cycle on a manual synthesis scale.

  • Resin Preparation: Start with 100 mg of a suitable Boc-protected amino acid-loaded resin (e.g., Boc-Gly-Merrifield resin) in a reaction vessel. Swell the resin in dichloromethane (DCM) for 20 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 2 mL of 25% Trifluoroacetic Acid (TFA) in DCM to the resin.

    • Agitate for 1 minute, drain.

    • Add another 2 mL of 25% TFA in DCM. Agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Add 2 mL of 10% Diisopropylethylamine (DIEA) in DCM.

    • Agitate for 2 minutes, drain. Repeat once.

    • Wash the resin with DCM (5x). A Kaiser test can be performed here to confirm the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3 equivalents (relative to resin loading) of this compound (CAS 114873-02-8) and 3 equivalents of an activating agent like HBTU in N,N-Dimethylformamide (DMF).

    • Add 6 equivalents of DIEA to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Post-Coupling Wash:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • A Kaiser test should be performed to confirm the completion of the coupling (negative result). If the test is positive, the coupling step should be repeated.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Applications in Drug Discovery and Medicinal Chemistry

Beyond peptide synthesis, this compound is a strategic tool in drug design.

  • Structure-Activity Relationship (SAR) Studies: The chloro-substituent acts as a probe. By synthesizing analogues with different substitutions at this position (e.g., fluoro-, bromo-, methyl-), researchers can systematically investigate how steric bulk and electronics affect a compound's biological activity.[4][16][17]

  • Enzyme Inhibitors: The unique shape and electronic nature of the 2-chlorophenyl group can lead to enhanced binding within the active site of an enzyme, making it a valuable component in the design of specific inhibitors.[7]

  • Metabolic Stability: The incorporation of D-amino acids is a known strategy to increase resistance to proteases.[4] Similarly, the L-isomer with the chloro modification can also sterically hinder protease recognition, potentially increasing the in-vivo half-life of a peptide therapeutic.

  • Chemical Handle: While less common than other functionalities, the chloro-aryl group can potentially participate in certain cross-coupling reactions, allowing for post-synthetic modification of the peptide.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

GHS Hazard Classification

Based on aggregated data, this compound presents the following hazards[8]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302 (Potential): Harmful if swallowed.

Precautionary Measures:

  • P261: Avoid breathing dust.[18]

  • P280: Wear protective gloves, eye protection, and protective clothing.[18]

  • Handling: Use in a well-ventilated area or fume hood. Avoid generating dust.[18] Wash hands thoroughly after handling.[19]

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 0-8 °C.[7][10]

  • Stability: The compound is stable under recommended storage conditions. Avoid contact with strong oxidizing agents.[20]

Conclusion and Future Outlook

This compound (CAS 114873-02-8) is more than just a protected amino acid; it is a strategic tool for chemical biologists and medicinal chemists. The combination of the reliable Boc protecting group with the ortho-chloro substitution on the phenyl ring provides a unique building block for creating peptides and small molecules with tailored properties. Its ability to enforce specific conformations, enhance proteolytic stability, and serve as a probe in SAR studies ensures its continued relevance in the design of novel therapeutics and advanced biomaterials. Future research will likely explore its use in more complex molecular architectures and leverage the chloro-substituent for novel bioconjugation strategies, further expanding the toolkit for modern drug discovery.

References

Molecular weight and formula of Boc-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Boc-2-chloro-L-phenylalanine (C₁₄H₁₈ClNO₄)

Introduction to a Key Building Block

This compound is a chemically protected, non-proteinogenic amino acid derivative of significant interest to researchers in peptide synthesis, medicinal chemistry, and drug development.[1] Its structure incorporates two key features that confer unique utility: the tert-butyloxycarbonyl (Boc) protecting group on the α-amino function and a chlorine atom at the ortho-position of the phenyl ring.

The Boc group provides a stable yet readily cleavable shield for the amine, preventing unwanted side reactions during the stepwise assembly of peptide chains.[1][2] This protection is fundamental to controlled and predictable solid-phase or solution-phase peptide synthesis. The 2-chloro substituent is not merely a structural variant; it introduces specific steric and electronic properties that can profoundly influence the resulting peptide's conformation, receptor binding affinity, and resistance to enzymatic degradation.[1][2] This guide provides a comprehensive overview of its properties, applications, and essential technical protocols for its use in a research setting.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are critical for its effective use, from calculating molar equivalents in reactions to predicting its behavior in analytical systems. These characteristics are summarized below.

PropertyValueSource
IUPAC Name (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acidPubChem[3]
CAS Number 114873-02-8Chem-Impex[1], LookChem[4]
Molecular Formula C₁₄H₁₈ClNO₄PubChem[3], Chem-Impex[1]
Molecular Weight 299.75 g/mol PubChem[3]
Appearance Off-white powderChem-Impex[1]
Melting Point 77 - 81 °CChem-Impex[1]
Optical Rotation [α]²⁰/D = -23 ± 2° (c=1 in Ethyl Acetate)Chem-Impex[1]

Core Applications in Research and Development

The unique structure of this compound makes it a versatile tool for creating novel molecules with tailored biological activities.

Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis.[1][5] The incorporation of this unnatural amino acid can lead to peptides with enhanced properties. For instance, the presence of the D-enantiomer can significantly increase resistance to proteolysis, leading to a longer in-vivo half-life for peptide-based drugs.[2] The chloro-substituent can enforce specific torsional angles in the peptide backbone, locking it into a bioactive conformation or improving its binding affinity to a biological target.

Drug Discovery and Medicinal Chemistry

In drug development, this compound is used to design novel pharmaceuticals, particularly enzyme inhibitors and receptor modulators.[1][5] By replacing a natural phenylalanine residue with its 2-chloro analog, scientists can probe the steric and electronic requirements of a binding pocket. This modification can lead to improved potency, selectivity, and pharmacokinetic profiles of a drug candidate. It has been employed in the development of therapeutics targeting various diseases.[1]

Bioconjugation and Further Research

The compound is also utilized in bioconjugation, where it helps in linking biomolecules to drugs or imaging agents to improve their targeting capabilities.[1][6][7] Furthermore, its unique structure makes it a valuable tool in neuroscience research for studying neurotransmitter systems and receptor interactions.[1][7]

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of starting materials is a cornerstone of trustworthy and reproducible research. The following protocol describes a standard method for assessing the purity of this compound.

Principle & Causality: Reverse-phase HPLC (RP-HPLC) is the method of choice for this analysis. The molecule possesses both hydrophobic (Boc group, chlorophenyl ring) and hydrophilic (carboxylic acid) regions, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The separation is driven by the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A gradient elution (ramping from a weaker to a stronger organic solvent) ensures that both more polar and less polar impurities are effectively eluted and resolved. UV detection is ideal, as the phenyl ring provides a strong chromophore.

Materials & Reagents:

  • This compound (Sample and Reference Standard)

  • Acetonitrile (ACN), HPLC Grade

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Water, HPLC Grade or 18 MΩ·cm

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard nonpolar stationary phase for reverse-phase separation of small molecules.
Mobile Phase A 0.1% TFA in WaterAcidified aqueous phase to suppress ionization of the carboxylic acid, leading to sharper peaks.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier; TFA maintains consistent pH and ion-pairing.
Gradient 30% B to 90% B over 15 minStarts with sufficient polarity to retain the analyte, then increases organic content to elute it and any more hydrophobic impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling separation kinetics.
Detection UV at 220 nmWavelength where the peptide bond and aromatic ring absorb strongly, providing high sensitivity.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Degas both solutions thoroughly using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh ~5 mg of the this compound reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (30% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis: Inject a blank (diluent), followed by the reference standard to establish the retention time and peak shape. Then, inject the sample solution.

  • Data Interpretation: The purity is calculated based on the peak area percentage. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. The retention time of the main peak in the sample should match that of the reference standard.

Quality Control and Characterization Workflow

A robust quality control (QC) process is essential to validate the identity, purity, and integrity of this compound before its use. The logical flow of this process ensures that only material meeting specifications proceeds to experimental use.

QC_Workflow raw_material Raw Material Received visual_exam Visual Examination (Appearance, Color) raw_material->visual_exam hplc_purity Purity & Identity (RP-HPLC vs. Standard) visual_exam->hplc_purity Pass fail Material Rejected (Quarantine/Return) visual_exam->fail Fail nmr_id Structural Identity (¹H NMR Spectroscopy) hplc_purity->nmr_id Purity ≥ 98% decision Decision Point hplc_purity->decision Purity < 98% chiral_id Stereochemical Purity (Optical Rotation) nmr_id->chiral_id Structure Confirmed nmr_id->decision Structure Incorrect chiral_id->decision Correct Enantiomer chiral_id->decision Incorrect Enantiomer pass Material Approved (Release to Inventory) decision->pass All Specs Met decision->fail Any Spec Failed

Caption: Workflow for the quality control analysis of this compound.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring user safety and maintaining the chemical integrity of the compound.

Hazard Identification: According to aggregated GHS data, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3][8] Some reports also indicate it may be harmful if swallowed.[3]

Recommended Handling Procedures:

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[10][11]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal.[9][10]

Storage Conditions:

  • Temperature: Store in a cool, dry place. Recommended storage temperature is between 2 °C and 8 °C.[1][12]

  • Container: Keep the container tightly sealed to prevent moisture absorption and degradation.[9]

  • Incompatibilities: Store away from strong oxidizing agents.[9]

Conclusion

This compound is more than a simple amino acid derivative; it is a specialized tool that empowers chemists to construct peptides and other molecules with precisely engineered properties. Its Boc-protected amine allows for seamless integration into standard synthesis workflows, while the 2-chloro substituent provides a powerful method for modulating biological activity. A thorough understanding of its physicochemical properties, coupled with rigorous analytical control and safe handling practices, is essential for leveraging its full potential in advancing therapeutic innovation.

References

Optical rotation of Boc-L-Phe(2-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Optical Rotation of Boc-L-Phe(2-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the optical rotation of N-tert-butyloxycarbonyl-L-2-chlorophenylalanine (Boc-L-Phe(2-Cl)-OH), a critical parameter for ensuring its stereochemical integrity in research and pharmaceutical development. The document delves into the theoretical underpinnings of optical activity, presents a detailed, field-proven protocol for its measurement using polarimetry, and discusses the critical factors that influence the accuracy of these measurements. By synthesizing theoretical principles with practical application, this guide serves as an essential resource for scientists working with this and other chiral molecules.

Introduction: The Significance of Chirality and Optical Rotation

In the realm of drug discovery and development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1] Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects.[2] Boc-L-Phe(2-Cl)-OH, a derivative of the amino acid phenylalanine, is a chiral building block frequently utilized in the synthesis of peptides and other complex molecules with therapeutic potential.[3]

The property that distinguishes enantiomers is their interaction with plane-polarized light.[4] A chiral molecule will rotate the plane of polarized light, a phenomenon known as optical activity.[5] The direction and magnitude of this rotation are unique to the molecule's stereochemistry. Molecules that rotate light clockwise are termed dextrorotatory (+), while those that rotate it counter-clockwise are levorotatory (-).[6] Therefore, measuring the optical rotation of a compound like Boc-L-Phe(2-Cl)-OH is not merely a quality control checkpoint; it is a fundamental confirmation of its enantiomeric identity and purity.

This guide will provide the necessary theoretical and practical framework for accurately determining and interpreting the optical rotation of Boc-L-Phe(2-Cl)-OH.

Physicochemical Properties of Boc-L-Phe(2-Cl)-OH

A foundational understanding of the physical and chemical properties of Boc-L-Phe(2-Cl)-OH is essential before undertaking any experimental work.

PropertyValueSource(s)
Synonyms Boc-L-Phe(2-Cl)-OH, Boc-o-chloro-L-Phe-OH, (S)-Boc-2-amino-3-(2-chlorophenyl)propionic acid[3][7]
CAS Number 114873-02-8[3][8]
Molecular Formula C₁₄H₁₈ClNO₄[3][7]
Molecular Weight 299.75 g/mol [7][8]
Appearance Off-white to white powder/solid[3][8]
Melting Point 77 - 81 °C or 94-100 °C[3][8]

The Core of Chirality: Specific Rotation of Boc-L-Phe(2-Cl)-OH

The specific rotation, [α], is a standardized measure of a chiral compound's optical activity.[9] It is an intrinsic property of the molecule under a specific set of conditions.[10] The specific rotation is calculated from the observed rotation (α) using the following formula:[11][12]

[α]Tλ = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).[1]

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).[11]

For Boc-L-Phe(2-Cl)-OH, the reported specific rotation values are consistently levorotatory, confirming its "L" configuration.

Specific Rotation [α]20DConditionsSource
-23 ± 2°c = 1 in Ethyl AcetateChem-Impex[3]
-24.5 ± 1°c = 1% in Ethyl AcetateSigma-Aldrich[8]

It is noteworthy that the D-enantiomer, Boc-D-Phe(2-Cl)-OH, exhibits a dextrorotatory value of a similar magnitude, specifically [α]D20 = +27 ± 2º (c=1 in EtOAc), as expected for an enantiomeric pair.[13]

Experimental Protocol for Determining Optical Rotation

This section outlines a robust, self-validating protocol for the measurement of the optical rotation of Boc-L-Phe(2-Cl)-OH.

Instrumentation and Materials
  • Polarimeter: An instrument capable of measuring optical rotation at the sodium D-line (589 nm) with temperature control.

  • Polarimeter Cell: A 1 dm cell is standard.

  • Analytical Balance: Accurate to at least 0.1 mg.

  • Volumetric Flask: Grade A, appropriate volume for desired concentration.

  • Solvent: Ethyl Acetate (EtOAc), HPLC grade or equivalent.

  • Sample: Boc-L-Phe(2-Cl)-OH of high purity.

Step-by-Step Measurement Workflow

The following workflow is designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_cal Calibration & Measurement cluster_calc Calculation & Verification A 1. Instrument Warm-up Allow polarimeter to warm up for at least 10 minutes. B 2. Prepare Solution Accurately weigh Boc-L-Phe(2-Cl)-OH and dissolve in EtOAc to a precise concentration (e.g., 1 g/100 mL). A->B C 3. Blank Measurement Fill cell with pure EtOAc, ensure no bubbles, and zero the instrument. B->C D 4. Sample Measurement Rinse cell with the sample solution, then fill. Place in polarimeter and record the observed rotation (α) and temperature. C->D E 5. Calculate Specific Rotation Use the formula [α] = α / (l * c) to determine the specific rotation. D->E F 6. Compare with Literature Verify that the calculated value is within the expected range (e.g., -23° to -25.5°). E->F

Caption: Experimental workflow for optical rotation measurement.
Detailed Protocol Steps

  • Instrument Preparation: Power on the polarimeter and the sodium lamp. Allow the instrument to warm up for a minimum of 10 minutes to ensure a stable light source.[11] Set the temperature to 20°C.[14]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of Boc-L-Phe(2-Cl)-OH using an analytical balance.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve the compound in ethyl acetate and fill to the mark. Ensure the solution is homogeneous. This creates a concentration of approximately 1 g/100 mL or c=1.

  • Blank Measurement:

    • Fill the polarimeter cell with the pure solvent (ethyl acetate).

    • Ensure there are no air bubbles in the light path.

    • Place the cell in the polarimeter and take a blank reading. Zero the instrument.[11]

  • Sample Measurement:

    • Empty the solvent from the cell and rinse it two to three times with the prepared Boc-L-Phe(2-Cl)-OH solution.[2]

    • Fill the cell with the sample solution, again ensuring no air bubbles are present.

    • Place the sample cell in the polarimeter and record the observed optical rotation (α). Note the temperature.[11]

  • Calculation of Specific Rotation:

    • Use the formula provided in Section 3 to calculate the specific rotation. For a 1 dm cell and a concentration of 1 g/100 mL (0.01 g/mL), the formula simplifies to [α] = α / (1 * 0.01) = 100α. Correction: The standard unit for concentration in this formula is g/mL. Therefore, 1 g/100 mL is 0.01 g/mL. The formula is [α] = α / (l * c).

  • Data Verification: Compare the calculated specific rotation to the established literature values. The result should fall within the range of -23 ± 2° or -24.5 ± 1°.[3][8]

Factors Influencing Optical Rotation Measurements

Achieving an accurate and reliable optical rotation measurement is contingent on controlling several experimental variables.[6]

G cluster_factors Influencing Factors center Optical Rotation Concentration Concentration Concentration->center PathLength Path Length PathLength->center Wavelength Wavelength Wavelength->center Temperature Temperature Temperature->center Solvent Solvent Solvent->center Purity Sample Purity Purity->center

Caption: Key factors influencing optical rotation.
  • Temperature: Optical rotation is temperature-dependent.[6] Therefore, measurements must be carried out at a controlled temperature, typically 20°C or 25°C, and this temperature must be reported alongside the specific rotation value.[14]

  • Wavelength of Light: The magnitude of optical rotation varies with the wavelength of light, a phenomenon known as optical rotatory dispersion (ORD).[6] The standard wavelength for measurement is the D-line of a sodium lamp (589 nm).[14]

  • Solvent: The solvent can influence the conformation of the chiral molecule and thus affect its optical rotation. It is imperative to use the same solvent as reported in the literature for comparative purposes. For Boc-L-Phe(2-Cl)-OH, this is ethyl acetate.

  • Concentration: The observed rotation is directly proportional to the concentration of the chiral substance in the solution.[6] Precise preparation of the solution is therefore critical for an accurate specific rotation calculation.

  • Path Length: The observed rotation is also directly proportional to the path length of the light through the sample.[6] The standard path length is 1 decimeter (10 cm).

  • Sample Purity: The presence of impurities, particularly the other enantiomer (Boc-D-Phe(2-Cl)-OH), will directly impact the observed rotation. A racemic mixture, containing equal amounts of both enantiomers, will have an observed rotation of zero.[1]

Conclusion

The measurement of optical rotation is an indispensable technique in the characterization of chiral molecules like Boc-L-Phe(2-Cl)-OH. It provides a direct and reliable method for confirming the stereochemical identity and assessing the enantiomeric purity of the compound. By adhering to a meticulous experimental protocol and controlling for key variables such as temperature, solvent, and concentration, researchers can ensure the integrity of their starting materials, a critical step in the successful development of novel therapeutics. This guide provides the foundational knowledge and practical steps necessary to achieve accurate and reproducible results, thereby upholding the principles of scientific integrity in research and development.

References

Conformational Studies of Peptides Containing Chlorinated Phenylalanines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. Among these, chlorinated phenylalanines have emerged as a powerful tool for modulating the conformational landscape, and by extension, the biological activity and pharmacokinetic properties of peptides. This guide provides a comprehensive technical overview of the methodologies employed in the conformational analysis of peptides containing chlorinated phenylalanines. We will delve into the rationale behind their use, the experimental and computational techniques for their study, and the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of chlorinated phenylalanines in their peptide design and development workflows.

Introduction: The Rationale for Chlorinating Phenylalanine

Phenylalanine, with its aromatic side chain, is a frequent participant in crucial intermolecular interactions, including π-π stacking and cation-π interactions, which are often pivotal for a peptide's biological function.[1] The introduction of a chlorine atom onto the phenyl ring, creating monochlorinated (ortho-, meta-, para-) or dichlorinated phenylalanine derivatives, imparts subtle yet profound changes to the physicochemical properties of the amino acid.[2][3] These modifications are not merely decorative; they are strategic choices aimed at achieving specific design goals.

The primary motivations for incorporating chlorinated phenylalanines into a peptide sequence include:

  • Enhanced Binding Affinity: The electron-withdrawing nature of chlorine can alter the electrostatic potential of the phenyl ring, potentially strengthening interactions with biological targets.[4][5] This can lead to a significant increase in binding affinity and, consequently, potency.

  • Modulation of Conformational Preferences: The steric bulk and electronic effects of the chlorine atom can influence the rotational freedom of the phenylalanine side chain (χ1 and χ2 dihedral angles) and, to a lesser extent, the peptide backbone (φ and ψ dihedral angles).[6][7] This can stabilize specific secondary structures, such as β-turns or helical motifs, which may be the bioactive conformation.

  • Improved Pharmacokinetic Properties: Increased hydrophobicity resulting from chlorination can enhance membrane permeability and resistance to proteolytic degradation, leading to improved in vivo stability and bioavailability.[8][9]

The decision to incorporate a chlorinated phenylalanine is therefore a hypothesis-driven one, aimed at testing whether these modifications can favorably alter the conformational equilibrium of a peptide to enhance its therapeutic potential.

The Synthetic Workflow: Incorporating Chlorinated Phenylalanines

The foundation of any conformational study is the successful synthesis and purification of the peptide of interest. The incorporation of chlorinated phenylalanine residues is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[10][11]

General Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.[10] This exposes the free amine for the next coupling step.

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (standard or chlorinated) using a coupling agent (e.g., HCTU) and a base (e.g., DIPEA).[10] The activated amino acid is then added to the resin to form the new peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Global Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail, such as Reagent K (TFA/water/phenol/thioanisole/ethanedithiol).[10]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophobicity of chlorinated peptides may necessitate adjustments to the purification protocol, such as using a C4 column instead of a C18 and employing organic modifiers like isopropanol.[10]

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC. The isotopic signature of chlorine (35Cl and 37Cl) provides a clear confirmation of successful incorporation in the mass spectrum.[10]

Experimental Approaches to Conformational Analysis

A multi-pronged experimental approach is essential to gain a comprehensive understanding of the conformational landscape of a peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution.[12] For peptides containing chlorinated phenylalanines, a suite of 1D and 2D NMR experiments is employed.

Experiment Information Gained Relevance for Chlorinated Phenylalanine Peptides
1D ¹H NMR Provides an initial assessment of peptide folding and purity.The electron-withdrawing effect of chlorine can induce downfield shifts in the signals of nearby protons, providing an early indication of its influence.[10]
2D TOCSY Identifies all protons within a given amino acid's spin system.Essential for the sequential assignment of all proton resonances.
2D NOESY/ROESY Detects through-space correlations between protons that are close in space (< 5 Å).Provides distance restraints that are crucial for 3D structure calculation.[12] NOEs between the chlorinated phenyl ring and other parts of the peptide are key to defining its orientation.
¹H-¹³C HSQC Correlates protons with their directly attached carbon atoms.Aids in resonance assignment and can reveal subtle changes in the electronic environment of the chlorinated phenyl ring.
¹H-¹⁵N HSQC Correlates amide protons with their directly attached nitrogen atoms.Sensitive to changes in the backbone conformation and hydrogen bonding patterns.
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or DMSO-d₆) to a concentration of 1-5 mM.[13] The pH should be carefully controlled, as it can significantly influence peptide conformation.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra at a constant temperature.

  • Resonance Assignment: Sequentially assign all proton, carbon, and nitrogen resonances using a combination of TOCSY, NOESY, HSQC, and other correlation experiments.

  • Restraint Generation:

    • Distance Restraints: Integrate the cross-peaks in the NOESY spectrum to derive upper-limit distance restraints between protons.[12]

    • Dihedral Angle Restraints: Measure scalar coupling constants (e.g., ³J(HN,Hα)) to obtain restraints on the backbone dihedral angle φ.[14]

  • Structure Calculation: Use the experimental restraints in a molecular dynamics-based software package (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of 3D structures that are consistent with the NMR data.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to analyze Ramachandran plots and other geometric parameters.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for estimating the secondary structure content of a peptide in solution.[15] It is particularly useful for comparing the overall conformational changes induced by the incorporation of a chlorinated phenylalanine.

Secondary Structure Characteristic CD Signature (Far-UV, 190-260 nm)
α-helix Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
β-sheet A negative band around 218 nm and a positive band around 195 nm.
Random Coil A strong negative band around 200 nm.
  • Sample Preparation: Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate) to a final concentration of 0.1-0.2 mg/mL.[6] Buffers with high chloride concentrations should be avoided.

  • Data Acquisition: Record the CD spectrum in the far-UV region using a quartz cuvette with a 1 mm pathlength.[6] Acquire a baseline spectrum of the buffer and subtract it from the peptide spectrum.

  • Data Analysis: Deconvolute the resulting spectrum using software algorithms to estimate the percentage of α-helix, β-sheet, and random coil content.

A direct comparison of the CD spectra of a peptide with and without a chlorinated phenylalanine can provide immediate insights into the impact of this modification on the overall secondary structure.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of a peptide's conformation in the solid state.[1] While obtaining suitable crystals can be a significant challenge, a crystal structure offers unambiguous atomic coordinates, providing the most detailed view of the peptide's three-dimensional arrangement.

  • Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) to induce the formation of well-ordered crystals.

  • Data Collection: Expose the crystal to a beam of X-rays and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map and build a model of the peptide structure. Refine the model to best fit the experimental data.

The resulting crystal structure can reveal precise details about the influence of the chlorinated phenylalanine on intramolecular interactions, packing arrangements, and solvent interactions.

Computational Approaches to Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the dynamic nature of peptides and their conformational landscapes in silico.[16][17]

Molecular Dynamics Simulations

MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of how a peptide's conformation evolves over time.

  • System Setup:

    • Build an initial 3D model of the peptide.

    • Place the peptide in a simulation box and solvate it with an explicit water model (e.g., TIP3P).[18][19]

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the potential energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and allow the pressure to equilibrate.

  • Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the relevant conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to extract information about:

    • Backbone and Side-Chain Dihedral Angles: Track the evolution of φ, ψ, and χ angles to identify preferred conformations.[7]

    • Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): Assess the stability of the peptide's structure and identify flexible regions.

    • Hydrogen Bonding: Analyze the formation and breaking of intramolecular hydrogen bonds.

    • Solvent Accessible Surface Area (SASA): Evaluate changes in the exposure of different parts of the peptide to the solvent.

Free Energy Landscapes

Advanced simulation techniques, such as metadynamics or umbrella sampling, can be used to construct a free energy landscape of the peptide's conformational space.[20][21][22] This provides a quantitative measure of the relative stability of different conformational states and the energy barriers between them.

Integrated Conformational Analysis: A Holistic Approach

The most robust understanding of a peptide's conformation comes from an integrated approach that combines experimental and computational methods.

Figure 1: An integrated workflow for the conformational analysis of peptides containing chlorinated phenylalanines.

This workflow highlights the synergistic nature of the different techniques. For instance, an initial NMR-derived structure can be used as the starting point for MD simulations, which can then be used to explore conformational dynamics that are not readily apparent from the static NMR ensemble. Conversely, MD simulations can help in the interpretation of ambiguous NMR data.

Case Study: Hypothetical Comparative Analysis

To illustrate the expected outcomes, let's consider a hypothetical case study of a 10-residue peptide, "Peptide-X," and its analog containing a 4-chloro-phenylalanine at position 5, "Peptide-X-Cl."

Expected Comparative Data:
Technique Peptide-X (Phe) Peptide-X-Cl (4-Cl-Phe) Interpretation
CD Spectroscopy ~15% α-helix, ~85% random coil~40% α-helix, ~60% random coilThe 4-Cl-Phe induces a significant stabilization of the helical conformation.
¹H NMR (Amide region) Poor chemical shift dispersionImproved chemical shift dispersionIndicates a more well-defined and stable structure in solution for Peptide-X-Cl.
MD Simulations (φ/ψ) Broad distribution of backbone dihedral angles for residues 4-6.Residues 4-6 predominantly populate the α-helical region of the Ramachandran plot.Confirms that the chlorination stabilizes a local helical turn.

Conclusion and Future Outlook

The incorporation of chlorinated phenylalanines represents a sophisticated strategy for fine-tuning the conformational properties and biological activities of peptides. A thorough conformational analysis, employing a combination of high-resolution experimental techniques and advanced computational methods, is paramount to understanding the structural consequences of this modification. The insights gained from such studies are invaluable for establishing clear structure-activity relationships and for the rational design of next-generation peptide therapeutics with enhanced potency, selectivity, and drug-like properties. As our ability to predict and control peptide conformation continues to improve, the strategic use of chlorinated phenylalanines and other non-canonical amino acids will undoubtedly play an increasingly important role in the development of novel peptide-based drugs.

References

Methodological & Application

Application Notes and Protocols for the Efficient Incorporation of Boc-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. Boc-2-chloro-L-phenylalanine, a sterically hindered and electronically modified building block, presents unique challenges in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the strategic considerations and selection of optimal coupling reagents for the efficient incorporation of this compound. We delve into the mechanistic underpinnings of various classes of coupling reagents, offering a comparative analysis to inform rational protocol design. Detailed, field-proven protocols for high-yield coupling are provided, alongside a troubleshooting guide to address common challenges.

Introduction: The Significance of Halogenated Phenylalanine Analogs

The site-specific incorporation of halogenated phenylalanine derivatives, such as 2-chloro-L-phenylalanine, into bioactive peptides offers a powerful tool for medicinal chemists. The introduction of a chlorine atom at the ortho position of the phenyl ring imparts distinct steric and electronic properties.[1] These modifications can profoundly influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation.[1] However, the very features that make this compound a valuable synthetic building block also render its incorporation into a growing peptide chain a significant chemical challenge. The bulky chlorine atom creates steric hindrance around the carboxylic acid, slowing down the kinetics of amide bond formation. Furthermore, the electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the carboxylate, making activation more difficult.

This application note serves as a detailed guide for researchers, scientists, and drug development professionals to navigate the complexities of coupling this compound, ensuring high efficiency and purity in their peptide synthesis endeavors.

A Comparative Overview of Coupling Reagents for Hindered Amino Acids

The success of a peptide coupling reaction, especially with a challenging amino acid like this compound, is critically dependent on the choice of the activating reagent. Coupling reagents function by converting the carboxylic acid of the incoming amino acid into a more reactive species, susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide. These reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Classical Approach

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are cost-effective and widely used coupling reagents.[2] They function by forming a highly reactive O-acylisourea intermediate. However, for sterically hindered amino acids, this intermediate is prone to rearrangement into an unreactive N-acylurea, terminating the coupling reaction.[2] To mitigate this and to reduce the risk of racemization, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[2][3] For electron-deficient systems, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-(N,N-dimethylamino)pyridine (DMAP), and catalytic HOBt has been shown to be effective.[3][4][5]

Phosphonium Salts: Reduced Side Reactions

Phosphonium salt-based reagents, with PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) being a prime example, offer a safer alternative to some older reagents that produce carcinogenic byproducts. PyBOP and its analogs activate the carboxylic acid to form a benzotriazolyl ester, which is less prone to side reactions compared to the O-acylisourea intermediate of carbodiimides.[6] They are known for their ability to suppress racemization and are generally more effective than carbodiimides for hindered couplings.[6]

Aminium/Uronium Salts: The High-Performance Choice

Aminium and uronium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient coupling reagents currently available.[6] They rapidly convert carboxylic acids into their corresponding OBt or OAt esters, which are highly reactive and lead to fast coupling times with minimal racemization.[7] HATU, in particular, is often the reagent of choice for difficult couplings involving sterically hindered or N-methylated amino acids due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[7] For halogenated phenylalanine derivatives, the use of COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with an appropriate base is also a highly effective strategy.

Mechanism of Peptide Bond Formation

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a reactive intermediate, which is then attacked by the N-terminal amine of the peptide chain to form the amide bond.

PeptideBondFormation cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA_COOH Boc-AA-COOH Activated_Ester Activated Intermediate (e.g., OAt-ester) Boc_AA_COOH->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Activated_Ester Peptide_Bond Boc-AA-NH-Peptide-Resin Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_NH2 H2N-Peptide-Resin Peptide_NH2->Peptide_Bond +

Caption: General mechanism of peptide bond formation.

Comparative Summary of Coupling Reagents
Reagent ClassExamplesAdvantagesDisadvantagesSuitability for this compound
Carbodiimides DCC, DIC, EDCCost-effectiveProne to N-acylurea formation and racemization with hindered amino acids. Requires additives.Moderate. Requires additives like HOBt or Oxyma and may require longer reaction times or double coupling.
Phosphonium Salts PyBOP®, PyAOPLow racemization, good for hindered couplings. Safer byproducts than some older reagents.Higher cost than carbodiimides.Good. A reliable choice, offering a good balance of reactivity and suppression of side reactions.
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUHigh reactivity, fast coupling times, very low racemization.[6]Higher cost. Can cause guanidinylation of the N-terminus if used in excess.Excellent. HATU and COMU are highly recommended for their superior performance in difficult couplings.
Acyl Fluoride Forming TFFH, BTFFHHighly effective for extremely hindered couplings.[8]Requires careful handling and potentially higher temperatures.Very Good. An excellent option when other reagents fail to provide complete coupling.

Experimental Protocols for the Incorporation of this compound

The following protocols are designed for solid-phase peptide synthesis (SPPS) and are based on a standard Boc-chemistry workflow. It is assumed that the N-terminal Boc group of the resin-bound peptide has been removed using trifluoroacetic acid (TFA) and the resin has been neutralized prior to the coupling step.[9]

General SPPS Workflow for Boc-Chemistry

Caption: General workflow for Boc-SPPS.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling yields with minimal side reactions.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected, neutralized resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult sequences, the reaction time can be extended or a second coupling can be performed.

  • Monitoring: Monitor the completion of the reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates successful coupling.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Robust Coupling using PyBOP

This protocol provides a reliable and efficient method for incorporating this compound.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (4 equivalents)

  • PyBOP (3.9 equivalents)

  • DIPEA (8 equivalents)

  • DMF

  • DCM

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound and PyBOP in DMF. Add DIPEA and pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm complete coupling.

  • Washing: Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Carbodiimide-Mediated Coupling with Additives

This protocol offers a more cost-effective approach, though it may require longer reaction times or a double coupling strategy.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (4 equivalents)

  • DIC (4 equivalents)

  • OxymaPure® or HOBt (4 equivalents)

  • DMF

  • DCM

Procedure:

  • Activation: In a separate vessel, dissolve this compound and OxymaPure® (or HOBt) in DMF.

  • Coupling: Add the amino acid/additive solution to the resin, followed by the addition of DIC.

  • Reaction: Agitate the mixture for 3-6 hours at room temperature. A second coupling may be necessary to drive the reaction to completion.

  • Monitoring: Use the Kaiser test to assess the extent of the reaction.

  • Washing: Once complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time due to steric hindrance. 2. Inadequate solvation of the peptide-resin complex. 3. Sub-optimal coupling reagent for the hindered amino acid.1. Increase the coupling time (e.g., to 4 hours or overnight). Perform a double coupling with fresh reagents. 2. Switch from DMF to NMP, which has superior solvating properties. 3. Use a more potent coupling reagent such as HATU or COMU. Consider acyl fluoride formation for extremely difficult cases.
Racemization Over-activation of the carboxylic acid, especially with prolonged reaction times or excessive base.Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine in place of DIPEA. Minimize pre-activation times. Ensure the stoichiometry of the reagents is correct.
Guanidinylation of N-terminus Use of excess aminium/uronium reagent (e.g., HBTU, HATU).Use a slight excess of the amino acid relative to the coupling reagent (e.g., 4 eq. amino acid, 3.9 eq. HATU). Avoid prolonged exposure of the deprotected amine to the coupling reagent.
Low Yield of Final Peptide Cumulative effect of incomplete couplings at each cycle.Optimize the coupling protocol for this compound at the outset. Consider using microwave-assisted peptide synthesis (MASPPS) to enhance coupling efficiency.

Conclusion

The successful incorporation of this compound is a critical step in the synthesis of novel peptides with enhanced therapeutic potential. While its steric and electronic properties present a challenge, the use of potent coupling reagents, particularly aminium/uronium salts like HATU, and optimized reaction conditions can lead to high-yield and high-purity outcomes. By understanding the principles behind different coupling strategies and adhering to robust protocols, researchers can effectively harness the unique advantages offered by this and other unnatural amino acids in their quest for next-generation peptide-based therapeutics.

References

Application Notes and Protocols for HBTU/HATU Coupling of Boc-Phe(2-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed technical overview and practical protocols for the efficient coupling of N-Boc-2-chloro-L-phenylalanine (Boc-Phe(2-Cl)-OH) in peptide synthesis. We delve into the mechanistic nuances of two premier uronium-based coupling reagents, HBTU and HATU, offering a comparative analysis to inform reagent selection. The protocols are designed to be self-validating, with integrated steps for reaction monitoring and troubleshooting common challenges associated with sterically hindered and electron-deficient amino acids. This document is intended to equip researchers in peptide chemistry and drug development with the expertise to confidently and successfully incorporate Boc-Phe(2-Cl)-OH into complex peptide sequences.

Introduction: The Challenge of Incorporating Modified Phenylalanine Analogs

The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery, offering a powerful strategy to modulate the pharmacological properties of peptide-based therapeutics. N-Boc-2-chloro-L-phenylalanine (Boc-Phe(2-Cl)-OH) is one such valuable building block. The presence of the ortho-chloro substituent on the phenyl ring introduces steric hindrance and alters the electronic properties of the amino acid, which can enhance binding affinity, improve metabolic stability, and confer unique conformational constraints to the resulting peptide.

However, these same properties present a significant challenge during solid-phase peptide synthesis (SPPS). The steric bulk of the 2-chloro group can impede the approach of the incoming amine to the activated carboxyl group, leading to sluggish and incomplete coupling reactions. This often results in deletion sequences and truncated peptides, complicating purification and reducing overall yield. To overcome these hurdles, the choice of an appropriate and highly efficient coupling reagent is paramount.

Uronium/aminium salt-based reagents, such as HBTU and HATU, have become indispensable tools for difficult couplings.[1] They activate the carboxylic acid to form a highly reactive intermediate, facilitating rapid and efficient peptide bond formation while minimizing the risk of racemization.[1][2] This guide will explore the optimal use of HBTU and HATU for the successful incorporation of Boc-Phe(2-Cl)-OH.

Comparative Analysis: HBTU vs. HATU

While both HBTU and HATU are highly effective, a nuanced understanding of their mechanisms reveals key differences in their reactivity and suitability for particularly challenging couplings.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent that activates carboxylic acids by forming an OBt-active ester.[2][3] This intermediate is sufficiently reactive for most standard couplings.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is structurally similar to HBTU but incorporates the more electron-withdrawing 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[4] This results in the formation of a more reactive OAt-active ester.[5] The nitrogen atom at the 7-position of the azabenzotriazole ring is thought to provide anchimeric assistance, further accelerating the coupling reaction.[6]

For sterically hindered amino acids like Boc-Phe(2-Cl)-OH, HATU consistently demonstrates superior performance, leading to faster reaction times, higher coupling efficiencies, and a reduced risk of epimerization compared to HBTU.[5][7]

ParameterHBTUHATUReference
Core Moiety HOBt (1-hydroxybenzotriazole)HOAt (1-hydroxy-7-azabenzotriazole)[5]
Active Ester OBt-esterOAt-ester[5]
Reactivity HighVery High[5]
Racemization Risk LowVery Low[1][4]
Suitability for Hindered Couplings GoodExcellent[6][7]
Potential Side Reaction Guanidinylation of N-terminusGuanidinylation of N-terminus[1][8]

Reaction Mechanisms

The fundamental mechanism for both HBTU and HATU involves a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the amine.

Activation Step

In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of Boc-Phe(2-Cl)-OH is deprotonated. The resulting carboxylate anion attacks the uronium core of the coupling reagent, leading to the formation of the highly reactive OBt- or OAt-active ester and the liberation of tetramethylurea.[9][10]

HBTU_HATU_Activation cluster_start Reactants cluster_intermediate Intermediates Boc_AA Boc-Phe(2-Cl)-COOH Coupling_Reagent HBTU or HATU Active_Ester Active Ester (OBt or OAt) Coupling_Reagent->Active_Ester TMU Tetramethylurea Coupling_Reagent->TMU Byproduct Base DIPEA Base->Boc_AA Deprotonates

Caption: Activation of Boc-Phe(2-Cl)-OH with HBTU/HATU and a base.

Coupling Step

The free N-terminal amine of the resin-bound peptide then attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate that collapses to yield the desired peptide bond and release HOBt or HOAt.[4]

Coupling_Step cluster_reactants Reactants cluster_products Products Active_Ester Active Ester (OBt or OAt) Released_Additive HOBt or HOAt Active_Ester->Released_Additive Released Peptide_Resin H₂N-Peptide-Resin Coupled_Peptide Boc-Phe(2-Cl)-NH-Peptide-Resin Peptide_Resin->Coupled_Peptide Nucleophilic Attack

Caption: Nucleophilic attack by the peptide amine to form the new peptide bond.

Potential Side Reactions and Mitigation Strategies

While highly efficient, uronium-based coupling reagents are not without potential side reactions. Awareness and proper protocol adherence are key to ensuring high-purity products.

  • Guanidinylation: The most common side reaction involves the reaction of excess HBTU or HATU with the free N-terminal amine of the peptide chain.[1][8] This forms a stable guanidinium group that caps the peptide, preventing further elongation.

    • Mitigation: Avoid pre-activating the amino acid for extended periods before adding it to the resin.[11] It is also crucial to use the reagents in the correct stoichiometric ratios and ensure efficient washing to remove any unreacted coupling reagent.[1] Using equimolar amounts of the coupling reagent relative to the carboxylic acid can also prevent this side reaction.[12]

  • Racemization: While HBTU and especially HATU are known for their ability to suppress racemization, the risk is not entirely eliminated, particularly with prolonged activation times or in the presence of excess base.[1][2]

    • Mitigation: A short pre-activation time (1-2 minutes) is recommended.[1] The optional addition of HOBt (for HBTU) can further suppress racemization.[1]

  • Reaction with Nucleophilic Side Chains: In rare cases, excess coupling reagent can react with nucleophilic amino acid side chains, such as the phenolic group of tyrosine.[13]

    • Mitigation: Use the minimum effective amount of coupling reagent and ensure proper side-chain protection where necessary.[13]

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using a standard Fmoc/tBu strategy on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin loading and peptide sequence.

Materials and Reagents
  • Resin: Fmoc-Rink Amide resin (or other suitable resin with a deprotected N-terminal amine).

  • Amino Acid: Boc-Phe(2-Cl)-OH (MW: 299.75 g/mol ).[14]

  • Coupling Reagents: HBTU or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

  • Monitoring: Ninhydrin test kit or Bromophenol blue.[15]

Protocol 1: HATU-Mediated Coupling of Boc-Phe(2-Cl)-OH (Recommended)

This protocol is recommended for achieving the highest coupling efficiency, especially given the steric hindrance of Boc-Phe(2-Cl)-OH.[7]

Reagent Preparation:

ReagentEquivalents (rel. to resin)Amount (for 0.1 mmol scale)
Boc-Phe(2-Cl)-OH3.089.9 mg
HATU2.9110.3 mg
DIPEA6.0104.6 µL
DMF-~2 mL

Step-by-Step Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group on the resin-bound peptide has been removed (confirmed by a positive ninhydrin test) and the resin is washed thoroughly with DMF. Swell the resin in DMF for at least 15-30 minutes.[1]

  • Activation of Amino Acid: In a separate vial, dissolve Boc-Phe(2-Cl)-OH and HATU in ~2 mL of DMF. Add DIPEA to this solution and vortex briefly for 1-2 minutes. This is the "activation" step.[4]

  • Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, this time can be extended.[15]

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a ninhydrin test.[15] A negative result (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove all soluble reagents and byproducts.

  • Recoupling (if necessary): If the ninhydrin test is positive, a second coupling (recoupling) is necessary. Repeat steps 2-6.

Protocol 2: HBTU-Mediated Coupling of Boc-Phe(2-Cl)-OH

While HATU is preferred, HBTU can also be effective, though it may require longer reaction times or a double coupling.[7]

Reagent Preparation:

ReagentEquivalents (rel. to resin)Amount (for 0.1 mmol scale)
Boc-Phe(2-Cl)-OH3.089.9 mg
HBTU2.9109.9 mg
DIPEA6.0104.6 µL
DMF-~2 mL

Step-by-Step Procedure:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Activation of Amino Acid: In a separate vial, dissolve Boc-Phe(2-Cl)-OH and HBTU in ~2 mL of DMF. Add DIPEA and vortex for 1-2 minutes.[1]

  • Coupling Reaction: Immediately add the activated solution to the peptide-resin.

  • Agitation: Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU with sterically hindered amino acids.[7]

  • Monitoring: Perform a ninhydrin test as described in the HATU protocol.

  • Washing: Wash the resin as described in the HATU protocol.

  • Recoupling (if necessary): If the coupling is incomplete, repeat steps 2-6.

Reaction Monitoring and Analysis

Confirming the completion of the coupling reaction is critical to avoid the formation of deletion sequences.

  • Qualitative On-Resin Monitoring:

    • Ninhydrin (Kaiser) Test: This is the most common method for detecting free primary amines.[16] A positive result (blue/purple beads) indicates incomplete coupling.

    • Bromophenol Blue (BMB) Test: An alternative colorimetric test where blue beads indicate the presence of free amines.

  • Quantitative Analysis (Post-Synthesis):

    • High-Performance Liquid Chromatography (HPLC): After cleavage of a small sample of the peptide from the resin, RP-HPLC is the gold standard for assessing the purity of the crude product.[17] Incomplete coupling will be visible as a peak corresponding to the deletion sequence, which will have a different retention time from the target peptide.

    • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of Boc-Phe(2-Cl)-OH.

Conclusion

The successful incorporation of sterically hindered and electronically modified amino acids like Boc-Phe(2-Cl)-OH is a critical capability in modern peptide synthesis. While presenting a challenge, high coupling efficiencies can be reliably achieved through the selection of a powerful uronium-based coupling reagent and the application of an optimized protocol. For Boc-Phe(2-Cl)-OH, HATU is the demonstrably superior reagent , offering faster kinetics and higher efficiency.[5][7] By following the detailed protocols and mitigation strategies outlined in this guide, researchers can minimize side reactions, ensure complete couplings, and confidently synthesize high-purity peptides for their discovery and development pipelines.

References

Application Notes and Protocols for the Boc-SPPS Strategy in the Incorporation of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in modern drug discovery and chemical biology, offering pathways to enhanced therapeutic efficacy, increased metabolic stability, and novel functionalities.[1][2] The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy, a cornerstone of peptide chemistry, provides a robust and versatile framework for the assembly of such modified peptides.[3][4][5] This document provides in-depth application notes and detailed protocols for the successful incorporation of various classes of unnatural amino acids using the Boc-SPPS methodology. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of UAAs in their work. We will delve into the core principles of Boc-SPPS, address the unique challenges posed by different UAA families, and offer field-proven protocols and troubleshooting guidance to ensure synthetic success.

The Bedrock of Boc-SPPS: A Graded Acid Lability Approach

The cyclical nature of Boc-SPPS is a well-orchestrated sequence of deprotection, neutralization, and coupling steps, repeated for each amino acid addition.[3][10]

Boc_SPPS_Cycle Resin Peptide-Resin (N-terminally Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection TFA_Salt Peptide-Resin (N-terminal TFA Salt) Deprotection->TFA_Salt Neutralization Neutralization (e.g., 10% DIEA in DCM) TFA_Salt->Neutralization Free_Amine Peptide-Resin (N-terminal Free Amine) Neutralization->Free_Amine Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Free_Amine->Coupling Coupling->Resin Cycle Repeats

Figure 1: The fundamental workflow of the Boc-SPPS cycle.

Core Protocol: Manual Boc-SPPS

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale. Adjustments may be necessary based on the specific sequence and the nature of the unnatural amino acid being incorporated.

2.1. Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality.

Desired C-terminusRecommended Resin(s)Rationale
Carboxylic AcidMerrifield, PAMMerrifield is the classic choice; PAM resin offers enhanced stability to the repetitive TFA treatments, minimizing peptide loss.[3][8]
AmideMBHA, BHAThese resins are designed to yield a C-terminal amide upon final cleavage with strong acid.[3][8]

Protocol: Resin Swelling

  • Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

  • Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.[11]

  • Drain the solvent.

2.2. The Synthetic Cycle

Protocol: Nα-Boc Deprotection

  • Wash the resin with DCM (3x).

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

  • Agitate for an additional 20-25 minutes.[12]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.

Scientific Rationale: The initial 5-minute pre-wash helps to gradually introduce the acidic environment, while the subsequent 20-25 minute treatment ensures complete removal of the Boc group. The extensive washing is critical to remove all traces of TFA, which would otherwise protonate the incoming amino acid's α-amino group, preventing coupling. The generation of tert-butyl cations during this step necessitates the use of scavengers if sensitive residues like Trp, Cys, or Met are present.[6]

Protocol: Neutralization

  • Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 2 minutes, then drain. Repeat this step.[3]

  • Wash the resin with DCM (5x) to remove excess base.

Scientific Rationale: The TFA salt formed during deprotection must be converted to the free amine to enable its nucleophilic attack on the activated carboxyl group of the next amino acid.[6] Two brief neutralization steps ensure complete conversion without prolonged exposure to the basic conditions, which could promote side reactions.

Protocol: Amino Acid Coupling

  • In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.

  • Add the solution to the neutralized peptide-resin.

  • Add DIEA (4-6 equivalents) to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[3]

  • Monitor the reaction's completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.

  • Once complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

2.3. Final Cleavage and Deprotection

The final step involves the simultaneous cleavage of the peptide from the resin and the removal of side-chain protecting groups. This is most commonly achieved with anhydrous hydrogen fluoride (HF).

Safety Precaution: Anhydrous HF is extremely corrosive and toxic, requiring a specialized, HF-resistant apparatus (e.g., made of Teflon/Kel-F) and extensive safety precautions.[9]

Protocol: High HF Cleavage

  • Dry the final peptide-resin under vacuum.

  • Place the resin in the reaction vessel of the HF apparatus.

  • Add a scavenger, such as anisole or p-cresol (approximately 1 mL per gram of resin).

  • Cool the reaction vessel in a dry ice/methanol bath.

  • Distill anhydrous HF into the vessel (approximately 9 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by washing the resin with cold diethyl ether.

  • Dissolve the peptide in an appropriate aqueous solvent and lyophilize for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Incorporating Unnatural Amino Acids: Challenges and Solutions

The true utility of Boc-SPPS extends to the incorporation of a vast array of unnatural amino acids. However, their unique structures often necessitate modifications to the standard protocols.

Sterically Hindered Amino Acids (e.g., N-methylated AAs, Tic)

The incorporation of sterically hindered UAAs, such as N-methylated amino acids or conformationally constrained residues like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), presents a significant challenge due to the reduced nucleophilicity and increased bulk around the α-amino group.[13][14] This can lead to incomplete coupling reactions.

Causality and Solution: The steric barrier slows down the rate of peptide bond formation. To overcome this, more potent coupling reagents are required to generate a more reactive activated species.

Hindered_AA_Coupling cluster_0 Problem: Incomplete Coupling cluster_1 Solutions Problem Steric Hindrance (e.g., N-methyl-AA, Tic) Reagent Use Potent Coupling Reagents (HATU, HBTU, PyBOP) Problem->Reagent DoubleCouple Perform Double Coupling Problem->DoubleCouple TimeTemp Increase Reaction Time/Temperature Problem->TimeTemp Preactivation Pre-activate Amino Acid Problem->Preactivation

Figure 2: Troubleshooting workflow for coupling sterically hindered amino acids.

Optimized Coupling Protocol for Hindered UAAs:

  • Reagent Selection: Utilize aminium/uronium salts like HATU or HBTU, or phosphonium salts like PyBOP, which are more effective than standard carbodiimides (e.g., DCC).[14]

  • Stoichiometry: Increase the equivalents of the UAA and coupling reagents to 3-5 relative to the resin loading.

  • Pre-activation: In a separate vessel, dissolve the Boc-UAA-OH, HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow this mixture to pre-activate for 1-5 minutes before adding it to the resin.[15]

  • Double Coupling: After the initial coupling reaction (2-4 hours), drain the solution and repeat the coupling step with a fresh solution of the activated UAA.[14]

Coupling ReagentActivating SpeciesReactivity for Hindered AAsRacemization Risk
DCC/DICO-acylisoureaLowModerate
HBTU/PyBOPOBt esterModerateLow
HATUOAt esterHighVery Low
COMUOxyma esterVery HighVery Low
UAAs with Unique Side-Chain Functionalities

The incorporation of UAAs with novel side chains, such as fluorescent labels, photo-crosslinkers, or isotopically labeled tags (e.g., ¹³C-Phenylalanine), requires careful consideration of the side chain's stability and potential for orthogonal protection.[12][16]

Orthogonal Protection: If the UAA side chain contains a reactive group (e.g., an amino or carboxyl group), it must be protected with a group that is stable to the Boc-SPPS conditions (TFA and HF) but can be selectively removed under different conditions if side-chain modification is desired.[16] For instance, an Fmoc group could be used to protect a side-chain amine, which can be removed with piperidine while the peptide is still on the resin.[17]

Protocol for Incorporating ¹³C-Labeled Phenylalanine: The incorporation of Boc-L-Phenylalanine-¹³C follows the standard Boc-SPPS protocol, as the isotopic label does not alter the chemical reactivity of the amino acid.[12]

  • Follow the standard deprotection and neutralization steps.

  • For coupling, dissolve Boc-L-Phenylalanine-¹³C (3 equivalents) in DMF.

  • Use a standard coupling reagent like HBTU or pre-activate with DCC.

  • Proceed with the coupling reaction for 2-4 hours.

  • Verification of incorporation should be performed post-synthesis using mass spectrometry to confirm the expected mass shift.[12]

D-Amino Acids and Beta-Amino Acids

The Boc-SPPS strategy is fully compatible with the incorporation of D-amino acids to enhance proteolytic stability. The protocols are identical to those for their L-counterparts.

Beta-amino acids can also be incorporated, though their coupling kinetics may be slower due to their different structure. It is advisable to use more potent coupling reagents and longer reaction times, similar to the recommendations for other sterically hindered UAAs.

Troubleshooting and Final Considerations

IssuePotential CauseRecommended Solution
Low Yield Incomplete coupling; Peptide chain loss from resin.Use potent coupling reagents; double couple difficult residues; use PAM resin for better linkage stability.[8][14]
Side Product Formation Alkylation by carbocations; Aspartimide formation.Use scavengers during deprotection and cleavage; for Asp-X sequences, consider using side-chain protecting groups like cyclohexyl (OcHex).
Aggregation Interchain hydrogen bonding of the growing peptide.The repetitive TFA treatments in Boc-SPPS help to disrupt secondary structures, making it advantageous for "difficult" or hydrophobic sequences.[18] In-situ neutralization protocols can also minimize aggregation.[19]

Conclusion

The Boc-SPPS strategy remains a powerful and relevant technique for the synthesis of complex peptides, particularly those incorporating challenging unnatural amino acids. Its tolerance for a wide range of functionalities and its effectiveness in mitigating aggregation for hydrophobic sequences make it an indispensable tool for peptide chemists. By understanding the underlying chemical principles and adapting the protocols to the specific demands of each unnatural amino acid, researchers can successfully synthesize novel peptide-based molecules for a myriad of applications in research and therapeutic development.

References

Application Notes and Protocols: The Strategic Use of Boc-2-chloro-L-phenylalanine in the Design of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Chemist's Guide to Targeting Tryptophan Catabolism

In the landscape of modern drug discovery, particularly in immuno-oncology and neurobiology, the tryptophan catabolic pathway has emerged as a critical therapeutic axis. Central to this pathway are the heme-containing dioxygenase enzymes, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1] These enzymes catalyze the first and rate-limiting step in the conversion of L-tryptophan to N-formylkynurenine, which is subsequently metabolized to kynurenine and other neuroactive and immunomodulatory downstream products.[2]

Under pathological conditions, such as in the tumor microenvironment (TME), the overexpression of IDO1 and/or TDO leads to two key immunosuppressive events: the depletion of the essential amino acid L-tryptophan, which is vital for T-cell proliferation, and the accumulation of kynurenine metabolites, which actively promote T-cell apoptosis and the differentiation of regulatory T-cells (Tregs).[3] This creates a state of immune tolerance that allows malignant cells to evade detection and destruction by the host immune system. Consequently, the inhibition of IDO1 and TDO is a highly validated strategy for cancer immunotherapy, with the potential to restore anti-tumor immunity, often in combination with other modalities like checkpoint inhibitors.[1]

This guide provides a detailed technical overview and robust protocols for the application of Boc-2-chloro-L-phenylalanine , a non-canonical, protected amino acid, as a strategic building block in the synthesis of peptide-based and peptidomimetic inhibitors targeting IDO1 and TDO. We will explore the scientific rationale for its use, provide step-by-step synthetic and analytical methodologies, and present a framework for evaluating the potency of the resulting inhibitors.

The Rationale: Why 2-Chloro-L-phenylalanine?

The design of a potent enzyme inhibitor is a meticulous process of optimizing molecular interactions within the enzyme's active site. The active site is a specific region, composed of a unique arrangement of amino acid residues, that binds the substrate and catalyzes the chemical reaction.[4][5] The choice to incorporate a chlorinated phenylalanine derivative is not arbitrary; it is a deliberate strategy to enhance binding affinity and specificity.

The introduction of a halogen atom, such as chlorine, onto the phenyl ring of phenylalanine confers several advantageous properties:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can alter the electronic distribution of the aromatic ring. This can influence key interactions within the active site, such as pi-stacking with aromatic residues or cation-pi interactions, which are crucial for substrate recognition and binding.

  • Enhanced Hydrophobicity: Halogenation increases the lipophilicity of the side chain, which can lead to stronger hydrophobic interactions with nonpolar pockets within the enzyme's active site. Crystal structures of IDO1 reveal hydrophobic pockets (termed pocket-A and pocket-B) that accommodate the substrate.[6]

  • Steric Influence and Conformational Rigidity: The ortho-positioning of the chlorine atom (2-chloro) introduces a specific steric bulk that can guide the orientation of the inhibitor within the active site. This can lock the molecule into a more favorable binding conformation, reducing the entropic penalty of binding and thus increasing affinity.

This strategic modification allows for the creation of inhibitors that can effectively compete with the natural substrate, L-tryptophan, for binding to the heme iron and surrounding residues within the IDO1/TDO active site.[6]

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name (2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acidPubChem
CAS Number 114873-02-8Chem-Impex
Molecular Formula C14H18ClNO4PubChem
Molecular Weight 299.8 g/mol Chem-Impex
Appearance Off-white powderChem-Impex
Melting Point 77 - 81 °CChem-Impex
Purity ≥ 99% (HPLC)Chem-Impex
Storage Store at 0 - 8 °CChem-Impex

Workflow for Inhibitor Synthesis and Evaluation

The development of a novel enzyme inhibitor from a building block like this compound follows a logical and systematic workflow. This process begins with the chemical synthesis of the inhibitor, proceeds through purification and characterization, and culminates in the biological evaluation of its enzymatic inhibitory activity.

Inhibitor_Development_Workflow cluster_Synthesis Synthesis & Purification cluster_Evaluation Biological Evaluation Start This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Incorporate into peptide chain Cleavage Resin Cleavage & Global Deprotection SPPS->Cleavage Assemble full peptide Purification RP-HPLC Purification Cleavage->Purification Isolate crude peptide Characterization Mass Spec & Analytical HPLC Purification->Characterization Obtain pure inhibitor Assay IDO1 / TDO Enzyme Inhibition Assay Characterization->Assay Test purified compound Data IC50 Determination Assay->Data Generate dose-response curve SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Quantify potency

Caption: Overall workflow from inhibitor synthesis to biological evaluation.

PART 1: Synthesis Protocol - A Hypothetical Peptide-Based Inhibitor

This protocol details the synthesis of a hypothetical tripeptide inhibitor, H-Gly-(2-Cl-Phe)-Ala-OH , using Boc-protected solid-phase peptide synthesis (SPPS). This sequence is chosen for its simplicity to clearly illustrate the incorporation of the key residue.

Materials & Reagents
  • Merrifield Resin (1% DVB, 200-400 mesh, ~1.0 mmol/g substitution)

  • Boc-Ala-OH

  • This compound

  • Boc-Gly-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED

  • Anisole (scavenger)

  • Diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18 MΩ·cm)

Step-by-Step Synthesis Protocol

This protocol is based on standard Boc-SPPS procedures.[2]

1. Resin Preparation and First Amino Acid Loading (Boc-Ala-OH)

  • Place Merrifield resin (1 g, ~1.0 mmol) in a reaction vessel.
  • Swell the resin in DCM (15 mL) for 1 hour with gentle agitation. Drain the solvent.
  • Couple the first amino acid (Boc-Ala-OH) to the resin via its cesium salt to prevent racemization. This step is often performed beforehand or the pre-loaded resin is purchased. Assume pre-loaded Boc-Ala-Merrifield resin for this protocol.

2. Boc Deprotection (Removal of Boc from Alanine)

  • Wash the resin with DCM (3 x 15 mL).
  • Add a solution of 50% TFA in DCM (15 mL) to the resin. Agitate for 5 minutes.
  • Drain the solution and add a fresh 15 mL of 50% TFA/DCM. Agitate for an additional 25 minutes.[2]
  • Drain and wash the resin thoroughly with DCM (5 x 15 mL) to remove all residual TFA.

3. Neutralization

  • Add a solution of 10% DIEA in DCM (15 mL) to the resin. Agitate for 2 minutes and drain.
  • Repeat the neutralization step.
  • Wash the resin with DCM (5 x 15 mL) to remove excess base. The deprotected and neutralized amine is now ready for coupling.

4. Coupling of this compound

  • In a separate vial, dissolve This compound (3 mmol, 3 eq.) in a minimal amount of DMF. Add this to the reaction vessel containing the resin.
  • In another vial, dissolve DCC (3 mmol, 3 eq.) in DCM. Add this solution to the reaction vessel.
  • Agitate the mixture for 2-4 hours at room temperature.
  • Monitor reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.
  • Drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

5. Coupling of Boc-Gly-OH

  • Repeat steps 2 (Boc Deprotection) and 3 (Neutralization) to expose the amine of the newly added 2-chloro-phenylalanine residue.
  • Perform the coupling reaction as in step 4, but using Boc-Gly-OH.
  • After successful coupling, wash the resin with DMF (3x) and DCM (3x), then dry the peptide-resin under vacuum.

6. Final Cleavage and Deprotection (HF Cleavage)

  • WARNING: This step involves anhydrous HF, which is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure must be performed by highly trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
  • Transfer the dried peptide-resin to the HF cleavage apparatus.
  • Add a scavenger, such as anisole (1 mL per gram of resin), to protect sensitive side chains from reactive cations generated during cleavage.
  • Cool the vessel in a dry ice/methanol bath.
  • Distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
  • Allow the reaction to stir in an ice bath for 1 hour.
  • Evaporate the HF under a stream of nitrogen and then under high vacuum.
  • Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
  • Filter and collect the crude peptide.

7. Purification and Characterization

  • Dissolve the crude peptide in a suitable solvent (e.g., 10-50% acetic acid in water).
  • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.[7][8]
  • Typical Gradient: A linear gradient from 5% Solvent B (0.1% TFA in ACN) to 65% Solvent B over 40 minutes, with Solvent A being 0.1% TFA in water.[9]
  • Monitor the elution profile at 220 nm.[10]
  • Collect fractions corresponding to the main product peak.
  • Analyze the purity of collected fractions by analytical RP-HPLC.
  • Pool pure fractions and lyophilize to obtain the final peptide inhibitor as a white, fluffy powder.
  • Confirm the identity and mass of the final product using mass spectrometry (e.g., ESI-MS).

PART 2: Biological Evaluation Protocol - IDO1 Inhibition Assay

Once the inhibitor is synthesized and purified, its biological activity must be quantified. This protocol describes a robust, cell-free enzymatic assay using recombinant human IDO1.

Assay Principle

The assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine (NFK). The reaction is terminated, and the unstable NFK is hydrolyzed to stable kynurenine. The kynurenine is then detected colorimetrically after reaction with p-dimethylaminobenzaldehyde (DMAB), which forms a yellow-colored product measurable at 480 nm.[11] The inhibitory effect of the synthesized peptide is determined by measuring the decrease in kynurenine production in its presence.

Materials & Reagents
  • Recombinant Human IDO1 (rhIDO1)

  • L-Tryptophan (substrate)

  • Potassium Phosphate Buffer (50 mM, pH 6.5)

  • Ascorbic Acid (reductant)

  • Methylene Blue (cofactor)

  • Catalase

  • Trichloroacetic Acid (TCA, 30% w/v)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent (2% w/v in glacial acetic acid)

  • Synthesized inhibitor: H-Gly-(2-Cl-Phe)-Ala-OH

  • 96-well microplate

  • Microplate reader

Step-by-Step Assay Protocol

This protocol is adapted from established methods for measuring IDO1 activity.[3][11]

1. Preparation of Reagents

  • IDO1 Assay Buffer: 50 mM Potassium Phosphate, pH 6.5.
  • Reaction Cocktail: Prepare fresh. For each 1 mL, add:
  • 880 µL IDO1 Assay Buffer
  • 40 µL of 20 mM Ascorbic Acid
  • 10 µL of 10 µM Methylene Blue
  • 20 µL of 100 µg/mL Catalase
  • 50 µL of 400 µM L-Tryptophan
  • Inhibitor Stock Solution: Dissolve the lyophilized peptide inhibitor in IDO1 Assay Buffer (or a minimal amount of DMSO, ensuring the final DMSO concentration in the assay is ≤1%) to create a high-concentration stock (e.g., 10 mM).
  • Serial Dilutions: Perform serial dilutions of the inhibitor stock in IDO1 Assay Buffer to create a range of concentrations for testing (e.g., from 100 µM to 0.01 µM).

2. Assay Procedure

  • Set up the 96-well plate as follows:
  • Blank Wells: 50 µL Assay Buffer (No Enzyme)
  • Control Wells (100% Activity): 40 µL Assay Buffer + 10 µL rhIDO1
  • Inhibitor Wells: 40 µL of each inhibitor dilution + 10 µL rhIDO1
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the enzymatic reaction by adding 50 µL of the Reaction Cocktail to all wells.
  • Incubate the plate at 37°C for 30-60 minutes.
  • Terminate the Reaction: Add 20 µL of 30% TCA to all wells. This stops the enzyme and begins the hydrolysis of NFK.
  • Hydrolysis Step: Incubate the plate at 50°C for 30 minutes to ensure complete conversion of NFK to kynurenine.[11]
  • Centrifuge the plate (e.g., 2500 rpm for 10 minutes) to pellet any precipitated protein.[11]

3. Kynurenine Detection

  • Carefully transfer 100 µL of the supernatant from each well to a new, clear 96-well plate.
  • Add 100 µL of 2% DMAB reagent to each well.
  • Incubate at room temperature for 10 minutes to allow color development.
  • Measure the absorbance at 480 nm using a microplate reader.

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

IC50_Curve IC50 Determination from Dose-Response Curve p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 IC50_label IC50 p4->IC50_label p6 p5->p6 p7 p6->p7 X_axis Log [Inhibitor Concentration] Y_axis % Enzyme Activity Y_100 100% Y_50 50% Y_50->p4 Y_0 0%

Caption: A typical sigmoidal dose-response curve used for IC50 calculation.

Calculation Steps:

  • Correct for Blank: Subtract the average absorbance of the Blank wells from all other wells.

  • Calculate Percent Activity:

    • The average absorbance of the Control wells represents 100% enzyme activity.

    • For each inhibitor concentration, calculate the percent activity: % Activity = (Absorbance_Inhibitor / Absorbance_Control) * 100

  • Plot the Data: Plot % Activity (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism, SigmaPlot) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope). The software will calculate the IC50 value, which is the concentration at which the curve passes through 50% activity.

Conclusion and Future Directions

This compound serves as a powerful and versatile building block for the rational design of enzyme inhibitors targeting the immunologically significant IDO1 and TDO enzymes. The strategic incorporation of the ortho-chloro substituent provides a validated method for enhancing inhibitor potency by modulating steric and electronic interactions within the enzyme active site. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, and biological evaluation of novel peptide-based inhibitors derived from this key starting material. By systematically applying these methods, researchers can contribute to the development of the next generation of immunotherapies for cancer and other challenging diseases.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides with Boc-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking Novel Bioactivity with Halogenated Phenylalanine Analogs

The site-specific incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1][2][3] Among the vast arsenal of non-proteinogenic building blocks, halogenated amino acids, particularly 2-chloro-L-phenylalanine, have emerged as valuable tools for peptide drug design. The introduction of a chlorine atom at the ortho position of the phenylalanine side chain induces significant electronic and steric changes, which can profoundly influence peptide conformation and interaction with biological targets.[3]

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of bioactive peptides incorporating N-α-tert-butyloxycarbonyl-2-chloro-L-phenylalanine (Boc-2-chloro-L-phenylalanine). We will delve into the rationale behind the Boc protection strategy, address the specific challenges posed by this sterically hindered and hydrophobic amino acid, and provide robust, field-proven protocols for its successful incorporation using Solid-Phase Peptide Synthesis (SPPS).

The Strategic Choice of Boc Protection for Unnatural Amino Acids

While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is prevalent in modern peptide synthesis, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy offers distinct advantages, especially when dealing with complex or hydrophobic sequences.[4][5] The core principle of Boc-based SPPS relies on the differential acid lability of the temporary N-α-Boc group and the more acid-stable side-chain protecting groups (often benzyl-based).[6][7] The N-α-Boc group is cleaved at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid like hydrofluoric acid (HF).[5][6]

Why Boc Chemistry is Advantageous for Peptides with 2-Chloro-L-phenylalanine:

  • Reduced Aggregation: The repeated piperidine treatment in Fmoc chemistry can sometimes promote aggregation in hydrophobic peptides. Boc-SPPS, with its acidic deprotection steps, can mitigate this issue.

  • Superior Results for Difficult Sequences: The in situ neutralization protocols often used in Boc-SPPS can provide superior results for long or sterically challenging peptide sequences.[8] The ortho-chlorine on phenylalanine introduces steric bulk near the alpha-carbon, which can hinder coupling reactions.

The fundamental cycle of Boc-SPPS is an iterative process involving deprotection, neutralization, and coupling, as illustrated below.

Boc_SPPS_Cycle cluster_0 Boc-SPPS Iterative Cycle Resin Resin-Bound Peptide (N-terminal Boc) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Cleave Boc group Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization 2. Form free amine Coupling Coupling (Next Boc-AA) Neutralization->Coupling 3. Add activated AA Coupling->Resin 4. Elongate chain

Caption: General workflow for Boc-Solid Phase Peptide Synthesis.[9]

PART 1: Solid-Phase Synthesis Protocol for a Model Peptide Containing 2-Chloro-L-phenylalanine

This protocol outlines the manual solid-phase synthesis of a model peptide (e.g., Ac-Tyr-Gly-Gly-Phe(2-Cl)-Leu-NH₂) on a Rink Amide resin for a C-terminal amide, using the Boc/Bzl strategy.

Materials and Reagents:

  • Resin: Rink Amide MBHA Resin (Low loading, e.g., 0.3-0.5 mmol/g)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (Peptide synthesis grade)

  • Amino Acids: Boc-protected amino acids, including this compound.

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

  • Coupling Reagents:

    • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DCC (N,N'-Dicyclohexylcarbodiimide)

  • Capping Reagent (Optional): Acetic Anhydride

  • Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5)

  • Precipitation Solvent: Cold Diethyl Ether

Step-by-Step Synthesis Workflow

The synthesis follows a cyclical process of deprotection, neutralization, and coupling for each amino acid added to the chain.

Detailed_SPPS_Workflow start Start | Swell Resin in DCM/DMF deprotection Boc Deprotection 1. Pre-wash with 50% TFA/DCM (5 min) 2. Main deprotection with 50% TFA/DCM (20-25 min) 3. Wash with DCM (5x) and IPA (2x) start->deprotection neutralization Neutralization 1. Treat with 10% DIEA/DCM (2x 10 min) 2. Wash with DCM (5x) deprotection->neutralization coupling Amino Acid Coupling 1. Dissolve Boc-AA (3 eq), HBTU/HOBt (3 eq) in DMF 2. Add to resin with DIEA (6 eq) 3. React for 2-4 hours 4. Monitor with Kaiser Test neutralization->coupling kaiser_test Kaiser Test (Check for free amines) coupling->kaiser_test wash_after_coupling Wash DMF (3x), DCM (3x) is_last_aa Last Amino Acid? wash_after_coupling->is_last_aa kaiser_test->coupling Positive (Blue) [Recouple] kaiser_test->wash_after_coupling Negative (Yellow) is_last_aa->deprotection No final_wash Final Wash & Dry Wash with DCM, Methanol Dry under vacuum is_last_aa->final_wash Yes cleavage Cleavage & Final Deprotection 1. Treat with Cleavage Cocktail (e.g., Reagent K) for 2-3 hours 2. Filter to collect filtrate final_wash->cleavage precipitation Peptide Precipitation 1. Add filtrate to cold diethyl ether 2. Centrifuge to pellet peptide 3. Wash pellet with cold ether cleavage->precipitation end End | Purify & Lyophilize precipitation->end

Caption: Detailed workflow for a single coupling cycle in Boc-SPPS.

Protocol Details:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Add DCM and allow the resin to swell for at least 30-60 minutes with gentle agitation.[9]

    • Drain the solvent.

  • First Amino Acid Coupling (Boc-Leu-OH):

    • Follow the general coupling protocol outlined below (Step 5).

  • Boc Deprotection:

    • Wash the resin with DCM (2x).

    • Add a 50% solution of TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[10]

    • Drain, and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-25 minutes.[9][10]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) and IPA (2x) to remove residual TFA.[10]

  • Neutralization:

    • Add a 10% solution of DIEA in DCM to the resin and agitate for 10 minutes.

    • Drain and repeat the neutralization step.[10]

    • Wash the resin thoroughly with DCM (5x) to remove excess base. The resin now has a free N-terminal amine, ready for the next coupling.

  • Amino Acid Coupling (General Protocol):

    • In a separate vial, pre-activate the next amino acid by dissolving Boc-AA-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • For this compound: Due to potential steric hindrance from the ortho-chlorine, extending the coupling time to 4 hours or overnight is recommended.[1] Using a stronger coupling reagent like HATU or performing a double coupling may also be necessary if the reaction is sluggish.[11][12]

    • Monitor the reaction completion using a qualitative Kaiser test. A negative result (yellow beads) indicates successful coupling and the absence of free primary amines.[9]

    • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the sequence (Gly, Gly, Tyr).

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the dried resin. This step must be performed in a well-ventilated fume hood.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Recovery:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50-fold excess of cold diethyl ether.

    • A white precipitate should form. Allow it to stand at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the crude peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

PART 2: Purification and Characterization

Peptides containing 2-chloro-L-phenylalanine are significantly more hydrophobic than their non-halogenated counterparts. This increased hydrophobicity presents challenges during purification.[13][14]

Key Purification Considerations:

  • Solubility: The crude peptide may be difficult to dissolve.[13] Initial dissolution in a small amount of organic solvent like acetonitrile (ACN), isopropanol, or even DMSO may be necessary before adding the aqueous mobile phase.[]

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[9][16]

    • Column: A C4 or C8 column may be more suitable than a C18 for very hydrophobic peptides to prevent irreversible binding.[]

    • Mobile Phase: A standard mobile phase system is Water/ACN with 0.1% TFA.

    • Gradient: A shallower gradient may be required to resolve the desired peptide from closely eluting impurities.

General Purification Protocol (RP-HPLC):

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA). Filter through a 0.45 µm syringe filter.

  • Purification: Purify the peptide by preparative RP-HPLC. Collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity. Pool fractions with >95% purity.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.

  • Lyophilization: Lyophilize the pure, pooled fractions to obtain the final peptide as a fluffy, white powder.

Quantitative Data Summary

The following table provides representative data for the synthesis and purification of a model peptide containing 2-chloro-L-phenylalanine. Actual results may vary based on the specific sequence and synthesis scale.

ParameterTypical Value/RangeRationale & Key Considerations
Resin Loading 0.3 - 0.5 mmol/gLower loading minimizes steric hindrance and aggregation during synthesis of long or difficult peptides.
Amino Acid Equivalents 3 - 5 eq.Ensures the coupling reaction is driven to completion.
Coupling Reagent Eq. 2.9 - 5 eq.Stoichiometry should be balanced with the amino acid equivalents.
Boc Deprotection Time 25 - 30 minStandard time for complete removal of the Boc group with 50% TFA.[6][9]
Coupling Time (Standard AA) 2 hoursSufficient for most standard Boc-protected amino acids.
Coupling Time (Boc-2-Cl-Phe) 4 - 12 hoursExtended time is needed to overcome steric hindrance from the ortho-chlorine.
Crude Peptide Yield 60 - 85%Dependent on the peptide length and sequence complexity.
Final Purified Yield 15 - 30%Yields are often lower for hydrophobic peptides due to challenges in both synthesis and purification.
HPLC Purity > 95%Standard requirement for most research and pre-clinical applications.

Conclusion and Expert Recommendations

The incorporation of this compound provides a reliable pathway to novel bioactive peptides with potentially enhanced therapeutic profiles. The success of the synthesis hinges on acknowledging the unique challenges posed by this unnatural amino acid—namely, its steric bulk and hydrophobicity. By employing the robust Boc/Bzl SPPS strategy, optimizing coupling conditions with extended reaction times or more potent activators, and tailoring purification protocols to handle hydrophobic molecules, researchers can efficiently generate these valuable compounds. The protocols and insights provided herein serve as a validated starting point for scientists and drug development professionals to explore the vast potential of halogenated peptide analogs.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies Using Boc-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Probing Biological Systems with Precision

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery and chemical biology. The core principle is to systematically modify a lead compound's chemical structure to understand how these changes affect its biological activity. This iterative process provides a detailed map of the pharmacophore, revealing which functional groups and steric properties are essential for potency, selectivity, and metabolic stability. The introduction of unnatural amino acids (UAAs) into peptides is a powerful strategy for conducting high-resolution SAR studies.[1][2] By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, conformational constraints, and metabolic properties that can dramatically enhance a peptide's therapeutic potential.[3][4]

This guide focuses on the strategic application of Boc-2-chloro-L-phenylalanine , a halogenated analog of L-phenylalanine, in SAR studies. The introduction of a chlorine atom at the ortho-position of the phenyl ring is not a trivial substitution; it imposes significant electronic and steric changes that can profoundly influence a peptide's interaction with its biological target.[5] This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for successfully incorporating this UAA into peptide sequences and leveraging the results for insightful SAR analysis.

The Scientific Rationale: Why 2-chloro-L-phenylalanine?

The choice of 2-chloro-L-phenylalanine is predicated on the unique physicochemical properties imparted by the chlorine atom at the ortho position of the aromatic side chain. Halogenation is a common strategy in drug design to improve bioactivity.[6][7]

Key Physicochemical Impact of 2-Chloro Substitution:

  • Steric Hindrance and Conformational Restriction: The bulky chlorine atom at the ortho position restricts the rotational freedom (χ1 torsion angle) of the phenyl ring. This can lock the peptide into a specific conformation that may be more favorable for receptor binding.

  • Electronic Effects: Chlorine is an electron-withdrawing group, which alters the electron density of the aromatic ring. This can influence cation-π or π-π stacking interactions with a target receptor, potentially increasing binding affinity.[7]

  • Hydrophobicity: The chloro group increases the hydrophobicity of the phenylalanine side chain, which can enhance interactions with hydrophobic pockets in a receptor or improve membrane permeability.

  • Metabolic Stability: The C-Cl bond is generally resistant to metabolic degradation. Incorporating halogenated amino acids can increase a peptide's resistance to enzymatic degradation, leading to a longer in vivo half-life.[3]

By replacing a native phenylalanine with its 2-chloro counterpart, researchers can test hypotheses about the importance of side-chain conformation and electronic interactions at that specific position within the peptide sequence.

Comparative Physicochemical Properties
PropertyL-Phenylalanine2-chloro-L-phenylalanineRationale for SAR Studies
Molecular Weight ( g/mol ) 165.19199.63Increased mass can be useful for specific analytical detection.
Formula C9H11NO2C9H10ClNO2Introduction of a halogen atom.
Side Chain Character Aromatic, HydrophobicAromatic, More Hydrophobic, Electron-withdrawingProbes the importance of hydrophobicity and electronic interactions in the binding pocket.
Rotational Freedom (χ1) Relatively highRestrictedTests the hypothesis that a specific side-chain conformation is required for activity.

Experimental Design: A Workflow for SAR Studies

A typical SAR study using this compound involves synthesizing a parent peptide and its chlorinated analog, followed by comparative biological and structural analysis.

SAR_Workflow cluster_0 Peptide Design & Synthesis cluster_1 Biological & Structural Analysis cluster_2 Data Interpretation Start Define Parent Peptide Sequence Synth_Parent Synthesize Parent Peptide (with L-Phe) Start->Synth_Parent Synth_Analog Synthesize Analog Peptide (with 2-Cl-L-Phe) Start->Synth_Analog Purify Purify & Characterize Both Peptides (HPLC, MS) Synth_Parent->Purify Synth_Analog->Purify Bio_Assay Comparative Biological Assays (e.g., Receptor Binding, Cell-based Assays) Purify->Bio_Assay Structural_Analysis Conformational Analysis (e.g., CD, NMR) Purify->Structural_Analysis SAR_Analysis Analyze Activity & Structural Data Bio_Assay->SAR_Analysis Structural_Analysis->SAR_Analysis Conclusion Draw SAR Conclusions: Impact of 2-Chloro Substitution SAR_Analysis->Conclusion

Caption: Workflow for a typical SAR study using a chlorinated phenylalanine analog.

Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the manual incorporation of this compound into a peptide sequence using the Boc/Bzl solid-phase synthesis strategy. This method is robust, and the Boc protecting group is well-suited for this UAA.[8]

Materials and Reagents
  • Resin: Merrifield resin pre-loaded with the C-terminal amino acid.

  • Amino Acids: Boc-protected amino acids, including this compound.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: Trifluoroacetic acid (TFA) in DCM (typically 50% v/v).

  • Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or alternatively, a more potent coupling agent like HBTU.

  • Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA). Caution: HF is extremely hazardous and requires specialized equipment and training. A lower-toxicity alternative like a TFA-based cleavage cocktail (e.g., TFA/TIPS/H2O) can be used if acid-labile side-chain protecting groups and a suitable linker are chosen.

  • Precipitation/Wash Solvent: Cold diethyl ether.

SPPS Workflow Diagram

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Boc Deprotection 1. Wash with DCM 2. Add 50% TFA in DCM (1 x 2 min, 1 x 20 min) 3. Wash with DCM, IPA, and DMF Start->Deprotection Neutralization Neutralization 1. Add 10% DIPEA in DMF (2 x 2 min) 2. Wash with DMF Deprotection->Neutralization Coupling Coupling of Boc-2-Cl-Phe 1. Pre-activate Boc-2-Cl-Phe with DCC/HOBt or HBTU in DMF 2. Add activated amino acid to resin 3. React for 2-4 hours 4. Monitor with Kaiser Test Neutralization->Coupling Wash Wash Wash with DMF and DCM Coupling->Wash Cycle_End Repeat Cycle for Next Amino Acid Wash->Cycle_End Cycle_End->Deprotection Next Cycle

Caption: A single cycle for incorporating this compound via SPPS.

Step-by-Step Protocol

This protocol describes a single coupling cycle for adding this compound.

  • Resin Preparation: a. Place the resin-bound peptide in a suitable reaction vessel. b. Swell the resin in DCM for 30 minutes, then drain the solvent.[2]

  • Boc Deprotection: a. Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain. b. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. c. Drain the solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x) to remove residual acid.[9]

  • Neutralization: a. Add a 10% solution of DIPEA in DMF to the resin and agitate for 2 minutes. Drain. b. Repeat the neutralization step. c. Wash the resin thoroughly with DMF (3x).

  • Coupling Reaction (HBTU Activation): Causality: Due to the potential steric hindrance from the ortho-chloro group, a more powerful activating agent like HBTU is recommended over DCC/HOBt to ensure efficient coupling and prevent deletion sequences. a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6-10 eq.) to the activation mixture and vortex for 1-2 minutes.[2] c. Add the activated amino acid solution to the deprotected and neutralized peptide-resin. d. Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation. For this sterically hindered amino acid, a longer coupling time is advisable.[2]

  • Monitoring and Washing: a. Take a small sample of resin beads and perform a qualitative Kaiser test to check for the presence of free primary amines.[10] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling"). b. Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Purification: a. After the final amino acid is coupled, perform the final Boc deprotection. b. Dry the resin under vacuum. c. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., anhydrous HF or a TFA-based cocktail). d. Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[2] e. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] g. Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.[11]

Data Analysis and Interpretation

The ultimate goal is to correlate the structural change (Phe → 2-Cl-Phe) with a change in biological activity.

  • Potency (e.g., IC50 or EC50): A significant increase in potency suggests that the conformational restriction or altered electronic properties of 2-chloro-phenylalanine are beneficial for binding. A decrease in potency may indicate that the steric bulk is unfavorable or that the native Phe's flexibility is required for an induced-fit binding mechanism.

  • Selectivity: Compare the activity of the peptides against off-target receptors. The 2-chloro substitution might enhance selectivity for the primary target by creating unfavorable interactions with other receptors.

  • Stability: Incubate both peptides in serum or with specific proteases and monitor their degradation over time using HPLC. Increased stability of the chlorinated analog would confirm the protective effect of the UAA.

  • Conformational Analysis: Use techniques like Circular Dichroism (CD) spectroscopy to assess changes in the peptide's secondary structure. The chlorinated peptide might show a more defined helical or turn structure.

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Reagents: Many reagents used in SPPS (TFA, DIPEA, DCC) are corrosive, toxic, and/or sensitizers. Always consult the Safety Data Sheet (SDS) for each chemical before use.[13] Anhydrous HF is extremely dangerous and should only be handled by trained personnel with specialized equipment.

By systematically applying the protocols and analytical frameworks outlined in this guide, researchers can effectively utilize this compound to gain deep insights into the structure-activity relationships of peptides, accelerating the development of more potent and stable therapeutic candidates.

References

Application Notes and Protocols for the Strategic Incorporation of Boc-2-chloro-L-phenylalanine into Peptide Probes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern chemical biology and drug discovery, offering a powerful toolkit to modulate the pharmacological and physicochemical properties of peptides. Boc-2-chloro-L-phenylalanine stands out as a strategic building block for creating sophisticated peptide probes. The ortho-chloro substitution on the phenyl ring introduces unique steric and electronic properties that can profoundly influence peptide conformation, receptor binding affinity, and metabolic stability.[1] This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of this compound into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, focusing on overcoming the steric challenges inherent to this residue, and discuss the applications of the resulting peptide probes in areas such as enzyme inhibition and structure-activity relationship (SAR) studies.

Introduction: The Rationale for 2-Chloro-L-Phenylalanine Incorporation

The strategic placement of a chlorine atom at the ortho position of the phenylalanine side chain is not a trivial modification. It imparts a unique combination of steric and electronic effects that researchers can leverage to design more potent and stable peptide-based tools and therapeutics.

  • Enhanced Proteolytic Stability: The bulky chlorine atom can act as a "steric shield," hindering the approach of proteases and thereby increasing the peptide's resistance to enzymatic degradation. This is a critical attribute for enhancing the in vivo half-life of peptide drugs.[1]

  • Conformational Constraint: The steric bulk of the ortho-chloro group restricts the rotational freedom (chi angles) of the amino acid side chain. This can lock the peptide into a more defined and biologically active conformation, potentially increasing its binding affinity and selectivity for a specific target.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom alters the electronic distribution of the aromatic ring. This can influence crucial non-covalent interactions, such as π-π stacking and cation-π interactions, which are often vital for molecular recognition at a receptor's active site.[2][3]

These unique characteristics make peptides containing 2-chloro-L-phenylalanine valuable as enzyme inhibitors, tools for SAR studies, and as foundational elements in the development of novel therapeutics.[1]

Core Principles and Challenges in Boc-SPPS

The synthesis of peptides containing this compound is performed using the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for Solid-Phase Peptide Synthesis (SPPS). This method relies on the differential acid lability of the temporary Nα-Boc protecting group and the more stable side-chain protecting groups (typically benzyl-based).[4][5]

The cyclical process involves:

  • Nα-Boc Deprotection: Removal of the Boc group with a moderate acid, typically trifluoroacetic acid (TFA).

  • Neutralization: Conversion of the resulting TFA salt of the N-terminal amine to a free amine using a hindered base like N,N-diisopropylethylamine (DIEA).

  • Coupling: Activation of the incoming Boc-amino acid's carboxyl group and its subsequent reaction with the free N-terminal amine of the resin-bound peptide.

  • Washing: Thorough removal of excess reagents and byproducts.

This cycle is repeated until the desired sequence is assembled.

The Primary Challenge: Steric Hindrance

The most significant hurdle when incorporating this compound is the steric hindrance imposed by the ortho-chloro substituent. This bulkiness can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to:

  • Incomplete Coupling Reactions: Resulting in deletion sequences where the unnatural amino acid is missing.

  • Slow Reaction Kinetics: Requiring extended reaction times or more forceful conditions.

  • Lower Yields and Purity: Complicating the final purification process.

Overcoming this challenge requires a carefully optimized coupling strategy, which is the central focus of the protocols provided in this guide.

Materials and Reagents

  • Resins: Merrifield resin or PAM (phenylacetamidomethyl) resin are suitable for Boc-SPPS. The choice depends on the desired C-terminal functionality (acid or amide).

  • Amino Acids: High-purity Boc-protected amino acids, including this compound.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Isopropyl alcohol (IPA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Base: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

  • Coupling Reagents:

    • Recommended for Hindered Coupling: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • Alternative: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Activation Base: DIEA.

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail (Reagent K): A common and effective cocktail for peptides with sensitive residues.

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

  • Precipitation Solvent: Cold diethyl ether.

Experimental Protocols

This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide incorporating this compound.

General Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of the Boc-SPPS process.

Boc_SPPS_Workflow Resin Start: Resin with Protected Amino Acid Deprotection Step 1: Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Step 2: Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Step 3: Coupling (Boc-AA, HATU, DIEA in DMF) Wash2->Coupling Add next Boc-AA Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle Cycle->Deprotection n-1 times Cleavage Final Cleavage & Deprotection (Reagent K or HF) Cycle->Cleavage After final AA Enzyme_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Chymotrypsin (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) E_free Free Enzyme (E) ES->E_free k_cat P Products (P) E2 Chymotrypsin (E) EI Enzyme-Inhibitor Complex (EI) (No Reaction) E2->EI + I I Inhibitor (I) [Peptide with 2-Cl-Phe] EI->E2 k_off

References

Application Note: Fluorescent Labeling of Peptides Containing Boc-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific incorporation of unnatural amino acids into peptides offers a powerful tool for introducing novel functionalities, enhancing therapeutic properties, and enabling advanced bio-conjugation strategies. Boc-2-chloro-L-phenylalanine is a valuable building block in peptide synthesis, providing a reactive handle for post-synthetic modifications.[1][2] This application note provides detailed protocols for the fluorescent labeling of peptides containing this unique amino acid, catering to researchers, scientists, and drug development professionals.

Fluorescently labeled peptides are indispensable in various research areas, including receptor binding studies, cellular imaging, and in vivo biodistribution.[3][4][5] This guide will detail two primary methodologies for labeling peptides containing this compound: a conventional approach targeting primary amines and an advanced, site-specific method utilizing palladium-catalyzed cross-coupling at the chloro-position. Explanations for the experimental choices and self-validating protocols are provided to ensure scientific integrity and reproducibility.

Method 1: Conventional Amine-Reactive Labeling

This method utilizes standard and widely accessible amine-reactive fluorescent dyes that target the N-terminal alpha-amine or the epsilon-amine of a lysine residue within the peptide sequence. This approach is straightforward and effective when the precise location of the fluorophore is not critical or when the N-terminus/lysine is the desired labeling site.

Principle

Amine-reactive dyes, such as those containing an N-hydroxysuccinimide (NHS) ester, readily react with primary amines in a basic environment to form a stable amide bond.[3] The Boc protecting group on the 2-chloro-L-phenylalanine is typically removed during the final cleavage and deprotection step of solid-phase peptide synthesis (SPPS), leaving the chloro- functionality intact for potential further modification if desired.

Materials and Reagents
  • Peptide containing 2-chloro-L-phenylalanine (purified, with a free N-terminal amine or lysine residue)

  • Amine-reactive fluorescent dye (e.g., FITC, FAM-NHS ester, Cy5-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Acetonitrile (ACN), HPLC grade

  • Reverse-Phase HPLC (RP-HPLC) system

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Fluorescence Spectrometer

Experimental Protocol
  • Peptide Preparation:

    • Synthesize the peptide containing this compound using standard Fmoc-based solid-phase peptide synthesis (SPPS).

    • Cleave and deprotect the peptide from the resin using a standard TFA cocktail. This will also remove the Boc group from the 2-chloro-L-phenylalanine.

    • Purify the crude peptide by RP-HPLC to >95% purity.[6]

    • Confirm the identity of the purified peptide by mass spectrometry.

    • Lyophilize the purified peptide to a dry powder.

  • Dye Solution Preparation:

    • Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This should be done immediately before use to avoid hydrolysis of the NHS ester.

  • Labeling Reaction:

    • Dissolve the purified peptide in a minimal amount of DMF or a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add a 1.5 to 5-fold molar excess of the fluorescent dye solution to the peptide solution.

    • Add DIPEA or TEA to the reaction mixture to raise the pH to approximately 8.5, which facilitates the reaction between the NHS ester and the primary amine.

    • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Purification of the Labeled Peptide:

    • Following the incubation, quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with 0.1% TFA in water.

    • Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC.[7][8] The labeled peptide will have a longer retention time than the unlabeled peptide due to the hydrophobicity of the dye.

    • Collect the fractions corresponding to the labeled peptide peak.

  • Characterization:

    • Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus the mass of the fluorescent dye.[9]

    • Analyze the fluorescent properties of the labeled peptide using a fluorescence spectrometer to determine the excitation and emission maxima.[10][11]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis peptide_prep Peptide Synthesis & Purification reaction Conjugation (Amine-Reactive Dye) peptide_prep->reaction dye_prep Dye Solution Preparation dye_prep->reaction hplc RP-HPLC Purification reaction->hplc ms Mass Spectrometry hplc->ms spec Fluorescence Spectroscopy hplc->spec

Caption: Workflow for Conventional Amine-Reactive Labeling.

Method 2: Site-Specific Labeling via Suzuki-Miyaura Cross-Coupling

This advanced method leverages the chloro- group on the phenylalanine residue as a site for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13] This allows for the precise installation of a fluorescent probe at a specific, non-native position within the peptide, offering exceptional control over the final structure. This is particularly useful when N-terminal or lysine labeling is undesirable as it might interfere with the peptide's biological activity.

Principle

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction between an organohalide (in this case, the 2-chloro-L-phenylalanine) and an organoboron compound (a fluorescent dye modified with a boronic acid or boronate ester).[13][14] The reaction is catalyzed by a palladium complex and proceeds under mild conditions, often compatible with the complex functionalities present in peptides.[15]

Materials and Reagents
  • Peptide containing 2-chloro-L-phenylalanine (purified)

  • Fluorescent dye-boronic acid or boronate ester (e.g., BODIPY-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, RuPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Aqueous solvent system (e.g., DMF/water, ACN/water)

  • RP-HPLC system

  • Mass Spectrometer

  • Fluorescence Spectrometer

Experimental Protocol
  • Peptide and Reagent Preparation:

    • Synthesize and purify the peptide containing 2-chloro-L-phenylalanine as described in Method 1.

    • Obtain or synthesize a fluorescent dye functionalized with a boronic acid or boronate ester.

  • Cross-Coupling Reaction:

    • In a reaction vial, dissolve the peptide in a degassed mixture of an organic solvent (e.g., DMF) and an aqueous base solution (e.g., 1 M K₂CO₃).

    • Add the fluorescent dye-boronic acid (1.5-3 equivalents).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and ligand.

    • Purge the reaction vial with an inert gas (e.g., argon or nitrogen) and seal it.

    • Heat the reaction mixture to 40-80°C for 4-12 hours, with stirring. The optimal temperature and time will depend on the specific substrates and catalyst system.[14]

  • Purification of the Labeled Peptide:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the catalyst.

    • Dilute the filtrate with 0.1% TFA in water.

    • Purify the fluorescently labeled peptide by RP-HPLC.

  • Characterization:

    • Confirm the successful cross-coupling and the identity of the labeled peptide by mass spectrometry. The mass should correspond to the peptide with the chloro- group replaced by the fluorescent dye.

    • Characterize the photophysical properties of the labeled peptide using fluorescence spectroscopy.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis peptide_prep Peptide Synthesis & Purification reaction Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) peptide_prep->reaction dye_prep Fluorescent Boronic Acid Preparation dye_prep->reaction hplc RP-HPLC Purification reaction->hplc ms Mass Spectrometry hplc->ms spec Fluorescence Spectroscopy hplc->spec

Caption: Workflow for Site-Specific Suzuki-Miyaura Labeling.

Data Presentation and Interpretation

Successful labeling should be confirmed by a combination of HPLC, mass spectrometry, and fluorescence spectroscopy.

Analysis Technique Unlabeled Peptide Labeled Peptide (Amine-Reactive) Labeled Peptide (Suzuki-Coupling)
RP-HPLC Single peak at a specific retention time (t₁)Single peak at a longer retention time (t₂) due to increased hydrophobicity.Single peak at a longer retention time (t₃), typically different from t₂.
Mass Spectrometry Expected mass [M+H]⁺Expected mass [M+H]⁺ + mass of dyeExpected mass [M+H]⁺ - mass of Cl + mass of dye
Fluorescence Spectroscopy No significant fluorescenceExcitation and emission maxima characteristic of the chosen dye.Excitation and emission maxima characteristic of the chosen dye.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency - Inactive dye (hydrolyzed NHS ester)- Incorrect pH- Inactive catalyst (Suzuki)- Use fresh dye solution- Ensure reaction pH is ~8.5 for amine labeling- Use fresh, high-quality catalyst and degas solvents thoroughly
Multiple Peaks in HPLC - Incomplete reaction- Side reactions- Isomerization of the dye- Optimize reaction time and stoichiometry- Adjust reaction conditions (temperature, base)- Check dye stability under reaction conditions
No Labeled Product - Incorrect reaction conditions- Peptide insolubility- Verify all reagent concentrations and reaction parameters- Use co-solvents (e.g., DMSO, DMF) to improve peptide solubility

Conclusion

The incorporation of this compound into peptides opens up exciting possibilities for site-specific modification. While conventional amine-reactive labeling remains a viable and straightforward option, the use of palladium-catalyzed Suzuki-Miyaura cross-coupling offers unparalleled precision and control for the installation of fluorescent probes. The choice of method will depend on the specific research question, the desired location of the label, and the available synthetic capabilities. The protocols outlined in this application note provide a comprehensive guide for researchers to successfully label peptides containing this versatile unnatural amino acid, thereby enabling a wide range of applications in chemical biology and drug discovery.

References

Revolutionizing Bioconjugation: A Guide to Site-Specific Modification Using Boc-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Precision in Protein Modification

The covalent attachment of molecules to proteins, a process known as bioconjugation, is a cornerstone of modern biotechnology and drug development. It enables the creation of sophisticated biomaterials, advanced imaging agents, and targeted therapeutics like antibody-drug conjugates (ADCs).[1][2] However, traditional bioconjugation methods often lack site-specificity, leading to heterogeneous products with unpredictable properties and potentially compromised protein function.[3] The incorporation of unnatural amino acids (UAAs) into proteins offers a powerful solution to this challenge, providing unique chemical handles for precise, bio-orthogonal modifications.[4][5]

This guide focuses on the application of Boc-2-chloro-L-phenylalanine , a versatile UAA, in advanced bioconjugation strategies. The presence of a chlorine atom on the phenyl ring provides a unique reactive site for palladium-catalyzed cross-coupling reactions, enabling the site-specific attachment of a wide array of functionalities.[6][7] The tert-butyloxycarbonyl (Boc) protecting group facilitates its seamless integration into peptides and proteins via Solid-Phase Peptide Synthesis (SPPS).[8]

This document provides a comprehensive overview of the principles and protocols for utilizing this compound in bioconjugation, aimed at researchers, scientists, and drug development professionals seeking to harness the power of site-specific protein modification.

Core Principles: Why this compound?

The strategic choice of this compound for bioconjugation is rooted in several key advantages:

  • Site-Specificity: By genetically encoding or synthetically incorporating this UAA at a specific position within a protein's sequence, subsequent chemical modifications are precisely directed to that single location. This ensures the production of homogeneous bioconjugates with defined stoichiometry and preserved protein function.[1][9]

  • Bio-orthogonality: The chloro-phenyl group and the palladium-catalyzed chemistry used to modify it are bio-orthogonal, meaning they do not react with native functional groups found in proteins, thus preventing unwanted side reactions.[5]

  • Versatility of Modification: The Suzuki-Miyaura cross-coupling reaction, a key technique employed with this UAA, allows for the formation of a carbon-carbon bond, enabling the attachment of a vast library of molecules, including fluorescent dyes, polyethylene glycol (PEG) chains, and cytotoxic drug payloads.[5][10]

  • Compatibility with SPPS: The Boc protecting group is a staple of a well-established SPPS strategy, allowing for the straightforward synthesis of peptides and small proteins containing this UAA.[3][8]

Experimental Workflow: From Peptide Synthesis to Bioconjugation

The overall process involves two main stages: the synthesis of a peptide containing 2-chloro-L-phenylalanine via Boc-SPPS, followed by the palladium-catalyzed bioconjugation reaction.

experimental_workflow cluster_SPPS Part 1: Boc-SPPS cluster_Bioconjugation Part 2: Bioconjugation Resin Resin Swelling Deprotection1 Boc Deprotection Resin->Deprotection1 1. Preparation Coupling Amino Acid Coupling (including this compound) Deprotection1->Coupling 2. Elongation Cycle Coupling->Deprotection1 Repeat n times Deprotection2 Final Boc Deprotection Coupling->Deprotection2 Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Deprotection2->Cleavage 3. Finalization Purification1 Peptide Purification (RP-HPLC) Cleavage->Purification1 4. Isolation Peptide Peptide with 2-chloro-L-phenylalanine Reaction Suzuki-Miyaura Cross-Coupling Purification1->Reaction 5. Modification Purification2 Bioconjugate Purification (RP-HPLC) Reaction->Purification2 6. Purification Characterization Characterization Purification2->Characterization 7. Analysis

Caption: General workflow for peptide synthesis and bioconjugation.

Part 1: Synthesis of Peptides Containing 2-chloro-L-phenylalanine via Boc-SPPS

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl protection strategy.

Materials and Reagents
  • This compound (Boc-Phe(2-Cl)-OH)

  • Other required Boc-protected amino acids

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Kaiser test kit

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, thioanisole)

  • Diethyl ether

Protocol 1: Boc-SPPS of a Peptide Containing 2-chloro-L-phenylalanine
  • Resin Swelling: Swell the resin (e.g., Merrifield resin, 100-200 mesh) in DCM for at least 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin. For Merrifield resin, this is typically achieved via the cesium salt of the amino acid to minimize racemization.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-25 minutes.[1]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual TFA.

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step once.

    • Wash the resin with DCM (5x) to remove excess base. The resin is now ready for the next coupling step.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the neutralized resin.

    • In another vial, dissolve DCC (3 equivalents) in DCM and add it to the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the 2-chloro-phenyl group, extended coupling times or double coupling may be necessary.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.

    • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection steps, dry the peptide-resin under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA. This step requires specialized equipment and safety precautions.

    • Use appropriate scavengers (e.g., anisole) to prevent side reactions with sensitive amino acids.

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

Quantitative Data Summary for Boc-SPPS

The success of the synthesis is evaluated by several parameters. The following table provides typical values for a standard Boc-SPPS.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency>98%Kaiser Test / Ninhydrin AssayCrucial for the synthesis of long peptides. Sterically hindered amino acids like Boc-Phe(2-Cl)-OH may require optimization to achieve this efficiency.[3]
Crude Peptide Purity>65%RP-HPLCHighly dependent on the peptide sequence and the efficiency of each synthesis step.
Final Peptide Yield (Purified)5-20%Gravimetric Analysis / UV-Vis SpectroscopyPurification via RP-HPLC can lead to significant material loss.[3]

Part 2: Bioconjugation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[10] In this context, the 2-chloro-L-phenylalanine residue in the peptide serves as the organic halide.

suzuki_mechanism cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Peptide-Cl PdII_complex Aryl-Pd(II)-Cl Complex OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal R-B(OH)2 (Boronic Acid) Aryl_Pd_R Aryl-Pd(II)-R Complex Transmetal->Aryl_Pd_R RedElim Reductive Elimination Aryl_Pd_R->RedElim RedElim->Pd0 Bioconjugate

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents
  • Peptide containing 2-chloro-L-phenylalanine

  • Arylboronic acid (the molecule to be conjugated)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., DMF, DME/EtOH/H₂O mixture)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 2: Suzuki-Miyaura Cross-Coupling on a Peptide

This protocol is a general guideline and may require optimization based on the specific peptide and boronic acid used. The reaction can be performed either on-resin or in solution after cleavage.

On-Resin Protocol:

  • Resin Preparation: Swell the peptide-resin containing the 2-chloro-L-phenylalanine residue in the chosen solvent system (e.g., DME/EtOH/H₂O 9:9:2) in a microwave-safe vial for 30 minutes.[10]

  • Reagent Preparation: In a separate vial, dissolve the arylboronic acid (5 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 0.1 eq.), ligand (e.g., sSPhos, 0.2 eq.), and base (e.g., KF, 5 eq.) in the solvent mixture.

  • Reaction: Transfer the reagent solution to the vial containing the swollen peptide-resin. Seal the vial and purge with an inert gas (e.g., nitrogen or argon) for 10 minutes.

  • Heating: Heat the reaction mixture at 80-120°C for 2-12 hours. Microwave irradiation can significantly reduce the reaction time (e.g., 120°C for 30 minutes).[10]

  • Washing: After the reaction, wash the resin thoroughly with the reaction solvent, water, and DCM to remove excess reagents and byproducts.

  • Cleavage and Purification: Cleave the modified peptide from the resin as described in Protocol 1, step 7. Purify the bioconjugate by RP-HPLC.

In-Solution Protocol:

  • Peptide Dissolution: Dissolve the purified peptide containing 2-chloro-L-phenylalanine in an appropriate solvent (e.g., aqueous buffer, DMF).

  • Reagent Addition: Add the arylboronic acid, palladium catalyst, ligand, and base to the peptide solution. The reaction can often be performed in aqueous media with a water-soluble ligand.[5]

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-80°C) under an inert atmosphere for 2-24 hours.

  • Purification: Purify the resulting bioconjugate by RP-HPLC to remove the catalyst, excess reagents, and any unreacted peptide.

Quantitative Data for Suzuki-Miyaura Bioconjugation
ParameterTypical ValueMethod of DeterminationNotes
Reaction Conversion>80%RP-HPLC, LC-MSHighly dependent on the peptide sequence, boronic acid, catalyst, and reaction conditions.[4]
Isolated Yield30-70%Gravimetric Analysis / UV-Vis SpectroscopyPurification can lead to significant loss of material, especially for complex peptides.[11]
Purity of Bioconjugate>95%RP-HPLCThe goal of the purification step is to achieve high purity for subsequent applications.

Characterization of the Bioconjugate

Thorough characterization is essential to confirm the successful synthesis and modification of the peptide.

  • RP-HPLC: Used to assess the purity of the peptide before and after the bioconjugation reaction and to purify the final product.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Confirms the identity of the peptide and the final bioconjugate by verifying their molecular weights. This is crucial for confirming the successful incorporation of the 2-chloro-L-phenylalanine and the subsequent addition of the desired molecule.[3]

  • NMR Spectroscopy: Can be used to provide detailed structural information about the bioconjugate, although it is more resource-intensive.

  • Functional Assays: If the bioconjugate is intended for a specific biological application (e.g., an ADC), its biological activity should be assessed using appropriate in vitro or in vivo assays.

Troubleshooting and Expert Insights

  • Low Coupling Efficiency of this compound: The steric hindrance of the 2-chloro-phenyl group can make coupling challenging. Using more powerful coupling reagents like HATU or PyBOP, extending the coupling time, or performing a double coupling can improve efficiency.

  • Low Yield in Suzuki-Miyaura Reaction: Ensure all reagents are of high quality and the reaction is performed under strictly anaerobic conditions to prevent catalyst degradation. Screening different palladium catalysts, ligands, bases, and solvents may be necessary to optimize the reaction for a specific peptide.

  • Side Reactions: During SPPS, the use of scavengers during the final cleavage step is critical to prevent modification of sensitive amino acids. In the Suzuki-Miyaura reaction, side reactions can occur at high temperatures or with prolonged reaction times. Monitoring the reaction progress by LC-MS is recommended.

  • Purification Challenges: Peptides and their bioconjugates can be difficult to purify. Optimizing the RP-HPLC gradient and using high-quality columns are essential for achieving good separation and high purity.

Conclusion: A New Frontier in Bioconjugation

The use of this compound in combination with palladium-catalyzed cross-coupling reactions represents a significant advancement in the field of bioconjugation. This approach provides a robust and versatile platform for the site-specific modification of peptides and proteins, enabling the creation of novel and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. By following the principles and protocols outlined in this guide, researchers can confidently incorporate this powerful tool into their workflows to push the boundaries of what is possible in the design of functional biomolecules.

References

A Guide to Chemoselective N-Boc Deprotection in the Presence of Sensitive Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Boc Group - A Double-Edged Sword

1.1. The Role and Utility of the tert-Butoxycarbonyl (Boc) Protecting Group in Modern Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone in the field of organic synthesis, particularly in peptide synthesis and the construction of complex molecules.[1] As a protecting group for amines, its widespread use stems from its ability to be readily introduced, typically by reacting an amine with di-tert-butyl dicarbonate (Boc)₂O, and its stability across a broad range of non-acidic conditions.[2] This stability makes it an ideal "orthogonal partner" to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), allowing for precise, sequential chemical modifications on multifunctional molecules.[3][4]

1.2. The Challenge: Acid-Lability and the Risk to Sensitive Functionalities

The very feature that makes the Boc group so useful—its facile removal under acidic conditions—is also its greatest liability.[1] Standard deprotection protocols often employ strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5] While effective, these harsh conditions can be indiscriminate, leading to the cleavage of other acid-sensitive groups within the molecule or causing unwanted side reactions. This lack of chemoselectivity poses a significant challenge when working with complex substrates that contain a variety of functional groups.

1.3. Defining "Sensitive Groups": A Spectrum of Reactivity

A range of functional groups are susceptible to degradation or modification under standard Boc deprotection conditions. These include, but are not limited to:

  • Other Acid-Labile Protecting Groups: Silyl ethers (e.g., TBDMS, TIPS), trityl (Trt) ethers, and acetals.[6][7]

  • Esters and Carbonates: Susceptible to acid-catalyzed hydrolysis.

  • Electron-Rich Aromatic Rings: Tryptophan and tyrosine residues are prone to alkylation by the tert-butyl cation byproduct.[8][9]

  • Sulfur-Containing Residues: Methionine and cysteine can undergo alkylation.[8][9]

  • Stereocenters: Harsh acidic conditions can sometimes lead to epimerization or racemization.

Therefore, the development of mild and selective N-Boc deprotection protocols is of paramount importance for the successful synthesis of complex, high-value molecules.

Mechanism of Acid-Catalyzed N-Boc Deprotection

2.1. The Role of the Acid Catalyst

The deprotection process is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid.[3][10] This protonation makes the carbonyl carbon more electrophilic, facilitating the subsequent fragmentation steps.

2.2. Formation of the tert-Butyl Cation and its Consequences

Following protonation, the molecule fragments, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a highly stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the desired free amine.[3][4] The formation of gaseous byproducts (CO₂ and isobutylene, formed from the deprotonation of the tert-butyl cation) helps to drive the reaction to completion.[3]

However, the reactive tert-butyl cation is the primary culprit behind many side reactions.[8][11] As a potent electrophile, it can attack any nucleophilic sites present in the substrate or solvent, leading to undesired tert-butylation.[8][12]

2.3. Visualizing the Mechanism

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Final Products BocAmine R-NH-Boc ProtonatedBoc Protonated Intermediate BocAmine->ProtonatedBoc + H+ H_plus H+ CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid ProtonatedBoc->CarbamicAcid Fragmentation tBu_cation tert-Butyl Cation (t-Bu+) ProtonatedBoc->tBu_cation FreeAmine Free Amine (R-NH2) CarbamicAcid->FreeAmine CarbamicAcid->FreeAmine Decarboxylation CO2 CO2 CarbamicAcid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H+ SideProduct Alkylated Side Product tBu_cation->SideProduct + Nucleophile (e.g., Trp)

Caption: Mechanism of acid-catalyzed Boc deprotection and side product formation.

Strategic Approaches to Selective Boc Deprotection

3.1. The Principle of "Tunable Acidity"

The key to chemoselectivity lies in modulating the strength of the acidic conditions. The Boc group is generally more sensitive to acid than many other protecting groups.[11] By using milder acids or lower concentrations of strong acids, it is often possible to cleave the Boc group while leaving other, more robust acid-labile groups intact. This principle of "graded acid lability" is a cornerstone of strategies like the Boc/Bzl approach in peptide synthesis, where the Boc group is removed with moderate acid (e.g., TFA), while benzyl-based side-chain protecting groups require much stronger acids like HF for removal.[13][14]

3.2. Scavengers: Taming the tert-Butyl Cation

To mitigate the undesired alkylation by the tert-butyl cation, "scavengers" are added to the reaction mixture.[8] These are nucleophilic species that are more reactive towards the carbocation than the sensitive residues of the substrate.[9] By trapping the tert-butyl cation, they prevent it from causing side reactions.[8] The choice of scavenger is critical and depends on the specific sensitive groups present.[9][12] Common scavengers include:

  • Trialkylsilanes (e.g., Triethylsilane, Triisopropylsilane - TIS): Highly effective carbocation scavengers.[9][12]

  • Thioanisole: Used to prevent S-alkylation of methionine.[12]

  • Anisole or Phenol: Protect electron-rich aromatic rings like those in tryptophan and tyrosine.[9]

  • Water: Can act as a scavenger and is often included in cleavage cocktails (e.g., TFA/TIS/H₂O).[12]

3.3. Non-Acidic and Alternative Deprotection Methods

For extremely acid-sensitive substrates, a variety of non-acidic or alternative methods have been developed. These include:

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) can mediate Boc removal under milder, often neutral, conditions.[1][15][16]

  • Thermal Deprotection: In some cases, the Boc group can be removed by heating, often in high-boiling solvents or even water, avoiding the need for any acidic reagents.[17][18][19]

  • Catalytic Methods: Solid acid catalysts and other novel catalytic systems are being explored to provide greener and more efficient deprotection protocols.[20][21]

Protocols for N-Boc Deprotection with Sensitive Groups

The selection of a deprotection protocol is highly dependent on the substrate. Below are detailed protocols for common scenarios.

4.1. Scenario 1: Presence of Other Acid-Labile Groups (e.g., Silyl Ethers, Trityl)

The challenge here is the similar acid lability of the Boc group and other protecting groups like tert-butyldimethylsilyl (TBDMS) ethers.[6][22] The goal is to use conditions just acidic enough to cleave the Boc group.

Protocol 4.1.1: Dichloromethane/Trifluoroacetic Acid (DCM/TFA) with Careful Titration

  • Rationale: This is a standard, highly effective method.[5] By using a low concentration of TFA and low temperatures, selectivity can often be achieved.

  • Step-by-Step:

    • Dissolve the Boc-protected substrate in dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.[5]

    • Slowly add a pre-determined, minimal amount of TFA (e.g., starting with 10-20% v/v) to the stirred solution.[5]

    • Monitor the reaction progress closely by TLC or LC-MS.

    • Once the starting material is consumed, quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 4.1.2: Zinc Bromide in Dichloromethane - A Lewis Acid Approach

  • Rationale: ZnBr₂ is a mild Lewis acid that can selectively cleave the N-Boc group, particularly from secondary amines, often leaving other acid-sensitive functionalities intact.[15][23][24]

  • Step-by-Step:

    • To a solution of the Boc-protected substrate (1 eq.) in dry DCM, add anhydrous Zinc Bromide (ZnBr₂) (2-3 eq.).[1][25]

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon).

    • Monitor the reaction by TLC (typically complete within 4-24 hours).[1][23]

    • Upon completion, dilute the mixture with an aqueous base (e.g., Na₂CO₃ or NH₄OH) and extract with DCM.[25]

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

4.2. Scenario 2: Presence of Ester or Carbonate Groups

Strong acids can readily hydrolyze ester functionalities. Milder, often anhydrous, acidic conditions are required.

Protocol 4.2.1: HCl in Anhydrous Dioxane/Methanol

  • Rationale: Using a solution of HCl gas in an anhydrous organic solvent like 1,4-dioxane provides acidic conditions sufficient for Boc cleavage while minimizing water-driven ester hydrolysis.[5][10]

  • Step-by-Step:

    • Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.[10]

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS (typically 1-4 hours).[10]

    • Upon completion, the solvent can be removed under reduced pressure. The product is often isolated as the hydrochloride salt, which can be used directly or neutralized in a subsequent step.

Protocol 4.2.2: Trimethylsilyl Iodide (TMSI) - A Neutral Approach

  • Rationale: TMSI offers a non-hydrolytic method for Boc deprotection that is compatible with many sensitive functional groups, including esters.[10][16] It is particularly useful for generating zwitterionic compounds that can be isolated directly.[16][26]

  • Step-by-Step:

    • Dissolve the Boc-protected substrate in an anhydrous solvent such as acetonitrile or DCM.[1][16]

    • Cool the solution to 0°C.

    • Slowly add TMSI (1.2-1.5 equivalents) to the stirred solution.[1]

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

    • Quench the reaction by adding methanol.

    • Remove the solvent under reduced pressure to yield the product, often as the hydroiodide salt.

4.3. Scenario 3: Presence of Double Bonds or Electron-Rich Aromatic Rings

The primary concern is the prevention of tert-butylation by the carbocation intermediate. The use of milder protic acids and cation scavengers is essential.

Protocol 4.3.1: Formic Acid or Acetic Acid

  • Rationale: These weaker protic acids can effect Boc deprotection, albeit more slowly than TFA, with a reduced risk of side reactions.[5]

  • Step-by-Step:

    • Dissolve the Boc-protected substrate in neat formic acid or a solution of formic acid in DCM.[5]

    • Stir the reaction at room temperature.

    • Monitor progress by TLC or LC-MS. Reaction times can be significantly longer (1-16 hours) than with TFA.[5]

    • Once complete, remove the acid and solvent under reduced pressure. A basic work-up may be necessary to obtain the free amine.

Protocol 4.3.2: Use of Cation Scavengers (e.g., Triethylsilane, Anisole)

  • Rationale: This is not a standalone protocol but an essential additive strategy for any acid-based deprotection involving sensitive residues like Tryptophan (Trp), Tyrosine (Tyr), or Methionine (Met).[9][12]

  • Implementation:

    • To any of the acidic protocols described above (e.g., TFA/DCM), add a scavenger or a scavenger cocktail prior to initiating the deprotection.

    • A typical cocktail for peptides is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[12]

    • For substrates rich in sensitive residues, more complex mixtures like "Reagent K" (TFA/phenol/water/thioanisole/EDT) can be employed.[12]

    • Proceed with the deprotection and work-up as described in the base protocol.

4.4. Scenario 4: Thermal Deprotection

Protocol 4.4.1: High-Temperature Deprotection in Solvent

  • Rationale: This method avoids acids and reagents altogether, relying on thermal energy to induce fragmentation of the Boc group.[18] It is considered a "green" alternative but is only suitable for thermally stable molecules.[17][18][19]

  • Step-by-Step:

    • Dissolve the Boc-protected substrate in a high-boiling solvent (e.g., toluene, DMF, or even water).[18][27]

    • Heat the solution to reflux (temperatures can range from 100°C in water to over 150°C).[4][19]

    • Monitor the reaction by TLC/LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Standard extraction and purification may be required.

Comparative Analysis of Deprotection Methods

5.1. Table of Reagents, Conditions, and Compatibility

MethodReagent(s)Typical ConditionsAdvantagesDisadvantages / Incompatibilities
Standard Acidic TFA or HCl0°C to RT, 0.5-4hFast, reliable, widely used[5]Cleaves most other acid-labile groups; risk of tert-butylation[11]
Lewis Acid ZnBr₂RT, 4-24h, in DCMMild, selective for N-Boc, good for secondary amines[15][23]Slower reaction times, requires anhydrous conditions
Lewis Acid TMSI0°C to RT, in MeCN/DCMMild, non-hydrolytic, good for esters and zwitterions[10][16]Reagent is moisture-sensitive
Mild Protic Acid Formic AcidRT, 1-16hMilder than TFA, less risk of side reactions[5]Significantly slower reaction times
Thermal Heat (No Reagent)>100°C in solvent"Green" method, avoids reagents[18]Substrate must be thermally stable; risk of racemization[18][19]

5.2. Decision-Making Workflow

Decision_Workflow Start Start: Boc-Protected Substrate Q_Acid_Labile Other Acid-Labile Groups (Silyl, Trityl)? Start->Q_Acid_Labile Q_Esters Esters / Carbonates Present? Q_Acid_Labile->Q_Esters No Method_Mild_Acid Use Mild Lewis Acid (ZnBr₂) or Carefully Titrated TFA (0°C) Q_Acid_Labile->Method_Mild_Acid Yes Q_Aromatic Electron-Rich Rings (Trp, Tyr)? Q_Esters->Q_Aromatic No Method_Anhydrous Use Anhydrous Conditions (HCl/Dioxane) or TMSI Q_Esters->Method_Anhydrous Yes Q_Thermal Substrate Thermally Stable? Q_Aromatic->Q_Thermal No Method_Scavenger Add Scavengers! (TIS, Anisole) Q_Aromatic->Method_Scavenger Yes Method_Standard Standard Protocol OK (e.g., 20-50% TFA/DCM) Q_Thermal->Method_Standard No Method_Thermal Use Thermal Deprotection (High Temp / Solvent) Q_Thermal->Method_Thermal Yes Method_Scavenger->Q_Thermal

Caption: Decision workflow for selecting a suitable N-Boc deprotection method.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection Insufficient acid concentration, time, or temperature. Steric hindrance around the Boc group.Increase acid concentration, reaction time, or temperature. Consider a stronger acid system if compatible.[12]
Side-Product Formation (+56 Da) tert-Butylation of nucleophilic residues (Trp, Met, Cys, Tyr).[12]Add an appropriate scavenger (TIS, thioanisole, etc.) to the reaction mixture. Use milder deprotection conditions.[8][9]
Cleavage of Other Groups Deprotection conditions are too harsh (too acidic, too hot).Switch to a milder protocol (e.g., from TFA to ZnBr₂ or thermal). Reduce acid concentration and/or temperature.
Racemization Harsh acidic or thermal conditions, especially with susceptible stereocenters.Use the mildest possible conditions. Screen different methods (e.g., Lewis acid vs. mild protic acid) to find one that preserves stereochemical integrity.

Conclusion: A Strategic Approach to Amine Protection

The N-Boc group remains an indispensable tool in synthetic chemistry. However, its successful application in the synthesis of complex molecules hinges on a strategic and nuanced approach to its removal. By understanding the underlying mechanism of deprotection, the nature of potential side reactions, and the spectrum of available protocols, researchers can navigate the challenges of chemoselectivity. The careful selection of reagents, the judicious use of scavengers, and the precise control of reaction conditions are paramount to preserving the integrity of sensitive functional groups, ultimately enabling the efficient and successful synthesis of intricate molecular targets.

References

Application Notes and Protocols: The Emerging Role of Chlorinated Amino Acids in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and selective treatment modalities. While conventional therapies remain cornerstones of treatment, their limitations, including significant side effects and the development of resistance, necessitate the exploration of novel therapeutic avenues. A promising area of investigation lies in the metabolic reprogramming of cancer cells, a hallmark of malignancy that offers a unique set of therapeutic targets.[1]

Cancer cells exhibit an increased demand for amino acids to fuel their rapid proliferation and sustain their altered metabolic pathways.[2][3] This dependency on amino acids presents a vulnerability that can be exploited for therapeutic intervention. Chlorinated amino acids, a class of compounds that are structurally similar to their natural counterparts, are emerging as potential anti-cancer agents. These molecules can interfere with cancer cell metabolism, induce cellular stress, and trigger cell death pathways.

This comprehensive guide provides an in-depth exploration of the use of chlorinated amino acids in cancer therapy research. It is designed for researchers, scientists, and drug development professionals, offering not only a thorough understanding of the mechanisms of action of these compounds but also detailed, field-proven protocols for their evaluation in both in vitro and in vivo models. As we delve into the specifics of this exciting field, we will uncover the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Section 1: Key Chlorinated Amino Acids in Cancer Research and Their Mechanisms of Action

The investigation into chlorinated amino acids for cancer therapy is a burgeoning field, with several compounds showing particular promise. Here, we discuss the mechanisms of action of the most notable examples.

Monochloramine

Monochloramine (NH₂Cl) is a reactive chlorine species that has demonstrated significant anti-proliferative effects, particularly in colorectal cancer.[4] Its mechanism of action is multifaceted, primarily revolving around the induction of oxidative stress, which in turn triggers apoptosis and cell cycle arrest.

  • Mechanism of Action: Monochloramine treatment of colorectal cancer cells, such as Caco-2, leads to a dose-dependent inhibition of cell viability.[4] This is attributed to its ability to induce apoptosis, a form of programmed cell death, and to cause a G2/M phase cell cycle arrest, effectively halting cell division.[4] The anti-proliferative effect of monochloramine is specific, as it is not observed with other reactive chlorine species like hypochlorous acid.

monochloramine_pathway monochloramine Monochloramine ros Increased Reactive Oxygen Species (ROS) monochloramine->ros atm_activation ATM Activation monochloramine->atm_activation DNA Damage apoptosis Apoptosis ros->apoptosis cell_proliferation Decreased Cancer Cell Proliferation apoptosis->cell_proliferation g2m_arrest G2/M Cell Cycle Arrest g2m_arrest->cell_proliferation chk2_p53 Chk2-Cdc25C and p53 Signaling Pathways atm_activation->chk2_p53 cdc2_inactivation Cdc2 Inactivation chk2_p53->cdc2_inactivation cdc2_inactivation->g2m_arrest pdt_workflow cluster_drug Drug Administration cluster_light Light Activation cluster_cell Cellular Events ps_conjugate Chlorin p6-Amino Acid Conjugate ros_generation Reactive Oxygen Species (ROS) Generation ps_conjugate->ros_generation Enters Tumor Cells light Light Source (Specific Wavelength) light->ros_generation Activates Conjugate cell_death Tumor Cell Death (Apoptosis & Necrosis) ros_generation->cell_death

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the incorporation of Boc-2-chloro-L-phenylalanine. As a sterically hindered and electronically deactivated amino acid, its efficient coupling requires careful optimization of reaction conditions. This resource provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple?

A1: The challenges in coupling this compound stem from two primary factors:

  • Steric Hindrance: The chlorine atom at the ortho (2-) position of the phenyl ring creates significant steric bulk around the carboxylic acid group. This bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of amide bond formation.[1][2]

  • Electronic Effects: The chlorine atom is an electron-withdrawing group.[3] This electronic effect reduces the nucleophilicity of the carboxylate anion upon activation, making it a less reactive intermediate for the subsequent nucleophilic attack by the amine.

These combined effects necessitate the use of more potent coupling reagents and optimized conditions to achieve high coupling efficiency.[4]

Q2: What are the typical signs of low coupling efficiency with this amino acid?

A2: Low coupling efficiency manifests in several ways that can be detected during and after your synthesis:

  • Positive Kaiser Test: A positive (blue) Kaiser test after the coupling step indicates the presence of unreacted primary amines on the resin, signaling an incomplete reaction.[5]

  • HPLC Analysis of Crude Peptide: The HPLC chromatogram of the crude peptide will show a significant peak corresponding to a deletion sequence (the peptide missing the this compound residue).[6][7]

  • Mass Spectrometry (MS) Data: LC-MS analysis will confirm the presence of the deletion sequence by its corresponding molecular weight.[6]

Troubleshooting Guide: Addressing Low Coupling Efficiency

This section provides a systematic approach to troubleshooting and resolving low coupling efficiency of this compound.

Issue 1: Incomplete Coupling Despite Using Standard Protocols

Q: I am using standard coupling reagents like HBTU/DIPEA, but I'm still observing a strong positive Kaiser test. What is the likely cause and how can I fix it?

A: Standard coupling conditions are often insufficient for sterically hindered residues. The primary issue is likely an inadequate level of carboxyl group activation to overcome the steric and electronic barriers.

Workflow for Optimizing Coupling Conditions

Caption: A systematic workflow for troubleshooting low coupling efficiency.

Step 1: Select a More Potent Coupling Reagent

The choice of coupling reagent is the most critical factor.[8] For difficult couplings, aminium/uronium or phosphonium salt-based reagents are superior to carbodiimides like DCC or DIC.

  • Recommended Primary Choice: HATU

    • Why it works: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the Boc-amino acid to form a highly reactive OAt-ester. The presence of the 7-azabenzotriazole (OAt) leaving group provides anchimeric assistance from the pyridine nitrogen, accelerating the aminolysis step.[9] This makes HATU exceptionally effective for sterically hindered couplings.[10][11]

  • Excellent Alternative: COMU

    • Why it works: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent that forms highly reactive Oxyma-based active esters.[8] It offers comparable or even superior efficiency to HATU and has the added benefits of better solubility and being non-explosive.[8]

  • Phosphonium-Based Options: PyBOP and PyAOP

    • Why they work: PyBOP and PyAOP are phosphonium-based reagents that avoid a potential side reaction of guanidinylation of the N-terminal amine, which can occur with uronium-based reagents.[12] PyAOP is generally more reactive than PyBOP.[11]

Coupling Reagent Class Key Advantages for this Coupling Considerations
HATU Aminium/UroniumHighly reactive due to OAt-ester formation; excellent for sterically hindered residues.[9][10]More expensive; requires a non-nucleophilic base like DIPEA.
HBTU/TBTU Aminium/UroniumGood general-purpose reagents, but may be insufficient here.Lower reactivity compared to HATU.
COMU Aminium/UroniumHigh reactivity, excellent solubility, safer handling (non-explosive).[8]Newer reagent, may be less familiar to some labs.
PyBOP PhosphoniumAvoids guanidinylation side reaction; effective for hindered residues.[10]Byproducts can sometimes be difficult to remove.
DIC/HOBt CarbodiimideCost-effective for standard couplings.Generally not reactive enough for this specific challenge.[9]
Step 2: Optimize Reaction Conditions

Even with a potent coupling reagent, optimizing the reaction environment is crucial.

  • Increase Reagent Concentration: Increasing the concentration of both the amino acid and the coupling reagent can drive the reaction forward.[1] A concentration of 0.5 M is often effective for difficult couplings.[1]

  • Extend Reaction Time: Sterically hindered couplings are kinetically slow. Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight. Monitor the reaction progress using a Kaiser test at intermediate time points.[13]

  • Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).

  • Elevate the Temperature: Gently heating the reaction vessel to 40-50°C can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously as elevated temperatures can increase the risk of side reactions, particularly racemization.[13]

Step 3: Implement Advanced Coupling Strategies

If the above optimizations are still insufficient, consider these advanced techniques.

  • Perform a Double Couple: After the initial coupling reaction, wash the resin thoroughly and repeat the coupling step with a fresh solution of the activated amino acid.[1][13] This gives any unreacted sites a second opportunity to couple.

  • Use Pre-formed Activated Esters: Pentafluorophenyl (OPfp) esters are highly reactive acylating agents that can be effective for difficult couplings.[8][9] They can be prepared beforehand or generated in situ. The addition of HOBt can significantly increase the reaction rate.[9]

Step 4: Analytical Verification

Always confirm the success of your optimized protocol.

  • Qualitative Check: Perform a Kaiser test after the coupling and washing steps. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[5]

  • Quantitative Analysis: After cleaving the peptide from the resin, use RP-HPLC to assess the purity of the crude product.[6] A significant reduction or elimination of the deletion peak confirms the success of your troubleshooting efforts. Use LC-MS to verify the mass of the final product.[6][14]

Experimental Protocol: Optimized Coupling of this compound using HATU

This protocol is designed for a standard solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol)

  • This compound (0.5 mmol, 5 eq.)

  • HATU (0.48 mmol, 4.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal amine of the peptide-resin has been fully deprotected and neutralized. The resin should be washed and swollen in DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound and HATU in a minimal volume of DMF (approx. 2 mL).

  • Activation: Add DIPEA to the amino acid/HATU solution. Allow the pre-activation to proceed for 2-5 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for at least 4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

  • Post-Coupling Wash: Once the coupling is complete (negative Kaiser test), filter the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.[15]

  • Proceed to the next cycle: If the Kaiser test remains positive, perform a second coupling (repeat steps 2-7) before proceeding.

Potential Side Reactions and How to Mitigate Them

Q: Are there any specific side reactions I should be aware of when using high-energy coupling reagents?

A: Yes, aggressive coupling conditions can sometimes lead to side reactions.

  • Racemization: The primary concern with highly activated amino acids is the loss of stereochemical integrity (epimerization).

    • Mechanism: The activated carboxyl group can be deprotonated at the α-carbon to form an oxazolone intermediate, which is planar and can be reprotonated from either face, leading to racemization.

    • Mitigation:

      • Use a weaker, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of stronger bases.[8]

      • Minimize the pre-activation time before adding the solution to the resin.

      • Reagents like HATU and COMU, which contain additives like HOAt and Oxyma respectively, are designed to suppress racemization.[8]

Caption: Simplified mechanism of racemization via an oxazolone intermediate.

  • Guanidinylation: This is a potential side reaction when using uronium/aminium reagents like HBTU or HATU, although it is less common.

    • Mechanism: The reagent can react directly with the N-terminal amine to form a guanidinium group, which caps the peptide chain.

    • Mitigation: Use phosphonium-based reagents (PyBOP, PyAOP) if this becomes a persistent issue.[12] Also, ensuring the carboxyl component is activated before or simultaneously with its introduction to the amine minimizes this side reaction.

By systematically applying these troubleshooting steps, you can overcome the inherent challenges of coupling this compound and successfully incorporate this valuable building block into your peptide sequence.

References

Technical Support Center: Optimizing Coupling of Boc-Phe(2-Cl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for optimizing the incorporation of Boc-Phe(2-Cl)-OH in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide actionable advice, troubleshoot common issues, and offer detailed protocols for this sterically hindered and electron-deficient amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-Phe(2-Cl)-OH considered a "difficult" amino acid to couple in SPPS?

A1: Boc-Phe(2-Cl)-OH presents two main challenges during SPPS. Firstly, the bulky 2-chloro-phenyl side chain creates significant steric hindrance, which can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2] Secondly, the electron-withdrawing nature of the chlorine atom deactivates the carboxyl group, making it less reactive and slowing down the rate of amide bond formation.

Q2: What are the initial recommended coupling conditions for Boc-Phe(2-Cl)-OH?

A2: For a standard protocol, a good starting point is to use a potent coupling reagent like HBTU or HATU.[1] A typical approach would involve a 2- to 4-hour coupling time at room temperature using 2-4 equivalents of Boc-Phe(2-Cl)-OH and the coupling reagent.[3] Monitoring the reaction for completion with a Kaiser test is crucial.[1]

Q3: Can I use standard carbodiimide reagents like DCC or DIC for coupling Boc-Phe(2-Cl)-OH?

A3: While carbodiimides are common coupling reagents, they are often not potent enough for sterically demanding couplings and may lead to incomplete reactions with Boc-Phe(2-Cl)-OH.[4] If you must use a carbodiimide like DIC, it is highly recommended to include an additive such as OxymaPure to enhance the reaction's efficiency and minimize side reactions.[2][5]

Q4: How does temperature affect the coupling of Boc-Phe(2-Cl)-OH?

A4: Gently increasing the reaction temperature to 30-40°C can enhance the kinetics and help overcome the activation energy barrier associated with this hindered amino acid.[2][3] However, elevated temperatures must be used with caution as they can increase the risk of racemization, which is the loss of stereochemical integrity at the alpha-carbon.[2][6]

Q5: What is racemization and why is it a concern with Boc-Phe(2-Cl)-OH?

A5: Racemization is the conversion of a chiral amino acid into a mixture of both its L- and D-isomers.[7] This is a critical issue in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.[8] The activation of the carboxyl group, a necessary step for coupling, can make the alpha-proton more susceptible to abstraction by a base, leading to racemization.[9][10] Factors like the choice of coupling reagent, base, and temperature can influence the extent of racemization.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the coupling of Boc-Phe(2-Cl)-OH.

Observation Potential Cause(s) Recommended Solution(s)
Positive Kaiser test after coupling (blue/purple beads) 1. Insufficient reagent reactivity: Standard coupling reagents may be too weak for the sterically hindered and electron-deficient Boc-Phe(2-Cl)-OH.[4] 2. Incomplete reaction: The standard coupling time may be too short.[4] 3. Peptide aggregation: The growing peptide chain may be folding on itself, blocking the reaction site.[11]1. Switch to a more potent coupling reagent: Utilize uronium/aminium salts like HATU, HBTU, or HCTU, or phosphonium salts like PyBOP.[1][4] 2. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Boc-Phe(2-Cl)-OH.[1][3] 3. Increase reaction time and/or temperature: Extend the coupling time (e.g., 4 hours to overnight) or moderately increase the temperature (e.g., to 30-40°C).[2][3] Microwave-assisted SPPS can also be effective.[4] 4. Improve solvation: Switch from DMF to NMP, which has superior solvating properties.[4]
Presence of a deletion sequence lacking Phe(2-Cl) in final peptide (LC-MS analysis) 1. Inefficient activation/coupling: Suboptimal activation of Boc-Phe(2-Cl)-OH or a slow coupling reaction.[1] 2. Premature capping: Unreacted N-terminal amines may have been capped in a subsequent step.1. Ensure complete pre-activation: Allow the Boc-Phe(2-Cl)-OH to pre-activate with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin.[1] 2. Optimize stoichiometry: Increase the equivalents of Boc-Phe(2-Cl)-OH and coupling reagents (e.g., to 3-5 equivalents relative to resin loading).[1]
Presence of a diastereomeric impurity in the final peptide (HPLC analysis) 1. Racemization: The coupling conditions may be promoting the loss of chiral integrity.[6]1. Optimize base selection: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[2][6] 2. Control the temperature: Perform the coupling at 0°C or room temperature. Avoid elevated temperatures.[2] 3. Choose a racemization-suppressing coupling reagent: COMU and HCTU are known to have good coupling efficiency with reduced racemization.[12] For carbodiimide-mediated couplings, the addition of OxymaPure is beneficial.[2]

Experimental Protocols

Protocol 1: Optimized Coupling of Boc-Phe(2-Cl)-OH using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered Boc-Phe(2-Cl)-OH.

  • Resin Preparation: Following the standard deprotection of the N-terminal Boc group with 25-50% TFA in DCM and subsequent neutralization washes, ensure the resin is well-swollen in DMF.[13][14]

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-Phe(2-Cl)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Pre-activation: Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for reaction completion.[3] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed with a second coupling (see Troubleshooting Guide).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[1]

Protocol 2: Low-Racemization Coupling of Boc-Phe(2-Cl)-OH using DIC/OxymaPure

This protocol is designed to minimize racemization, which can be a concern with hindered amino acids.

  • Resin Preparation: Prepare the deprotected and neutralized resin as described in Protocol 1, step 1.

  • Reagent Solution Preparation: In a separate vessel, dissolve Boc-Phe(2-Cl)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add this solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction: Agitate the reaction mixture for 3-6 hours. To further suppress racemization, the reaction can be initiated at 0°C and allowed to slowly warm to room temperature.[2]

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Protocol 3: HPLC Analysis of Coupling Efficiency

This protocol outlines a general method for assessing the purity of the crude peptide after cleavage to indirectly determine the efficiency of the Boc-Phe(2-Cl)-OH coupling.

  • Peptide Cleavage: After completing the synthesis, cleave the peptide from the resin using a strong acid such as anhydrous HF, along with appropriate scavengers.[14][15]

  • Sample Preparation: Precipitate the crude peptide with cold diethyl ether, collect it by centrifugation, and dry it under vacuum.[15] Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.[16][17]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30-60 minutes) at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 214 nm or 280 nm.

  • Analysis: Analyze the resulting chromatogram to identify the main product peak and any impurity peaks, such as deletion sequences or diastereomers, which may appear as closely eluting peaks to the main product.[18]

Visualizations

SPPS_Troubleshooting_Workflow start Positive Kaiser Test after Coupling reagent Evaluate Coupling Reagent start->reagent conditions Assess Reaction Conditions start->conditions recouple Perform Double Coupling reagent->recouple Using potent reagent? stronger_reagent Switch to HATU, HBTU, or HCTU reagent->stronger_reagent Using carbodiimide? extend_time Increase Coupling Time / Temperature conditions->extend_time kaiser_test_2 Perform Kaiser Test Again recouple->kaiser_test_2 stronger_reagent->recouple extend_time->recouple proceed Proceed with Synthesis kaiser_test_2->proceed Negative cap Consider Capping Unreacted Amines kaiser_test_2->cap Positive

Caption: Troubleshooting workflow for incomplete coupling of Boc-Phe(2-Cl)-OH.

Racemization_Mitigation_Strategy racemization Racemization Detected (Diastereomeric Impurity) base Base Selection Use weaker/hindered base: - NMM - 2,4,6-Collidine racemization->base temp Temperature Control Perform coupling at 0°C or room temperature racemization->temp reagent Coupling Reagent Use racemization- suppressing reagents: - COMU, HCTU - DIC/OxymaPure racemization->reagent optimized Optimized Low-Racemization Coupling base->optimized temp->optimized reagent->optimized

Caption: Strategy for mitigating racemization during Boc-Phe(2-Cl)-OH coupling.

References

Avoiding tert-butylation of the phenyl ring during TFA cleavage

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers on Preventing Cationic Side Reactions

As a Senior Application Scientist, I've frequently assisted researchers in troubleshooting one of the most critical and often problematic steps in solid-phase peptide synthesis (SPPS): the final cleavage and deprotection. While trifluoroacetic acid (TFA) is the reagent of choice for this process, its use can generate highly reactive carbocations that lead to unwanted modifications of your final product. This guide provides an in-depth, mechanism-based approach to understanding and preventing these side reactions, with a specific focus on the tert-butylation of aromatic residues like phenylalanine and tryptophan.

Section 1: The Root Cause: Understanding Cationic Side Reactions
Q1: What is the primary cause of side product formation during TFA cleavage?

The fundamental issue arises from the very chemistry that makes TFA cleavage effective. In both Fmoc- and Boc-based SPPS, acid-labile protecting groups are used to shield reactive side chains during synthesis. Common examples include the tert-butoxycarbonyl (Boc) group and the tert-butyl (tBu) ether or ester.

During the final cleavage step, concentrated TFA protonates these protecting groups, causing them to detach and form a highly stable tert-butyl cation (tBu⁺) .[1][2][3][4][5] This carbocation is a potent electrophile. If left unchecked, it will aggressively seek out and react with any nucleophilic sites within your peptide sequence, leading to irreversible modifications.[2] This process is not limited to tBu groups; other protecting groups and even some resin linkers can generate different, but equally reactive, cationic species under strong acidic conditions.[6][7]

cluster_0 TFA-Mediated Deprotection & Side Reaction Boc_Peptide Peptide-SideChain-O-tBu Protonated Peptide-SideChain-O(H⁺)-tBu Boc_Peptide->Protonated + H⁺ (from TFA) Cleaved_Peptide Peptide-SideChain-OH Protonated->Cleaved_Peptide Cleavage tBu_Cation tBu⁺ (tert-butyl cation) Protonated->tBu_Cation Alkylated_Product Alkylated Side Product (Mass +56 Da) tBu_Cation->Alkylated_Product Undesired Attack Trp_Residue Tryptophan Residue (Nucleophilic Indole Ring) Trp_Residue->Alkylated_Product

Caption: Mechanism of tert-butyl cation formation and subsequent side reaction.

Q2: Which amino acid residues are most susceptible to tert-butylation?

The vulnerability of an amino acid is directly related to the nucleophilicity of its side chain.

  • Tryptophan (Trp): This is, by far, the most susceptible residue. The indole ring of tryptophan is highly electron-rich and readily attacked by the tert-butyl cation, leading to single or multiple alkylations.[2][8][9]

  • Cysteine (Cys) & Methionine (Met): The sulfur-containing side chains (thiol in Cys, thioether in Met) are also highly nucleophilic and prone to alkylation.[2][10]

  • Tyrosine (Tyr): The activated phenolic ring of tyrosine can be alkylated, though it is generally less reactive than Trp or Cys.[2]

  • Phenylalanine (Phe): While the phenyl ring of phenylalanine is significantly less nucleophilic than the side chains mentioned above, it is not immune . Under harsh cleavage conditions, with high concentrations of carbocations and insufficient scavenging, tert-butylation of the phenyl ring can and does occur, leading to the formation of tert-butyl-phenylalanine isomers.[5]

Section 2: The Solution: Strategic Use of Scavengers
Q3: What are scavengers and how do they prevent tert-butylation?

Scavengers are nucleophilic reagents added to the TFA "cocktail" with the express purpose of intercepting and neutralizing reactive cations before they can damage the peptide.[2][6][10] They are essentially decoys, present in a much higher concentration than the sensitive residues, ensuring they react preferentially with the electrophilic carbocations.[2]

cluster_1 Protective Action of Scavengers tBu_Cation tBu⁺ (tert-butyl cation) Neutralized Neutralized Product (e.g., tBu-Scavenger) tBu_Cation->Neutralized Trapped! Peptide Intact Peptide Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Neutralized

Caption: Scavengers intercept reactive cations, protecting the peptide.

Q4: How do I select the right scavenger cocktail for my peptide?

The "one-size-fits-all" approach is a recipe for failure. The optimal scavenger cocktail is dictated entirely by your peptide's amino acid composition.

Reagent NameComposition (v/v/w)Primary Application & Key Considerations
Standard Cocktail TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5)For peptides without sensitive residues (Trp, Cys, Met). TIS is an excellent cation scavenger, and water aids in the cleavage process.[10][11][12]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)A robust, "universal" cocktail for peptides with multiple sensitive residues , especially Trp and Arg(Pmc/Pbf).[10][11][12] Thioanisole and EDT are highly effective at scavenging and preventing side reactions.
Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)Excellent for peptides containing Arg(Pbf/Pmc) and Trp .[6][13] Minimizes reattachment of Trp to the linker.
Reagent L TFA / TIS / Dithiothreitol (DTT) / H₂O (88 : 2 : 5 : 5)A low-odor alternative to EDT-containing cocktails.[11][14][15] Useful for Cys-containing peptides. Note: DTT can react with TFA under some conditions.[16]
Section 3: Troubleshooting Guide & FAQs
Q5: My LC-MS analysis shows an unexpected peak with a mass addition of +56 Da. What happened?

This is the classic signature of a single tert-butylation event (+56 Da corresponds to the mass of a C₄H₈ fragment).[5][17] If you see +112 Da, it indicates double tert-butylation.

  • Root Cause: Your scavenger cocktail was insufficient to trap all the tert-butyl cations generated during cleavage. This is common when using the standard TFA/TIS/H₂O cocktail on a peptide containing Trp, Met, or Cys.

  • Solution: Re-cleave a small amount of your resin using a more potent scavenger cocktail. For Trp-containing peptides, add thioanisole or 1,2-ethanedithiol (EDT). Studies have shown that thioethers like dimethyl sulfide (DMS) and thioanisole are particularly effective at reducing alkylation.[11]

Q6: I am working with a Tryptophan-containing peptide. What is the absolute best practice?

Due to the high nucleophilicity of the indole ring, you must take extra precautions.

  • Protect the Indole Ring: During synthesis, use Fmoc-Trp(Boc)-OH . The Boc group shields the indole nitrogen, significantly reducing its reactivity. This protecting group is cleaved simultaneously with the other side-chain groups in the final TFA step.[12][18]

  • Use a Potent Scavenger Cocktail: Never rely on TIS/H₂O alone. Use Reagent K or Reagent R, which contain scavengers specifically designed to protect tryptophan.[6][10][12][13]

Q7: Are there any risks associated with using too much scavenger or long cleavage times?

Yes. While necessary, scavengers are not entirely benign.

  • Cleavage Time: For most resins and protecting groups, a cleavage time of 2-3 hours is sufficient.[19] Excessively long cleavage times (e.g., overnight) can increase the risk of other side reactions, such as the decomposition of certain scavengers or modifications to other residues.

  • Scavenger Reactivity: Some scavengers can have unintended effects. For example, TIS has been shown to act as a reducing agent, potentially removing certain S-protecting groups like acetamidomethyl (Acm) from cysteine, which might be undesirable in some orthogonal protection schemes.[20]

Section 4: Detailed Experimental Protocols

Safety First: TFA is a strong, corrosive acid. Always perform these procedures in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).[6]

Protocol 1: Standard Cleavage (Peptides without Sensitive Residues)

This protocol is suitable for peptides lacking Trp, Cys, or Met.[10]

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Cocktail Preparation (Fresh): Prepare 2 mL of the cleavage cocktail by combining:

    • Trifluoroacetic Acid (TFA): 1.9 mL (95%)

    • Triisopropylsilane (TIS): 0.05 mL (2.5%)

    • Deionized Water: 0.05 mL (2.5%)

  • Cleavage Reaction: Add the cocktail to the resin. Agitate gently at room temperature for 2 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a tube containing ~20 mL of cold diethyl ether. A white precipitate of the peptide should form.[6][7]

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the pellet 2-3 times with cold diethyl ether to remove residual scavengers.[6]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Two-Step Cleavage for Minimizing Side Reactions

This advanced protocol, adapted from literature, can significantly reduce S-tert-butylation of cysteine and is beneficial for other sensitive residues by gradually increasing acid concentration.[11][17]

  • Resin Preparation: Use up to 100 mg of dried peptide-resin.

  • Step 1 Cocktail Preparation: Prepare an initial, lower-TFA cocktail (total volume ~2 mL):

    • TFA: 1.4 mL (70%)

    • TIS: 0.1 mL (5%)

    • Deionized Water: 0.1 mL (5%)

    • Thioanisole: 0.2 mL (10%)

    • Dimethyl Sulfide (DMS): 0.2 mL (10%)

    • Dithiothreitol (DTT): 20 mg (~1%)

  • Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.

  • Step 2 - TFA Addition: Add an additional 0.5 mL of pure TFA to the reaction mixture, bringing the final TFA concentration to approximately 80%.

  • Final Cleavage: Continue agitating for an additional 1.5 - 2 hours.

  • Work-up: Follow steps 4-6 from Protocol 1 for peptide precipitation, washing, and drying.

References

Technical Support Center: Optimizing HPLC Gradients for Peptides with Chlorinated Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of peptides, with a specialized focus on those containing chlorinated residues. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their High-Performance Liquid Chromatography (HPLC) methods for these challenging analytes. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal separation and purity.

Introduction: The Challenge of Chlorinated Peptides

Chlorination, a common post-translational modification, significantly alters a peptide's physicochemical properties. The introduction of a chlorine atom increases the hydrophobicity of the amino acid residue, which in turn affects its retention behavior in reversed-phase HPLC (RP-HPLC).[1][2] The position and number of chlorine atoms can lead to subtle differences in hydrophobicity, making the separation of chlorinated and non-chlorinated peptide isoforms a significant analytical challenge. This guide provides a systematic approach to optimizing your HPLC gradient to resolve these closely eluting species.

Frequently Asked Questions (FAQs)

Q1: Why are my chlorinated and non-chlorinated peptides co-eluting or showing poor resolution?

A: Co-elution or poor resolution of chlorinated and non-chlorinated peptides is primarily due to their similar hydrophobicities. The addition of a chlorine atom increases retention on a reversed-phase column, but the change can be minimal, leading to overlapping peaks. To improve resolution, you need to fine-tune the selectivity of your chromatographic system. This can be achieved by optimizing the gradient slope, mobile phase composition, and column temperature.[3][4][5]

Q2: What are the best starting conditions for an HPLC gradient to separate peptides with chlorinated residues?

A: A good starting point for separating peptides is a shallow gradient using a C18 column.[1][4] Begin with a linear gradient of 5% to 50% acetonitrile in water over 30 to 60 minutes, with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (FA) as a mobile phase additive.[6][7][8] From this initial run, you can identify the elution window of your peptides of interest and then create a more focused, shallower gradient around that window to improve separation.[5]

Q3: How does the position of the chlorine atom on the amino acid residue affect retention time?

A: The position of the chlorine atom can have a subtle but significant impact on retention. Chlorination on an aromatic ring (e.g., on tyrosine or phenylalanine) will generally lead to a more substantial increase in hydrophobicity and, therefore, a longer retention time compared to chlorination on an aliphatic side chain. The specific stereochemistry and the local chemical environment of the chlorinated residue also play a role in the overall retention behavior.

Q4: What are the recommended mobile phase additives for separating chlorinated peptides?

A: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common choice for peptide separations as it acts as an ion-pairing agent, improving peak shape and resolution.[8][9][10] However, TFA can cause ion suppression in mass spectrometry (MS) detection.[7][8][9][11][12][13] For LC-MS applications, 0.1% formic acid (FA) is a preferred alternative, although it may result in broader peaks.[8][9][11][12] Difluoroacetic acid (DFA) can offer a compromise, providing good chromatographic performance with less MS signal suppression than TFA.[8][11][14][15]

Q5: Can column temperature be used to optimize the separation?

A: Yes, column temperature is a powerful tool for optimizing peptide separations.[3][4][6][16] Increasing the temperature can improve peak shape and alter the selectivity between closely eluting peptides.[3][6] It's recommended to experiment with temperatures in the range of 30-60°C to see if it improves the resolution of your chlorinated and non-chlorinated species.[17] Keep in mind that higher temperatures can sometimes decrease resolution or even reverse the elution order of some peptides.[4]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the separation of chlorinated peptides.

Problem 1: Poor Resolution Between Chlorinated and Non-Chlorinated Peptides
  • Symptom: Peaks for the chlorinated and non-chlorinated peptides are overlapping or not baseline resolved.

  • Potential Causes & Solutions:

    Potential Cause Explanation Recommended Action
    Gradient is too steep A rapid increase in the organic solvent concentration does not allow sufficient time for the peptides to interact differently with the stationary phase.[17]Decrease the gradient slope around the elution time of the peptides of interest. A shallower gradient increases the separation window.[5][18]
    Inappropriate Mobile Phase Additive The choice of ion-pairing agent can significantly affect selectivity.[6][8][11]If using formic acid, consider switching to 0.1% TFA (for UV detection) or 0.1% DFA to improve peak shape and potentially alter selectivity.[8][11]
    Suboptimal Column Temperature Temperature affects the thermodynamics of the separation, influencing selectivity.[3][4]Systematically vary the column temperature (e.g., in 5°C increments from 30°C to 60°C) to find the optimal resolution.[17]
    Incorrect Stationary Phase While C18 is a good starting point, other stationary phases (e.g., C8, Phenyl-Hexyl) may offer different selectivity for your specific peptides.If optimization of other parameters fails, consider screening different column chemistries.
Problem 2: Peak Tailing
  • Symptom: The peptide peak is asymmetrical with a "tail" extending from the back of the peak.

  • Potential Causes & Solutions:

    Potential Cause Explanation Recommended Action
    Secondary Interactions Basic amino acid residues in the peptide can interact with residual silanol groups on the silica-based stationary phase, causing tailing.[17]Increase the concentration of the acidic mobile phase additive (e.g., up to 0.1% TFA) to better mask the silanol groups.[17] Consider using a column with a charged surface chemistry, which can reduce these interactions.[19]
    Column Overload Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion.[17][20]Reduce the sample concentration or injection volume.[17]
    Column Contamination Buildup of strongly retained compounds on the column can lead to active sites that cause tailing.[17]Flush the column with a strong solvent wash protocol as recommended by the manufacturer.
Problem 3: Low Sensitivity or Signal Suppression in LC-MS
  • Symptom: The peptide of interest is not detected or shows a very weak signal in the mass spectrometer.

  • Potential Causes & Solutions:

    Potential Cause Explanation Recommended Action
    Ion Suppression from TFA TFA is a strong ion-pairing agent that can significantly suppress the ionization of peptides in the MS source.[9][12][13]Replace 0.1% TFA with 0.1% formic acid or 0.1% difluoroacetic acid in the mobile phase.[8][11][12]
    Suboptimal Mobile Phase pH The pH of the mobile phase affects the charge state of the peptide, which is critical for efficient ionization.Ensure the mobile phase pH is in the optimal range for positive ion mode ESI-MS (typically pH 2-4).[21]
    Presence of Non-Volatile Salts Non-volatile salts (e.g., phosphate buffers) will contaminate the MS source and suppress the signal.Use only volatile mobile phase additives like TFA, FA, DFA, or ammonium formate/acetate.[10]

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution of Chlorinated Peptides is_gradient_shallow Is the gradient slope shallow enough? start->is_gradient_shallow decrease_slope Decrease gradient slope (e.g., to 0.5% B/min) is_gradient_shallow->decrease_slope No check_additive Is the mobile phase additive optimal? is_gradient_shallow->check_additive Yes decrease_slope->check_additive change_additive Try a different additive (e.g., TFA, DFA) check_additive->change_additive No check_temp Is the column temperature optimized? check_additive->check_temp Yes change_additive->check_temp optimize_temp Vary temperature (30-60°C) check_temp->optimize_temp No consider_column Consider a different column chemistry check_temp->consider_column Yes optimize_temp->consider_column end Resolution Improved consider_column->end

Caption: Troubleshooting workflow for poor resolution.

Experimental Protocols

Protocol 1: Systematic Gradient Optimization for Chlorinated Peptides

This protocol outlines a step-by-step approach to developing a high-resolution gradient for separating chlorinated and non-chlorinated peptides.

Objective: To resolve two or more closely eluting peptide isoforms.

Materials:

  • HPLC system with a binary or quaternary pump and a UV or MS detector.

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7-3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid (or TFA/DFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid (or TFA/DFA) in HPLC-grade acetonitrile.

  • Peptide sample dissolved in Mobile Phase A.

Procedure:

  • Scouting Gradient:

    • Perform an initial broad gradient run to determine the approximate elution time of your peptides.

    • Gradient: 5% to 95% B over 30 minutes.

    • Flow Rate: As recommended for the column diameter (e.g., 0.3 mL/min for 2.1 mm ID).

    • Column Temperature: 40°C.

    • Identify the percentage of Mobile Phase B at which your peptides of interest elute.

  • Focused Gradient:

    • Design a new, shallower gradient that brackets the elution point identified in the scouting run.

    • For example, if the peptides eluted at 30% B, create a gradient from 25% to 35% B.

    • To maintain a reasonable run time while increasing resolution, you can make this focused gradient segment longer. For instance, run the 25% to 35% B gradient over 20 minutes.

  • Gradient Slope Optimization:

    • Further refine the gradient slope to maximize resolution.

    • Try decreasing the slope in small increments (e.g., from 0.5% B/min to 0.3% B/min).

    • Analyze the resolution between the critical pair of peaks with each change.

  • Temperature Optimization:

    • With the optimized gradient, perform runs at different column temperatures (e.g., 30°C, 40°C, 50°C, 60°C).

    • Plot the resolution against temperature to find the optimal setting.

  • Mobile Phase Additive Screening (if necessary):

    • If resolution is still not satisfactory, and your detection method allows, repeat the optimization process with a different mobile phase additive (e.g., switch from FA to DFA or TFA).

Data Analysis:

  • For each run, calculate the resolution (Rs) between the chlorinated and non-chlorinated peptide peaks. An Rs value of ≥ 1.5 indicates baseline separation.

HPLC Method Development Workflow

G start Define Separation Goal scouting Run Broad Scouting Gradient (5-95% B) start->scouting identify_window Identify Elution Window scouting->identify_window focused Design Focused Gradient identify_window->focused optimize_slope Optimize Gradient Slope focused->optimize_slope optimize_temp Optimize Column Temperature optimize_slope->optimize_temp screen_additives Screen Mobile Phase Additives (if needed) optimize_temp->screen_additives final_method Final Optimized Method screen_additives->final_method

Caption: HPLC method development workflow.

References

Technical Support Center: Resolving Peak Tailing in HPLC of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenging peptide separations in HPLC. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues, particularly with peptides incorporating unnatural amino acids. Here, we move beyond generic advice to provide in-depth, scientifically grounded explanations and actionable protocols to restore peak symmetry and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic peptide with unnatural amino acids showing significant peak tailing in reversed-phase HPLC?

Peak tailing is a common issue in HPLC that indicates a problem with the interaction between your peptide, the stationary phase, and the mobile phase.[1] An ideal chromatographic peak is symmetrical (Gaussian), and asymmetry, particularly tailing, can compromise resolution, affect the accuracy of peak integration, and reduce the reproducibility of your method.[2] When peptides contain unnatural amino acids, these problems can be magnified. Unnatural amino acids can introduce unique chemical properties not found in the 20 canonical amino acids, such as altered hydrophobicity, different pKa values, novel steric profiles, and the ability to chelate metal ions.[3]

The primary causes of peak tailing for these complex peptides can be broken down into four main categories:

  • Secondary Silanol Interactions: This is the most common cause. Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on the surface.[4] If your mobile phase pH is above ~3, these silanols can become deprotonated and negatively charged (Si-O-).[5] Basic residues in your peptide (both natural, like Lysine and Arginine, and potentially some unnatural amino acids) will be positively charged and can engage in strong, undesirable ionic interactions with these silanol sites. This leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing some peptide molecules to lag behind, resulting in a tailed peak.[6]

  • Inappropriate Mobile Phase pH: The ionization state of your peptide is critical for good chromatography, and this is controlled by the mobile phase pH.[7][8] If the pH is close to the pKa of any acidic or basic groups on the peptide (including those on unnatural amino acids), you can have a mixed population of ionized and non-ionized species, which leads to peak broadening or tailing.[9]

  • Chelation with Metal Contaminants: The silica backbone of many columns can contain trace metal impurities (like iron or aluminum).[10] Certain amino acid side chains, particularly some unnatural ones designed for metal binding, can act as chelating agents, interacting strongly with these metal ions.[11] This creates another unwanted retention mechanism that contributes to peak tailing.

  • Column and System Issues: Beyond chemical interactions, physical problems can also cause tailing. These include column degradation (an "old" column with a collapsed bed or blocked frit), sample overload, or extra-column volume effects from using tubing with too large an internal diameter.[12]

This guide will now walk you through how to systematically diagnose and resolve each of these potential issues.

Troubleshooting Guide 1: Diagnosing and Mitigating Secondary Silanol Interactions

Secondary interactions with silanol groups are a primary suspect, especially when analyzing basic peptides or those with basic unnatural amino acids.[6]

The "Why": Understanding Silanol Interactions

Silanol groups are acidic and can lose a proton to become negatively charged. Basic amino acids are positively charged at low pH. This electrostatic attraction creates a secondary, stronger retention mechanism in addition to the desired hydrophobic interaction with the C18 chains. The result is that some molecules get "stuck" on the silanol sites and elute later, creating a tail.

Diagram: Mechanism of Peak Tailing via Silanol Interactions

Silanol_Interaction cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase Silica Silica Backbone C18 C18 Chains (Hydrophobic Retention) Silanol Deprotonated Silanol (Si-O⁻) (Ionic Interaction) Peptide_Good Peptide Molecule (Ideal Hydrophobic Binding) Peptide_Good->C18 Desired Interaction (Symmetrical Peak) Peptide_Bad Basic Peptide Molecule (+) (Unwanted Ionic Binding) Peptide_Bad->Silanol Secondary Interaction (Peak Tailing)

Caption: Unwanted ionic interactions between basic peptides and silanol groups.

Step-by-Step Protocol to Eliminate Silanol Interactions
  • Lower the Mobile Phase pH:

    • Action: Adjust the pH of your mobile phase to between 2 and 3 using an additive like trifluoroacetic acid (TFA) or formic acid (FA).[10]

    • Causality: At a low pH, the high concentration of protons in the mobile phase will protonate the silanol groups (Si-OH), neutralizing their charge. This eliminates the ionic interaction, leaving only the desired hydrophobic retention mechanism.[6]

    • Protocol:

      • Prepare Mobile Phase A: 0.1% TFA in HPLC-grade water.

      • Prepare Mobile Phase B: 0.1% TFA in acetonitrile.

      • Equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Use an Ion-Pairing Reagent:

    • Action: Trifluoroacetic acid (TFA) is the most common and effective ion-pairing reagent for peptides.[13]

    • Causality: TFA serves a dual purpose. It lowers the pH (as above) and its counter-ion (TFA⁻) pairs with the positively charged basic residues on your peptide. This "shields" the positive charge on the peptide, preventing it from interacting with any remaining charged silanols.

    • Note: While effective, TFA can cause ion suppression in mass spectrometry. If using LC-MS, use a lower concentration (0.05%) or consider formic acid, though FA is a weaker ion-pairing agent and may not be as effective at eliminating tailing.[11][14]

  • Add a Competing Base (Silanol Suppressor):

    • Action: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help.

    • Causality: TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively blocking them from interacting with your much larger peptide analyte.[10] This is an older technique and is generally less preferred than using modern, well-end-capped columns.

  • Choose a More Inert Column:

    • Action: If tailing persists, your column chemistry may be the issue. Switch to a column specifically designed for peptide analysis.

    • Causality: Modern columns often use higher purity silica with fewer metal contaminants and more effective end-capping (reacting the residual silanols with a small silylating agent).[10] Some columns have a polar-embedded or charged surface hybrid (CSH) stationary phase that further shields the silanols.[2]

    • Recommendations: Look for columns marketed as "sterically protected," "hybrid silica," or those with advanced end-capping.

StrategyMechanismProsCons
Lowering pH (0.1% TFA) Protonates and neutralizes silanol groups.Highly effective for peak shape.[13]Can suppress MS signal.[11]
Lowering pH (0.1% FA) Lowers pH, but is a weaker acid and ion-pairer than TFA.More MS-friendly.May not fully eliminate tailing for very basic peptides.
Use a Modern Column Fewer active silanol sites due to high purity silica and better end-capping.Excellent peak shape with MS-friendly mobile phases.[2]Higher initial cost.
Add Competing Base (TEA) Blocks active silanol sites.Can be effective on older columns.Can shorten column lifetime and is often a "crutch" for poor column choice.[10]

Troubleshooting Guide 2: Optimizing Mobile Phase pH for Unnatural Peptides

The unique side chains of unnatural amino acids can have pKa values that differ significantly from standard amino acids. This makes careful pH control essential.

The "Why": The Importance of a Stable Ionization State

Chromatographic retention is highly dependent on the overall charge and hydrophobicity of the analyte.[2] If the mobile phase pH is close to the pKa of an acidic or basic group on your peptide, that group will exist in an equilibrium between its protonated and deprotonated states. These two forms will have different retention times, leading to a broadened or split peak. To achieve a sharp peak, the mobile phase pH should be at least 1.5-2 pH units away from the pKa of all functional groups on the peptide, ensuring it exists as a single, stable ionic species.[9]

Diagram: Troubleshooting Logic for Peak Tailing

Troubleshooting_Logic start Peak Tailing Observed q1 Is Mobile Phase pH < 3 and contains 0.1% TFA? start->q1 action1 Adjust Mobile Phase: Lower pH to 2.5 with 0.1% TFA. This is the first and most critical step. q1->action1 No q2 Is the column old (>500 injections) or used for diverse samples? q1->q2 Yes a1_yes Yes a1_no No end_good Problem Resolved action1->end_good action2 Column Issue Likely: 1. Flush with strong solvent. 2. Replace with a new, high-purity, end-capped peptide column. q2->action2 Yes q3 Does the unnatural amino acid have potential metal-chelating groups (e.g., bipyridine, hydroxamate)? q2->q3 No a2_yes Yes a2_no No action2->end_good action3 Possible Metal Chelation: 1. Use a high-purity silica column. 2. Add a sacrificial chelator like EDTA to the mobile phase (if not using MS). q3->action3 Yes end_bad Issue Persists: Consult Advanced Support q3->end_bad No a3_yes Yes a3_no No action3->end_good

Caption: A logical workflow for troubleshooting peptide peak tailing.

Step-by-Step Protocol for pH Optimization
  • Estimate pKa Values:

    • Action: If possible, estimate the pKa values of any ionizable groups on your unnatural amino acids using chemical modeling software or by finding data on similar structures.

    • Causality: Knowing the approximate pKa values will help you choose an appropriate mobile phase pH to ensure a single ionic state.

  • Screen Different pH Conditions:

    • Action: If tailing persists at low pH, and your column is stable at higher pH ranges, consider screening a basic pH.

    • Causality: For some peptides, particularly those with multiple acidic residues, chromatography at a high pH (e.g., pH 10 with ammonium bicarbonate) can provide better peak shape. At high pH, basic residues are neutralized, and silanol groups are fully deprotonated, but the strong ionic repulsion between the silanols and acidic residues can sometimes lead to sharper peaks.

    • Protocol (High pH):

      • CRITICAL: Ensure your column is rated for high pH stability. Traditional silica columns will dissolve above pH 7-8. Hybrid-silica or polymer-based columns are required.

      • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 10.

      • Prepare Mobile Phase B: Acetonitrile.

      • Thoroughly flush the system to remove any acidic modifiers before switching to a high pH mobile phase to avoid salt precipitation.

Concluding Remarks

Resolving peak tailing in the HPLC of peptides with unnatural amino acids requires a systematic and logical approach. By understanding the underlying chemical interactions, you can make informed decisions to adjust your method and achieve the sharp, symmetrical peaks necessary for high-quality, reproducible data. Always begin by addressing the most common issue—secondary silanol interactions—by optimizing your mobile phase with a strong ion-pairing acid like TFA and ensuring the pH is low. If problems persist, consider the unique properties of your unnatural amino acid and investigate potential issues with metal chelation or column health.

References

Technical Support Center: Identifying and Minimizing Deletion Sequences in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and minimize a common and critical impurity: deletion sequences. Here, we provide in-depth technical guidance, field-proven insights, and actionable protocols to enhance the purity and success of your peptide synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is a deletion sequence in SPPS?

A deletion sequence is a type of peptide impurity where one or more amino acid residues are missing from the intended target sequence.[1] This occurs when an amino acid fails to couple to the growing peptide chain, and the subsequent amino acid is added in its place, resulting in a shorter, incomplete peptide.[1]

Q2: What are the primary causes of deletion sequences?

Deletion sequences primarily arise from two main issues during the SPPS cycle:

  • Incomplete Coupling: The incoming amino acid does not react completely with the free N-terminal amine of the growing peptide chain.[1]

  • Incomplete Deprotection: The temporary N-terminal protecting group (e.g., Fmoc) is not fully removed, preventing the next amino acid from coupling.[2][3]

Q3: How do I know if I have deletion sequences in my crude peptide?

The most definitive methods for identifying deletion sequences are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][5] In an HPLC chromatogram, deletion sequences often appear as peaks eluting earlier than the main target peptide peak.[6] Mass spectrometry will reveal species with molecular weights lower than the target peptide, with the mass difference corresponding to the mass of the missing amino acid(s).[1]

Q4: Can "difficult sequences" increase the likelihood of deletions?

Yes, certain peptide sequences are inherently more challenging to synthesize and are more prone to forming deletion products. These "difficult sequences" often involve:

  • Sterically hindered amino acids: Bulky amino acids can physically obstruct the coupling reaction.[7][8]

  • Hydrophobic residues: Long stretches of hydrophobic amino acids can cause the peptide chain to aggregate on the resin, limiting reagent accessibility.[9][10]

  • Secondary structure formation: The growing peptide chain can fold into secondary structures like β-sheets, which can also hinder reaction efficiency.[1][11]

In-Depth Troubleshooting and Minimization Guides

Uncovering the Root Causes of Deletion Sequences

Understanding the underlying chemical and physical reasons for the formation of deletion sequences is the first step toward their elimination.

  • Inefficient Coupling Reactions: This is the most direct cause of deletion sequences. Several factors can contribute to incomplete coupling:

    • Steric Hindrance: The side chains of some amino acids or the growing peptide chain itself can physically block the approach of the activated amino acid.[7][8] N-methylated and α,α-disubstituted amino acids are particularly challenging.[8]

    • Peptide Aggregation: Inter- and intra-chain hydrogen bonding, especially in hydrophobic sequences, can cause the peptide-resin to collapse, preventing reagents from reaching the reaction sites.[10][11]

    • Poor Resin Swelling: The solid support must be adequately swelled in the synthesis solvent to ensure proper reagent diffusion. The choice of resin, such as polystyrene (PS) or polyethylene glycol (PEG), can impact swelling properties.[7][12]

    • Suboptimal Coupling Reagents: The choice and concentration of coupling reagents are critical. Highly reactive reagents like HATU and HCTU are often necessary for difficult couplings.[7][13]

  • Incomplete N-α-Protecting Group Removal (Deprotection): If the temporary protecting group (most commonly Fmoc) is not completely removed, the N-terminal amine remains blocked, and the next amino acid cannot be coupled. This leads to a truncated sequence in the subsequent cycle. Common causes include:

    • Degraded Deprotection Reagent: The standard deprotection reagent, piperidine in DMF, can degrade over time.[2]

    • Insufficient Reaction Time or Concentration: "Difficult" sequences may require longer deprotection times or a higher concentration of piperidine.[2]

    • Peptide Aggregation: As with coupling, aggregation can limit the access of the deprotection reagent to the Fmoc group.[14]

Analytical Detection and Characterization of Deletion Sequences

Accurate identification and quantification of deletion sequences are crucial for process optimization and ensuring the final product's purity.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing peptide purity.[4][15] It separates the target peptide from its impurities based on hydrophobicity.[16]

  • Principle: Deletion sequences are typically less hydrophobic than the full-length peptide and therefore elute earlier from the non-polar stationary phase (e.g., C18 column).[6]

  • Experimental Protocol: RP-HPLC Analysis

    • Sample Preparation: Dissolve the crude peptide in an appropriate solvent, typically 0.1% Trifluoroacetic Acid (TFA) in water or acetonitrile. Centrifuge and filter the sample before injection.[4]

    • Column and Mobile Phase: Use a C18 column for most peptides.[4][6] The mobile phases are typically:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile[17]

    • Gradient Elution: A common gradient is 5% to 60% Mobile Phase B over 20-30 minutes.[4]

    • Detection: Monitor the elution at 214-220 nm, which corresponds to the absorbance of the peptide backbone.[6][15]

    • Quantification: The percentage of the deletion sequence can be estimated by comparing its peak area to the total area of all peaks in the chromatogram.[4]

B. Mass Spectrometry (MS)

MS is the gold standard for confirming the identity of peptides and their impurities by providing precise molecular weight information.[5]

  • Principle: Deletion sequences will have a mass-to-charge (m/z) ratio that is lower than the target peptide. The mass difference will correspond to the molecular weight of the missing amino acid residue(s).[1]

  • Tandem Mass Spectrometry (MS/MS) for Sequence Verification: For unambiguous identification, the ion corresponding to the suspected deletion sequence can be isolated and fragmented.[1][18] The resulting fragmentation pattern (b- and y-ions) will reveal a gap in the sequence corresponding to the missing amino acid.[1]

Experimental Workflow: Identification of Deletion Sequences using LC-MS

cluster_SPPS SPPS & Cleavage cluster_Analysis Analytical Workflow Crude_Peptide Crude Peptide Mixture RP_HPLC RP-HPLC Separation Crude_Peptide->RP_HPLC Inject MS Mass Spectrometry (MS) RP_HPLC->MS Elute & Ionize MS_MS Tandem MS (MS/MS) on Impurity Ion MS->MS_MS Isolate Impurity Ion Data_Analysis Data Analysis & Sequence Confirmation MS->Data_Analysis Identify Target & Impurity Masses MS_MS->Data_Analysis Analyze Fragment Ions

Caption: Workflow for the identification of deletion sequences using LC-MS.

Proactive Strategies for Minimizing Deletion Sequences

A combination of strategic planning and optimized reaction conditions can significantly reduce the occurrence of deletion sequences.

A. Capping: Terminating Unreacted Chains

Capping is a crucial strategy to permanently block any unreacted N-terminal amines after a coupling step.[7][9] This prevents them from reacting in subsequent cycles, effectively terminating the growth of deletion sequences and simplifying the final purification.

  • Mechanism: A highly reactive acetylating agent, typically acetic anhydride, is introduced to acetylate the unreacted free amines.[19][20]

Experimental Protocol: Acetic Anhydride Capping

  • After the coupling step, wash the resin several times with DMF.[20]

  • Prepare a fresh capping solution. A common mixture is acetic anhydride and a base like pyridine or DIPEA in DMF.[19][20] For example, a solution containing 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on resin substitution can be used.[20]

  • Add the capping solution to the resin and shake at room temperature for 30 minutes.[19][20]

  • Filter the capping solution and wash the resin thoroughly with DMF.[20]

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines. A negative result (yellow/colorless beads) indicates successful capping.[2][20]

Visualizing the Impact of Capping in the SPPS Cycle

cluster_no_cap Standard SPPS Cycle (Without Capping) cluster_cap SPPS Cycle with Capping Deprotection1 Fmoc Deprotection Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Success Incomplete1 Incomplete Coupling Coupling1->Incomplete1 Failure Wash1->Deprotection1 Next Cycle Result1 Mixture of Target Peptide and Deletion Sequence Wash1->Result1 Final Product Incomplete1->Wash1 Deprotection2 Fmoc Deprotection Coupling2 Amino Acid Coupling Deprotection2->Coupling2 Capping2 Capping Step (e.g., Acetic Anhydride) Coupling2->Capping2 Wash2 Wash Capping2->Wash2 Wash2->Deprotection2 Next Cycle Result2 Target Peptide and Capped Truncated Sequence Wash2->Result2 Final Product

Caption: Comparison of SPPS workflows with and without a capping step.

B. Double Coupling

For known "difficult" couplings, performing the coupling reaction twice can significantly improve the reaction yield and minimize the corresponding deletion impurity.[7][9]

  • Strategy: After the initial coupling reaction, the vessel is drained and washed, and a fresh solution of the activated amino acid is added for a second coupling step.[21] This is particularly effective for sterically hindered amino acids or at positions known to be prone to aggregation.[9][22]

C. Optimization of Reagents and Conditions

  • Coupling Reagents: The choice of coupling reagent is critical. For challenging sequences, stronger activating reagents such as HATU, HCTU, or COMU are often more effective than standard carbodiimides like DIC.[7][13]

  • Reaction Temperature: Gently increasing the reaction temperature can sometimes improve coupling efficiency, but this should be approached with caution as it can also increase the risk of side reactions like racemization.[9]

  • Solvents: Ensure the use of high-purity, fresh solvents. Re-using solvents can introduce contaminants that reduce coupling efficiency.[7]

  • Resin Choice: The properties of the solid support, including its composition (e.g., polystyrene vs. PEG-based) and loading capacity, can influence reaction outcomes. For long or aggregation-prone peptides, a high-swelling, low-loading resin is often recommended.[9][12]

  • Disrupting Aggregation: For sequences prone to aggregation, the use of pseudoproline dipeptides or backbone-protected (e.g., Dmb or Hmb) amino acids can disrupt secondary structure formation and improve synthesis efficiency.[1]

Summary of Strategies to Minimize Deletion Sequences

StrategyPrincipleWhen to Use
Capping Acetylates unreacted amines to terminate chain growth.Routinely after each coupling, especially for long or difficult syntheses.[7]
Double Coupling Repeats the coupling step to drive the reaction to completion.For sterically hindered amino acids or known "difficult" positions in the sequence.[9]
Stronger Coupling Reagents Increases the reactivity of the activated amino acid.For difficult couplings where standard reagents are insufficient.[7]
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone to disrupt aggregation.In sequences prone to forming secondary structures.[1]
Optimized Resin Improves reagent accessibility and reduces steric hindrance.For long peptides (>30 amino acids) or hydrophobic sequences.[9]

References

Managing aggregation of peptides containing hydrophobic amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with synthetic peptides rich in hydrophobic amino acids. Aggregation is one of the most common and frustrating challenges encountered when handling these molecules, leading to insolubility, loss of biological activity, and inconsistent experimental results.[1][2]

This resource provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to explain not just what to do, but why specific strategies are effective, empowering you to make informed decisions in your own experiments.

Part 1: Fundamentals of Hydrophobic Peptide Aggregation
Q1: What is peptide aggregation and why is it so common with hydrophobic sequences?

A1: Peptide aggregation is a process of self-association where individual peptide monomers stick together to form larger, often insoluble, structures.[1] This process can range from small, soluble oligomers to large, amorphous aggregates or highly organized structures like amyloid fibrils.[3][4]

The primary driving force behind the aggregation of hydrophobic peptides is the hydrophobic effect .[5][6] In an aqueous environment, the nonpolar side chains of hydrophobic amino acids (see Table 1) are thermodynamically unstable. To minimize their unfavorable contact with water, these side chains associate with each other, burying themselves in the core of a multi-peptide structure.[5][6][7] This sequestration of hydrophobic regions is the same fundamental principle that drives protein folding.[5]

Several factors exacerbate this intrinsic tendency:

  • Amino Acid Composition: Peptides with a high percentage (>50%) of hydrophobic residues are highly prone to aggregation.[8][9]

  • Secondary Structure Formation: Hydrophobic sequences often have a high propensity to form β-sheets. These extended structures can stack together via intermolecular hydrogen bonds, creating stable, insoluble fibrillar aggregates.[4][10]

  • pH and Net Charge: At a pH near the peptide's isoelectric point (pI), its net charge is close to zero. The lack of electrostatic repulsion between molecules allows them to approach each other more closely, facilitating aggregation.[3][11][12]

  • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular encounters, promoting aggregation.[4]

Table 1: Common Hydrophobic Amino Acids

Amino Acid 3-Letter Code 1-Letter Code Key Characteristics
Alanine Ala A Small, non-polar
Valine Val V Aliphatic, bulky
Leucine Leu L Aliphatic, bulky
Isoleucine Ile I Aliphatic, bulky, chiral side chain
Phenylalanine Phe F Aromatic, bulky
Tryptophan Trp W Aromatic, bulky, prone to oxidation
Methionine Met M Contains sulfur, prone to oxidation
Proline Pro P Cyclic side chain, introduces kinks

| Tyrosine | Tyr | Y | Aromatic, can be considered weakly hydrophobic |

Part 2: Troubleshooting Guide: Initial Handling & Solubilization

This section addresses the most immediate challenge: getting your lyophilized hydrophobic peptide into solution for your experiment.

Q2: My hydrophobic peptide won't dissolve in water or my aqueous buffer. What should I do?

A2: This is the most common issue. Direct dissolution in aqueous buffers is often unsuccessful for peptides with >50% hydrophobic residues.[8][9] A systematic, multi-step approach is required. The key principle is to first dissolve the peptide in a small amount of a strong organic solvent and then carefully dilute it into your aqueous buffer.

Below is a workflow to guide your solubilization strategy. Always test solubility on a small aliquot of your peptide first, not the entire sample.[8][9]

G cluster_0 Peptide Solubilization Workflow start Start: Small Aliquot of Lyophilized Peptide check_charge Is peptide charged (acidic/basic)? (Calculate net charge at pH 7) start->check_charge hydrophobic Peptide is Neutral / Hydrophobic (Net Charge ≈ 0) check_charge->hydrophobic No acidic_path Acidic (Net Charge < 0) Try 1% Ammonium Bicarbonate check_charge->acidic_path Yes (Acidic) basic_path Basic (Net Charge > 0) Try 10% Acetic Acid or 0.1% TFA check_charge->basic_path Yes (Basic) dmso Add minimal 100% DMSO (or DMF for Cys-peptides). Vortex gently. hydrophobic->dmso soluble_dmso Is it completely dissolved? dmso->soluble_dmso dilute Slowly add aqueous buffer (dropwise) while vortexing to desired concentration. soluble_dmso->dilute Yes not_soluble_dmso Still not dissolved. soluble_dmso->not_soluble_dmso No observe Observe for precipitation. dilute->observe success Success: Peptide is in solution. Proceed with experiment. observe->success No precipitates Precipitation Occurs observe->precipitates Yes relyophilize Re-lyophilize and restart with a lower final concentration or use chaotropic agents. precipitates->relyophilize sonicate Briefly sonicate (10-15 sec cycles on ice). Gentle warming (<40°C) may help. not_soluble_dmso->sonicate sonicate->soluble_dmso

Caption: Decision workflow for solubilizing hydrophobic peptides.

Q3: Which organic solvent should I choose? Are there any compatibility issues?

A3: The choice of organic solvent is critical and depends on your downstream application.

Table 2: Common Organic Solvents for Hydrophobic Peptides

Solvent Abbreviation Recommended For Cautions & Compatibility Notes
Dimethyl sulfoxide DMSO General use for highly hydrophobic peptides.[8][11] Preferred for cell-based assays due to low toxicity.[8][9] Final concentration in assays should typically be <1% (v/v).[11] Avoid using with Cysteine-containing peptides as it can oxidize the thiol group. [13][14]
Dimethylformamide DMF Peptides containing Cysteine, Methionine, or Tryptophan. More toxic than DMSO. Ensure it is removed or sufficiently diluted for biological assays.
Acetonitrile ACN General use, common in HPLC purification. Can be used as an alternative to DMSO/DMF.[9] Volatility can be an issue for stock solutions.
Isopropanol / Ethanol - Moderately hydrophobic peptides. Less effective for extremely hydrophobic sequences. Generally compatible with biological systems at low concentrations.[11]
Trifluoroethanol TFE Peptides that form strong β-sheets. TFE is a strong helix-inducing solvent and can disrupt β-sheet aggregates. May alter native conformation.

| Formic Acid / Acetic Acid | FA / HAc | Basic peptides, or as an additive in HPLC mobile phases. | Can improve solubility of basic peptides by protonating Lys, Arg, and His residues.[13][15] |

Q4: I tried dissolving my peptide in DMSO and diluting it, but it crashed out of solution. Now what?

A4: This indicates you have exceeded the peptide's solubility limit in the final aqueous concentration.[16] If a peptide precipitates, you should not simply try to re-dissolve it by adding more solvent. The best practice is to centrifuge the sample, remove the supernatant, re-lyophilize the precipitated peptide, and start the solubilization process again.[8][9]

When you restart, consider these options:

  • Target a Lower Final Concentration: The simplest solution is often to aim for a more dilute stock solution.

  • Use Chaotropic Agents: For extremely stubborn aggregates, you may need to use a denaturant. Prepare a stock solution of 6 M guanidine hydrochloride (Gdn-HCl) or 8 M urea in your buffer.[10][13] Dissolve the peptide in this solution first, then dilute. Note that these agents will denature proteins in your assay, so their use is highly application-dependent.

  • Increase Organic Co-solvent: In some cases, maintaining a higher percentage of the organic solvent in the final solution can keep the peptide soluble. However, you must verify the tolerance of your downstream assay to the solvent.

Protocol 1: Step-by-Step Solubilization of a Highly Hydrophobic Peptide
  • Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[15][17][18] Centrifuge the vial briefly (e.g., 10,000 x g for 1-5 min) to collect all the powder at the bottom.[8]

  • Initial Dissolution: Add a minimal volume of 100% DMSO (e.g., 20-30 µL for 1 mg of peptide).[10]

  • Mixing: Vortex gently until the peptide is completely dissolved, resulting in a clear solution.[10]

  • Sonication (If Needed): If the peptide does not dissolve, sonicate the vial in a water bath for brief intervals (e.g., 3 cycles of 10-15 seconds), chilling on ice between cycles to prevent heating.[8][10]

  • Dilution: This is the most critical step. Add your desired sterile aqueous buffer drop-by-drop while continuously vortexing. The slow addition allows the peptide molecules to disperse in the aqueous environment without immediately crashing out.

  • Final Check: Once at the desired volume, inspect the solution. A properly solubilized peptide solution should be completely clear and free of particulates.[8] If any haziness or precipitate is visible, the peptide is not fully dissolved.

Part 3: Troubleshooting Guide: Synthesis & Purification

Aggregation doesn't just happen in a test tube; it can be a major hurdle during solid-phase peptide synthesis (SPPS), leading to poor yields and purification difficulties.[19]

Q5: My peptide synthesis is failing, with low coupling efficiencies. Could this be due to aggregation?

A5: Yes, absolutely. On-resin aggregation is a primary cause of "difficult sequences."[2] As the peptide chain elongates on the solid support, it can fold and form intermolecular hydrogen bonds with neighboring chains, physically blocking reactive sites. This prevents efficient deprotection and amino acid coupling.

Strategies to Overcome On-Resin Aggregation:

  • Microwave-Assisted SPPS: Microwave energy disrupts intermolecular hydrogen bonds, increasing kinetic energy and dramatically improving coupling and deprotection efficiency for difficult sequences.[19][20]

  • Chaotropic Salt Washes: Before a difficult coupling step, wash the resin with a solution containing a chaotropic agent (e.g., 0.8 M NaClO₄ in DMF) to break up secondary structures. Ensure the salt is thoroughly washed away before adding coupling reagents.[20]

  • Change Solvents: Switching from standard DMF to more disruptive solvents like N-methylpyrrolidone (NMP) or adding 25% DMSO can improve solvation of the growing peptide chains.[21]

  • Use Low-Loading Resins: A lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between peptide chains, reducing the chance of inter-chain interactions.[20]

Q6: I've heard about "magic bullets" like pseudoproline dipeptides and backbone protection. How do they work?

A6: These are powerful chemical tools designed to proactively prevent aggregation by disrupting the peptide's ability to form regular secondary structures, particularly β-sheets.

  • Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that are incorporated during synthesis. They introduce a "kink" into the peptide backbone, similar to a proline residue, which disrupts the formation of extended β-sheets.[20][22] The native amino acid is regenerated during the final acid cleavage from the resin. Strategically inserting a pseudoproline every 6-8 residues can be highly effective.[20]

  • Backbone Protecting Groups (Hmb/Dmb): Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) are attached to the α-nitrogen of an amino acid. This bulky group physically prevents the backbone hydrogen bonding required for β-sheet formation.[22] Like pseudoprolines, these are removed during final cleavage.

G cluster_1 Mechanism of Aggregation Prevention in SPPS beta_sheet Peptide Chain 1 N-H···O=C Peptide Chain 2 disruption Disruption of Inter-chain Hydrogen Bonding beta_sheet:f1->disruption Prevents pseudoproline Pseudoproline Dipeptide Introduces a 'kink' in the backbone pseudoproline->disruption dmb_hmb Dmb/Hmb Protecting Group Sterically blocks H-bonding site dmb_hmb->disruption improved_solvation Improved Solvation & Reagent Access disruption->improved_solvation higher_yield Higher Synthesis Yield & Purity disruption->higher_yield

Caption: How chemical modifications prevent on-resin aggregation.

Part 4: Troubleshooting Guide: Characterization & Analysis

It's crucial to know if your "solution" is truly a solution of monomers or if it contains soluble aggregates that could confound your results.

Q7: How can I detect if my peptide is aggregated?

A7: A variety of biophysical techniques can be used to detect and characterize aggregation, ranging from simple visual checks to sophisticated instrumentation.

Table 3: Common Techniques for Detecting Peptide Aggregation

Technique Information Provided Strengths Limitations
Visual Inspection Presence of visible precipitates or cloudiness.[1] Simple, no equipment needed. Only detects large, insoluble aggregates.
UV-Vis Spectroscopy Measures turbidity/light scattering at ~340-600 nm.[23] Quick, widely available. Low sensitivity, not quantitative for size.
Thioflavin T (ThT) Fluorescence Detects amyloid fibrils with cross-β-sheet structure.[4] Highly sensitive and specific for amyloid fibrils. Does not detect amorphous or non-fibrillar aggregates.
Dynamic Light Scattering (DLS) Measures hydrodynamic radius (size distribution) of particles.[24][25] Provides quantitative size information, sensitive to small oligomers. Biased towards larger particles, requires clear solutions.[26]
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic size.[26] Can quantify the proportion of monomer vs. different aggregate species. Potential for peptide interaction with the column matrix.
Analytical Ultracentrifugation (AUC) Measures sedimentation velocity to determine size, shape, and mass.[26] Gold standard for characterizing homogeneity and different species in solution. Requires specialized equipment and expertise.

| Circular Dichroism (CD) Spectroscopy | Determines secondary structure content (α-helix, β-sheet, random coil).[23] | An increase in β-sheet content over time is a strong indicator of aggregation. | Does not directly measure particle size. |

Part 5: Best Practices for Storage & Long-Term Stability

Proper storage is essential to prevent degradation and aggregation over time.

Q8: What is the best way to store my hydrophobic peptide to ensure its integrity?

A8: The storage method depends on whether the peptide is lyophilized or in solution.

For Lyophilized Peptides:

  • Temperature: Store at -20°C for short-to-medium term storage. For long-term storage (>6 months), -80°C is strongly recommended.[15][17][18][27]

  • Environment: Keep vials tightly sealed in a dry, dark place.[18] Many peptides are hygroscopic; storing them in a desiccator is good practice.[17][18]

  • Handling: Before opening a vial, always allow it to equilibrate to room temperature in a desiccator (this can take 30-60 minutes).[15][17][18] This prevents water from condensing on the cold peptide, which drastically reduces stability.[18][27]

For Peptides in Solution:

  • Instability: Peptides are much less stable in solution than in lyophilized form.[14][15][17]

  • Aliquoting: The single most important practice is to aliquot the stock solution into single-use volumes immediately after solubilization.[15][17][27] This prevents repeated freeze-thaw cycles, which accelerate degradation.[18][27]

  • Storage: Store aliquots frozen at -20°C or, preferably, -80°C.[14][17][28]

  • Special Cases: For peptides containing oxidation-prone residues (Cys, Met, Trp), it is crucial to use sterile, oxygen-free buffers (prepared by bubbling with nitrogen or argon gas) for dissolution and storage.[9][15]

Q9: Can the type of storage vial affect my hydrophobic peptide?

A9: Yes. Highly hydrophobic peptides can adsorb to the surface of certain plastics, like polypropylene.[18] This can lead to a significant loss of peptide, especially from dilute solutions. For storing solutions of hydrophobic peptides, it is recommended to use low-adsorption plastic vials or, preferably, glass vials.[14][18]

References

Technical Support Center: Capping Strategies for Incomplete Boc-2-chloro-L-phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS), specifically concerning incomplete coupling of sterically hindered amino acids like Boc-2-chloro-L-phenylalanine. The presence of the ortho-chloro substituent on the phenylalanine ring introduces significant steric hindrance, which can impede reaction kinetics and prevent the coupling reaction from reaching completion.[1][2]

Incomplete coupling leads to the persistence of unreacted N-terminal amines on the growing peptide chain. If not addressed, these free amines will react in subsequent coupling cycles, resulting in the formation of deletion sequences—impurities that lack the intended amino acid and are often difficult to separate from the target peptide.[3][4] The process of "capping" is an essential strategy to prevent this by acetylating the unreacted amines, rendering them inert to further elongation.[3][4] This guide provides a comprehensive set of FAQs, troubleshooting protocols, and in-depth explanations to effectively manage and resolve these specific synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: Why is coupling with this compound so difficult?

The primary reason is steric hindrance.[1] The chlorine atom at the 2-position (ortho position) of the phenyl ring is bulky and physically obstructs the approach of the activated amino acid to the N-terminal amine of the peptide chain on the resin.[2][5] This is analogous to challenges seen with other hindered residues, such as β-branched amino acids like Valine and Isoleucine.[1][6] This obstruction slows down the reaction rate and can prevent the coupling from reaching completion under standard conditions.[1]

Q2: What is "capping" and why is it necessary?

Capping is a chemical process that permanently blocks any unreacted N-terminal amines on the peptide-resin after an incomplete coupling step.[3][6] It is typically achieved by acetylation using an agent like acetic anhydride.[3][6] By converting the unreacted primary amine into a neutral acetamide, capping prevents it from participating in subsequent amino acid coupling steps. This is crucial for minimizing the generation of deletion sequence impurities, which simplifies the purification of the final peptide product.[3][4]

Q3: How do I know if my coupling was incomplete and that I need to cap?

The most common and effective method for monitoring coupling reactions in real-time is the Kaiser test (or ninhydrin test).[6][7] This is a highly sensitive colorimetric assay performed on a few resin beads.[6][7]

  • Positive Result (Intense Blue Color): Indicates the presence of free primary amines, signifying an incomplete or failed coupling reaction.[7]

  • Negative Result (Yellow/Colorless): Indicates the absence of free primary amines, confirming a successful coupling.[7]

If the Kaiser test is positive after a coupling attempt (and a subsequent recoupling attempt), a capping step is strongly recommended before proceeding to the next deprotection cycle.[4][6]

Q4: Can I just perform a second coupling instead of capping?

Yes, performing a "double coupling" is the recommended first step after detecting an incomplete reaction.[1][8] This involves repeating the coupling procedure with fresh reagents immediately after the first attempt. For difficult residues like this compound, this is often sufficient. However, if the Kaiser test remains positive even after a second coupling, it indicates that the remaining unreacted sites are highly recalcitrant. At this point, simply attempting a third coupling is inefficient. Capping is the logical next step to prevent the formation of deletion peptides.[4]

Troubleshooting Guide: Managing Incomplete Coupling & Capping

This section provides a structured approach to diagnosing and resolving issues related to the coupling of this compound.

Problem: The Kaiser test is strongly positive after the first coupling of this compound.

Workflow Diagram: Troubleshooting Incomplete Coupling

G start Positive Kaiser Test (After 1st Coupling) recouple Perform Double Coupling (Fresh Reagents, Extended Time) start->recouple retest Perform Kaiser Test Again recouple->retest cap Perform Capping Protocol (e.g., Acetic Anhydride/Base) retest->cap Result is Positive success Negative Test: Proceed to Next Deprotection retest->success Result is Negative sub_graph_cluster_options sub_graph_cluster_options verify_cap Verify with Final Kaiser Test cap->verify_cap negative Negative Test: Proceed to Next Deprotection verify_cap->negative positive_again Still Positive: Suspect Severe Aggregation. Consider sequence redesign. verify_cap->positive_again sub_graph_cluster_results sub_graph_cluster_results

Caption: Troubleshooting workflow for incomplete coupling events.

Potential Cause 1: Insufficient Reaction Time or Reagent Stoichiometry

Due to steric hindrance, the reaction kinetics are slower than for typical amino acids. Standard coupling times may be inadequate.

Recommended Solution: Double Coupling with Optimized Conditions

  • After the first coupling, wash the resin thoroughly with DMF (3-5 times) to remove byproducts.

  • Initiate a second coupling using a fresh solution of activated this compound.

  • Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-4 equivalents relative to the resin's substitution).[1]

  • Extend Reaction Time: Allow the recoupling to proceed for a longer duration (e.g., 2-4 hours) or even overnight at room temperature.

  • Consider a More Powerful Reagent: If using standard reagents like HBTU, switching to a more potent coupling agent like HATU or COMU can be beneficial for hindered couplings.[6][9]

  • After the second coupling, wash the resin and perform a Kaiser test.[7] If it is negative, proceed. If it is still positive, proceed to capping.

Problem: The Kaiser test is still positive after a double coupling.
Potential Cause 2: Highly Hindered or Aggregated Peptides

Some peptide sequences are prone to aggregation, where the peptide chains fold on themselves and block reactive sites.[6] Combined with the sterically hindered amino acid, this can make a small percentage of N-terminal amines inaccessible to even the coupling reagent.

Recommended Solution: Standard Capping Protocol This protocol acetylates and permanently blocks the unreacted amines.[3] The most common and validated method uses acetic anhydride with a base.[3]

Reagent ComponentPurposeTypical Concentration/Ratio
Acetic Anhydride Acetylating Agent10-50 equivalents (vs. resin capacity)
Pyridine or DIPEA Base (Activator)10-50 equivalents / or used in ratio
DMF SolventSufficient to swell the resin
Step-by-Step Capping Protocol
  • Following the final post-coupling wash (e.g., with DMF), ensure the resin is well-drained.

  • Prepare the capping solution fresh. A common formulation is a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF.[3][6] For example, use acetic anhydride/pyridine in a 3:2 ratio or a solution containing 50 equivalents of both acetic anhydride and pyridine.[10][11]

  • Add the capping solution to the reaction vessel, ensuring the resin is fully suspended.

  • Agitate the mixture at room temperature for 30 minutes.[6][10][11]

  • Drain the capping solution and wash the resin thoroughly with DMF (at least 3-5 times) to remove all residual reagents and byproducts.[3][10]

  • Crucial Final Step: Perform a final Kaiser test to verify that the capping was successful. The result must be negative (yellow/colorless) before you proceed to the next Fmoc-deprotection step.[6][10] If the test is not negative, repeat the capping procedure.[10]

Chemical Reaction Diagram: Coupling vs. Capping

G cluster_coupling 1. Incomplete Coupling Reaction cluster_capping 2. Capping of Unreacted Sites Resin1 Resin-Peptide-NH₂ Plus1 + Resin1->Plus1 AA Boc-Phe(2-Cl)-COOH (Activated) Plus1->AA Arrow1 AA->Arrow1 Coupled Resin-Peptide-NH-CO-Phe(2-Cl)-Boc (Desired Product) Arrow1->Coupled Unreacted Resin-Peptide-NH₂ (Unreacted Site) Arrow1->Unreacted Unreacted2 Resin-Peptide-NH₂ Plus2 + Unreacted2->Plus2 CappingReagent Acetic Anhydride (Ac₂O) Plus2->CappingReagent Arrow2 CappingReagent->Arrow2 Capped Resin-Peptide-NH-COCH₃ (Capped/Inert) Arrow2->Capped

Caption: The capping reaction acetylates amines that failed to couple.

Verification Protocol: The Kaiser Test

Accurate monitoring is fundamental to a self-validating synthesis protocol. The Kaiser test provides reliable qualitative feedback on the status of free primary amines.[7]

Reagents
  • Reagent A: Potassium Cyanide (KCN) in Pyridine. (e.g., 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine).[6]

  • Reagent B: Ninhydrin in n-Butanol (e.g., 1 g of ninhydrin in 20 mL of n-butanol).[6]

  • Reagent C: Phenol in n-Butanol (e.g., 40 g of phenol in 20 mL of n-butanol).[6]

Note: Commercial kits with pre-made reagents are also widely available and recommended for consistency.

Procedure
  • Collect a small sample of resin beads (10-20 beads) from the reaction vessel into a small, clean glass test tube.

  • Wash the beads with a solvent like ethanol or DMF and discard the solvent.

  • Add 2-3 drops of each Reagent (A, B, and C) to the test tube.[12]

  • Heat the test tube in a heating block or boiling water bath at 100-120°C for 5 minutes.[6]

  • Remove the tube and observe the color of the beads and the solution.

Interpreting the Results
ObservationInterpretationNext Step
Intense Blue/Purple Positive: Free primary amines are present.Coupling failed or is incomplete. Perform recoupling or capping.
Yellow/Colorless/Brown Negative: No free primary amines detected.Coupling or capping was successful. Proceed with synthesis.

References

Technical Support Center: Strategies to Improve Solubility of Crude Peptides with Chlorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of solubilizing crude peptides, particularly those incorporating chlorinated phenylalanine residues. The increased hydrophobicity imparted by halogenation often leads to poor solubility and aggregation, complicating purification and downstream applications. This resource is designed to provide you with the foundational knowledge and practical protocols to overcome these hurdles.

I. Understanding the Challenge: The Impact of Chlorinated Phenylalanine

The incorporation of chlorinated phenylalanines, such as p-chloro-L-phenylalanine (p-Cl-Phe), into a peptide sequence can dramatically alter its physicochemical properties. The chloro- group increases the hydrophobicity of the phenylalanine side chain, which can lead to a higher propensity for the peptide to aggregate and precipitate in aqueous solutions.[1][2] This is a primary driver of the solubility challenges encountered during the handling of these modified peptides.

Key factors that influence the solubility of any peptide, and are particularly critical for those containing chlorinated phenylalanines, include:

  • Amino Acid Composition: A high proportion of non-polar amino acids, including the chlorinated phenylalanine, will decrease solubility in aqueous buffers.[1][2][3]

  • Peptide Length: Longer peptides have a greater tendency to aggregate, reducing their solubility.[2][4]

  • pH and Net Charge: A peptide's solubility is often at its minimum at its isoelectric point (pI), where the net charge is zero.[1][4] Adjusting the pH away from the pI can increase the net charge and improve solubility.[1][4]

  • Secondary Structure Formation: The formation of secondary structures, such as beta-sheets, can promote intermolecular interactions, leading to aggregation and reduced solubility.[4]

II. Troubleshooting Guide: A Stepwise Approach to Solubilization

When faced with an insoluble crude peptide containing chlorinated phenylalanine, a systematic approach to solubilization is crucial. The following flowchart and detailed explanations will guide you through a series of logical steps to find the optimal solvent system for your peptide.

solubilization_workflow start Start: Lyophilized Crude Peptide initial_assessment Step 1: Initial Assessment - Calculate Net Charge - Estimate Hydrophobicity start->initial_assessment acidic_peptide Acidic Peptide (Net Charge < 0) initial_assessment->acidic_peptide basic_peptide Basic Peptide (Net Charge > 0) initial_assessment->basic_peptide neutral_hydrophobic Neutral/Hydrophobic Peptide initial_assessment->neutral_hydrophobic try_basic_buffer Try Basic Buffer (e.g., 0.1M Ammonium Bicarbonate) acidic_peptide->try_basic_buffer try_acidic_buffer Try Acidic Buffer (e.g., 10% Acetic Acid) basic_peptide->try_acidic_buffer try_organic_solvent Use Organic Co-solvent (DMSO, DMF, ACN) neutral_hydrophobic->try_organic_solvent try_water Try Sterile Water or Buffer (pH 7) sonicate Sonication/Vortexing try_basic_buffer->sonicate try_acidic_buffer->sonicate try_organic_solvent->sonicate chaotropic_agents Consider Chaotropic Agents (Guanidine-HCl, Urea) sonicate->chaotropic_agents Insoluble success Peptide Solubilized sonicate->success Soluble chaotropic_agents->success Soluble failure Insoluble: Re-evaluate Strategy (Peptide Redesign/Modification) chaotropic_agents->failure Insoluble

Caption: A troubleshooting workflow for solubilizing crude peptides.

Step 1: Initial Assessment of Your Peptide

Before attempting to dissolve your peptide, take a moment to analyze its sequence.

  • Calculate the Net Charge at Neutral pH:

    • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

    • Sum the values to determine the overall net charge.

  • Estimate Hydrophobicity:

    • Identify the percentage of hydrophobic residues in your sequence (including the chlorinated phenylalanine). Peptides with over 50% hydrophobic residues are likely to be insoluble in aqueous solutions.[3]

Step 2: pH-Guided Solubilization Strategy

Based on the net charge of your peptide, you can select an initial solvent system that is more likely to be successful.

  • For Acidic Peptides (Net Charge < 0): These peptides are generally more soluble in basic buffers.

    • Recommended Starting Solvent: 0.1 M ammonium bicarbonate.

    • Protocol: Add a small amount of the basic buffer to your lyophilized peptide and gently vortex. If solubility is still an issue, you can try a dilute ammonium hydroxide solution (e.g., 1%).[5]

  • For Basic Peptides (Net Charge > 0): These peptides are typically more soluble in acidic solutions.

    • Recommended Starting Solvent: 10% acetic acid.[6]

    • Protocol: Add a small amount of the acidic solution to your peptide. If it remains insoluble, a small amount of trifluoroacetic acid (TFA) can be added.[2]

  • For Neutral or Highly Hydrophobic Peptides: These are the most challenging peptides and often require organic co-solvents.

    • Recommended Starting Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).[2]

    • Protocol: Dissolve the peptide in a minimal amount of the organic solvent first. Once fully dissolved, slowly add your aqueous buffer of choice to the desired concentration.[7] Caution: If the peptide precipitates upon addition of the aqueous buffer, you may have exceeded its solubility limit.

Step 3: Physical Methods to Aid Dissolution

If your peptide is still not fully dissolved, physical methods can be employed to increase the rate of dissolution.

  • Sonication: This can help break up small particles and increase solubility.[2][8] Use a sonicating water bath and apply short bursts of sonication to avoid heating the sample, which could lead to degradation.[7]

  • Vortexing: Vigorous vortexing can also aid in dissolving the peptide.

  • Gentle Warming: In some cases, warming the solution to a temperature below 40°C can improve solubility.[3][7] However, be cautious as this can also accelerate peptide degradation.

Step 4: Advanced Solubilization Techniques

For particularly stubborn peptides, more aggressive solubilization agents may be necessary.

  • Chaotropic Agents: Guanidine hydrochloride (GdnHCl) and urea are strong denaturants that disrupt the hydrogen-bonding network of water, which can help to solubilize highly aggregated peptides.[9][10] A common starting concentration is 6 M GdnHCl or 8 M urea.[10] Be aware that these agents will denature your peptide and may interfere with downstream biological assays.[10]

  • Surfactants: For peptides that mimic transmembrane domains, surfactants can be used to create micelles that encapsulate the hydrophobic regions of the peptide, aiding in solubilization.[9]

III. Experimental Protocols

Protocol 1: General Peptide Solubilization
  • Allow the lyophilized peptide to warm to room temperature before opening the vial.

  • Add the chosen solvent to the vial.

  • Gently vortex or sonicate the vial until the peptide is fully dissolved.

  • If using an organic co-solvent, add the aqueous buffer slowly while vortexing.

  • Once dissolved, the peptide solution can be stored at -20°C or -80°C for long-term stability.

Protocol 2: Solubility Testing with a Small Aliquot

To avoid wasting your entire sample, it is highly recommended to perform a solubility test on a small portion first.[2]

  • Carefully weigh out a small amount of the lyophilized peptide (e.g., 1 mg).[4]

  • Follow the General Peptide Solubilization protocol with this small amount.[4]

  • Test a series of solvents and pH conditions to determine the optimal dissolution parameters.

  • Once the best conditions are identified, scale up the procedure for the entire batch of peptide.[4]

IV. Data Summary Table

Solubilization StrategyTarget Peptide TypeAdvantagesDisadvantages
pH Adjustment Acidic or Basic PeptidesSimple, cost-effective, generally compatible with biological assays.Ineffective for neutral or highly hydrophobic peptides.
Organic Co-solvents (DMSO, DMF, ACN) Neutral or Hydrophobic PeptidesHighly effective for dissolving non-polar peptides.May be incompatible with some downstream applications; can be toxic to cells at high concentrations.[2][5]
Chaotropic Agents (GdnHCl, Urea) Highly Aggregated PeptidesVery effective at solubilizing stubborn aggregates.[10]Denatures the peptide; often interferes with biological assays.[10]
Sonication/Warming All Peptide TypesCan increase the rate of dissolution.Can cause sample heating and potential degradation if not done carefully.[7]

V. Frequently Asked Questions (FAQs)

Q1: My peptide containing p-chloro-phenylalanine won't dissolve in anything. What should I do?

A1: If you have tried the stepwise approach outlined above, including pH adjustment, organic co-solvents, and chaotropic agents, and your peptide remains insoluble, it may be necessary to consider redesigning the peptide sequence. Adding more charged or hydrophilic amino acids can help to improve solubility.[1][11] Alternatively, for some applications, synthesizing the peptide with a temporary solubility-enhancing tag that can be cleaved off later might be a viable option.[12]

Q2: Can I use DMSO to dissolve my peptide if it contains Cysteine or Methionine?

A2: It is generally not recommended to use DMSO for peptides containing Cysteine or Methionine, as DMSO can oxidize the side chains of these amino acids.[2] In such cases, DMF is a suitable alternative organic solvent.[2]

Q3: My peptide forms a gel in aqueous solution. How can I dissolve it?

A3: Gel formation is often due to the formation of extensive intermolecular hydrogen bonds.[3] To dissolve a gel, treat it as a highly hydrophobic peptide. Start by trying to dissolve it in a small amount of an organic solvent like DMSO or DMF, and then slowly add your desired buffer.[5] Using chaotropic agents can also be effective in disrupting the hydrogen bonding network and breaking up the gel.

Q4: How can I remove the organic solvent or chaotropic agent after dissolving my peptide?

A4: If the organic solvent or chaotropic agent is incompatible with your downstream application, it can be removed by methods such as dialysis, gel filtration chromatography, or by lyophilizing the sample if the solvent is volatile.

Q5: At what concentration should I aim to dissolve my peptide?

A5: It is always best to prepare a concentrated stock solution of your peptide in the optimal solvent system. This stock can then be diluted into your final assay buffer. This approach minimizes the concentration of any potentially disruptive organic solvents or other agents in your final experiment.

VI. Concluding Remarks

The solubilization of crude peptides containing chlorinated phenylalanines presents a significant, yet surmountable, challenge. By systematically evaluating the peptide's properties and employing the strategies outlined in this guide, researchers can successfully bring these hydrophobic peptides into solution for purification and subsequent applications. Remember to always start with a small aliquot for solubility testing to conserve your valuable peptide sample.

References

Technical Support Center: Synthesis of Boc-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Boc-2-chloro-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important amino acid derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and purity of your product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: My reaction is incomplete, and I still see a significant amount of starting material (2-chloro-L-phenylalanine) by TLC/HPLC.

Possible Causes & Solutions:

  • Insufficient Reagent: The most common cause of incomplete reactions is a substoichiometric amount of di-tert-butyl dicarbonate (Boc₂O). While a 1:1 molar ratio is theoretically sufficient, it is often advisable to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

  • Improper pH: The Boc protection of an amino acid requires basic conditions to deprotonate the amino group, enhancing its nucleophilicity.[1] The pH of the reaction mixture should be maintained between 9 and 10. If the pH is too low, the amino group will be protonated and less reactive. If the pH is too high, it can lead to side reactions. Use a suitable base such as sodium bicarbonate, sodium carbonate, or triethylamine (TEA) to adjust the pH.

  • Poor Solubility: 2-chloro-L-phenylalanine has limited solubility in some organic solvents. A biphasic solvent system, such as dioxane/water or THF/water, is often employed to dissolve both the amino acid (as a salt in the aqueous phase) and the Boc₂O (in the organic phase).[2] Ensure vigorous stirring to maximize the interfacial area for the reaction to occur.

  • Low Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the reaction rate and drive it to completion. However, be cautious as excessive heat can promote side reactions.

Problem 2: I'm observing an unexpected peak in my HPLC/LC-MS analysis. What could it be?

Possible Byproducts & Identification:

  • Di-Boc Species: Over-protection of the amine can lead to the formation of a di-Boc derivative, where a second Boc group is attached to the nitrogen. This is more likely to occur with a large excess of Boc₂O and a strong base. This byproduct will have a higher molecular weight (an additional 100 g/mol ) and be more nonpolar (longer retention time on reverse-phase HPLC) than the desired product.

  • Urea and Isocyanate Formation: In the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), Boc₂O can react with primary amines to form isocyanates, which can then react with another amine molecule to form a urea byproduct.[3] These byproducts can be identified by their characteristic masses in LC-MS analysis.

  • Pyroglutamic Acid Derivative: While less common for phenylalanine derivatives compared to glutamic acid, intramolecular cyclization is a potential side reaction, especially if the reaction is heated for an extended period.[4][5] This would result in a byproduct with a loss of water (18 g/mol ).

  • Diastereomer: If the starting 2-chloro-L-phenylalanine contains some of the D-enantiomer, or if racemization occurs during the synthesis (unlikely under standard Boc protection conditions but possible with harsh bases), you will see a second peak with the same mass but a slightly different retention time on a chiral HPLC column.

Problem 3: My final product has a low yield after purification.

Possible Causes & Solutions:

  • Loss during Workup: this compound has some solubility in water, especially at a neutral or basic pH. During the aqueous workup, ensure the aqueous phase is acidified to a pH of 2-3 before extraction with an organic solvent like ethyl acetate. This protonates the carboxylic acid, making the product more soluble in the organic phase.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of stable emulsions, trapping the product. If an emulsion forms, let the mixture stand, add brine to break the emulsion, or filter the mixture through a pad of celite.

  • Improper Purification: If using column chromatography, ensure the correct solvent system is used to achieve good separation between the product and byproducts. For recrystallization, the choice of solvent is critical. A solvent system in which the product is soluble when hot but sparingly soluble when cold is ideal.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most frequently encountered byproducts are generally related to the Boc protection chemistry itself, rather than the chloro-substituent. These include:

  • Unreacted 2-chloro-L-phenylalanine: Due to an incomplete reaction.

  • Di-tert-butyl carbonate (from excess Boc₂O) and its breakdown products (tert-butanol, CO₂): These are typically removed during workup and purification.

  • Di-Boc protected 2-chloro-L-phenylalanine: From over-reaction with Boc₂O.

  • N-tert-butoxycarbonyl dipeptide: Formation of a dipeptide can occur if there is any unprotected amino acid present during the acylation of a lipophilic amino acid with excess di-tert-butyl dicarbonate.[2]

Q2: Can the chlorine atom on the phenyl ring cause any specific side reactions?

Under standard Boc protection conditions (mild base, room temperature), the chloro-substituent is generally stable and does not participate in side reactions. Dehalogenation is unlikely under these conditions. The primary influence of the chlorine atom is on the electronic properties and steric hindrance of the molecule, which can subtly affect reaction rates but does not typically introduce new side reactions.

Q3: How can I confirm the chemical identity and purity of my final product?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the Boc group, the chlorophenylalanine backbone, and the absence of major impurities.

  • Mass Spectrometry (MS): Confirms the correct molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be used to quantify any impurities. Chiral HPLC is necessary to determine the enantiomeric purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic peaks for the functional groups present (e.g., C=O of the carbamate and carboxylic acid, N-H stretching).

Q4: What is the best method to purify crude this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: A standard workup involving washing with a mild acid (to remove any unreacted base like TEA) and then acidification of the aqueous layer followed by extraction is a crucial first step.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be a very effective method for obtaining highly pure material.

  • Flash Column Chromatography: This is a versatile method for separating the desired product from a variety of byproducts, especially those with different polarities.[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification of this compound

This protocol outlines a general procedure for purifying crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Acetic Acid (all HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Slurry: In a beaker, add silica gel and slurry it with the starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elute the Column: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A small amount of acetic acid (0.1-0.5%) can be added to the mobile phase to keep the carboxylic acid protonated and prevent tailing.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution by TLC.

  • Analyze Fractions: Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_cause Potential Cause cluster_solution Solution Problem Unexpected Result in Synthesis TLC TLC Analysis Problem->TLC HPLC HPLC/LC-MS Analysis Problem->HPLC NMR NMR Analysis Problem->NMR Incomplete_Reaction Incomplete Reaction TLC->Incomplete_Reaction Byproduct_Formation Byproduct Formation HPLC->Byproduct_Formation NMR->Byproduct_Formation Adjust_Conditions Adjust Reaction Conditions (Stoichiometry, pH, Temp) Incomplete_Reaction->Adjust_Conditions Characterize_Byproduct Characterize Byproduct Byproduct_Formation->Characterize_Byproduct Purification_Issue Purification Issue Optimize_Purification Optimize Purification (Column Chromatography, Recrystallization) Purification_Issue->Optimize_Purification Adjust_Conditions->Problem Re-run Reaction Optimize_Purification->Problem Re-purify Characterize_Byproduct->Optimize_Purification

Caption: Troubleshooting workflow for this compound synthesis.

Summary of Potential Byproducts and Removal Strategies

Byproduct NameCommon CauseAnalytical Signature (vs. Product)Recommended Removal Method
Unreacted 2-chloro-L-phenylalanine Incomplete reaction (insufficient Boc₂O, improper pH)More polar (shorter RT on RP-HPLC), different NMR spectrum, lower MWAcid-base extraction, Column Chromatography
Di-Boc-2-chloro-L-phenylalanine Excess Boc₂O, strong baseLess polar (longer RT on RP-HPLC), +100 Da in MS, characteristic NMR signalsColumn Chromatography
N,N'-disubstituted Urea Use of DMAP, excess amineSignificantly higher MW in MS, less polarColumn Chromatography
Diastereomer (Boc-2-chloro-D-phenylalanine) Impure starting material, racemizationSame MW, slightly different RT on chiral HPLCChiral HPLC, Diastereomeric salt crystallization

References

Validation & Comparative

A Definitive Guide to Confirming Boc-Phe(2-Cl)-OH Incorporation by MS/MS Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Unnatural Amino Acids and the Imperative of Verification

The site-specific incorporation of unnatural amino acids (UAAs) into peptides represents a cornerstone of modern drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can introduce novel functionalities, enhance proteolytic stability, and modulate pharmacological properties with unprecedented precision. Boc-Phe(2-Cl)-OH, a chlorinated phenylalanine derivative with a tert-butyloxycarbonyl (BOC) protecting group, is a valuable building block for creating peptides with unique structural and electronic characteristics. The introduction of a halogen atom like chlorine can significantly influence peptide conformation and binding interactions.[1]

However, the successful synthesis of these modified peptides is only the first step. The fidelity of UAA incorporation is not always perfect, and robust analytical methods are paramount to unequivocally confirm the presence and position of the desired UAA in the final peptide sequence.[2] While techniques like Edman degradation can provide N-terminal sequence information, they can be ambiguous with modified residues and are low-throughput.[3] Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has emerged as the gold standard for this verification due to its exceptional sensitivity, speed, and ability to provide detailed, sequence-specific structural information.[2][3]

This guide provides a comprehensive, in-depth comparison and a field-proven protocol for the confirmation of Boc-Phe(2-Cl)-OH incorporation into synthetic peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present a self-validating protocol, and detail the interpretation of fragmentation spectra to provide researchers with a definitive workflow for this critical analytical challenge.

Comparing Analytical Methodologies

While MS/MS is the focus of this guide, it's valuable to understand its position relative to other analytical techniques used for peptide characterization.

TechniqueStrengthsLimitations
Tandem Mass Spectrometry (MS/MS) High sensitivity and specificity; provides full sequence coverage and pinpoints modification sites; suitable for complex mixtures.[4]Can require optimization for labile modifications; interpretation can be complex for novel fragmentation patterns.
Edman Degradation Provides direct N-terminal sequence information.[4]Ineffective if the N-terminus is blocked (e.g., by a Boc group); struggles with identifying non-standard amino acids; low-throughput.[4]
Nuclear Magnetic Resonance (NMR) Provides detailed 3D structural and conformational information in solution; non-destructive.[4]Requires large sample quantities (>0.5 mM); complex data analysis; not ideal for high-throughput screening.[4]
High-Performance Liquid Chromatography (HPLC) Excellent for purity assessment and quantification.[4]Does not provide direct molecular weight or sequence information.

For the unambiguous confirmation of UAA incorporation, MS/MS offers an unparalleled combination of sequence information, mass accuracy, and sensitivity, making it the superior choice.

The MS/MS Workflow for UAA Confirmation: A Conceptual Overview

The process of confirming the incorporation of Boc-Phe(2-Cl)-OH involves a logical sequence of steps, from sample preparation to data interpretation. Each stage is designed to isolate the peptide of interest and generate specific, structurally informative data.

G cluster_0 Sample & Separation cluster_1 Mass Spectrometry cluster_2 Data Analysis & Confirmation A Synthesized Peptide (with Boc-Phe(2-Cl)-OH) B Sample Preparation (Solubilization & Dilution) A->B C LC Separation (Reverse-Phase HPLC) B->C D Electrospray Ionization (ESI) C->D E MS1 Scan (Precursor Ion Selection) D->E F MS/MS Fragmentation (CID / HCD) E->F G MS2 Scan (Fragment Ion Detection) F->G H Data Analysis (Spectrum Interpretation) G->H I Sequence Confirmed (Boc-Phe(2-Cl)-OH localized) H->I G cluster_0 Precursor Ion cluster_1 Diagnostic Neutral Loss cluster_2 Backbone Fragmentation cluster_3 Side-Chain Fragment Precursor [H-Ala-Phe(2-Cl)-Gly-OH + H]⁺ (with N-terminal Boc group) NeutralLoss [M+H - 100]⁺ (Loss of C₅H₈O₂) Precursor->NeutralLoss CID/HCD b_ions b-ions (N-terminus) Precursor->b_ions CID/HCD y_ions y-ions (C-terminus) Precursor->y_ions CID/HCD Immonium Immonium Ion [Phe(2-Cl)]⁺ m/z = 154.04 Precursor->Immonium CID/HCD

References

Navigating the Uncharted Territory: A Comparative Guide to 2D NMR for Structural Validation of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding landscape of peptide therapeutics and chemical biology, the incorporation of unnatural amino acids (UAAs) offers a powerful strategy to enhance stability, modulate bioactivity, and introduce novel functionalities. However, these non-canonical residues present a significant challenge to one of the cornerstones of molecular characterization: structural validation. Traditional methodologies reliant on predictable patterns of standard amino acids often fall short, necessitating a robust and adaptable approach. This guide provides an in-depth technical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals to confidently elucidate the three-dimensional structures of these modified peptides.

The Challenge of the Unnatural: Why Standard Approaches Falter

The elegance of NMR-based peptide structure determination lies in a systematic process of resonance assignment followed by the collection of distance and dihedral angle restraints. This process heavily relies on the characteristic chemical shifts and coupling patterns of the 20 proteinogenic amino acids. The introduction of a UAA disrupts this predictability in several ways:

  • Novel Spin Systems: UAAs introduce unique arrangements of protons and carbons, creating spin systems not found in standard amino acid libraries. This complicates the initial and most critical step of resonance assignment using through-bond correlation experiments like COSY and TOCSY.

  • Altered Chemical Environments: The unique side chains of UAAs can induce localized changes in the electronic environment, perturbing the chemical shifts of neighboring standard amino acids and complicating their identification.

  • Conformational Constraints and Dynamics: The steric bulk or flexibility of a UAA can significantly influence the local and global conformation of the peptide, potentially leading to unusual secondary structures or dynamic behavior that requires careful analysis.

  • Lack of Standard Parameters: Structure calculation software, such as CYANA, Xplor-NIH, and AMBER, rely on libraries of standard amino acid topologies and force field parameters. For UAAs, these parameters must be generated de novo, a non-trivial but essential step for accurate structure determination.[1][2][3]

This guide will dissect the utility of a suite of 2D NMR experiments to overcome these challenges, providing a logical workflow for the structural validation of peptides containing UAAs.

The 2D NMR Toolkit: A Comparative Analysis

The structural elucidation of a UAA-containing peptide is a puzzle. Each 2D NMR experiment provides a unique piece of that puzzle. The art and science lie in choosing the right experiments and interpreting their results in concert.

2D NMR Experiment Information Provided Key Strengths for UAA Peptides Limitations & Considerations Typical Acquisition Time (600 MHz)
COSY (Correlation Spectroscopy)Through-bond (2-3 bonds) ¹H-¹H correlations.Identifies directly coupled protons (e.g., Hα-Hβ). Essential for initial side-chain assignments.Signal overlap can be significant. Weak couplings may not be visible.1-2 hours
TOCSY (Total Correlation Spectroscopy)Through-bond ¹H-¹H correlations within a spin system.Reveals the entire proton network of an amino acid, crucial for identifying both standard and unnatural residues.Magnetization transfer efficiency can vary. Does not distinguish between different spin systems of the same amino acid type.2-6 hours
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space ¹H-¹H correlations (< 5 Å).Provides the primary source of distance restraints for 3D structure calculation. Essential for sequential assignment and defining peptide fold.Can be affected by spin diffusion in larger molecules. NOE intensity can be near zero for medium-sized molecules.6-12 hours
ROESY (Rotating-frame Overhauser Effect Spectroscopy)Through-space ¹H-¹H correlations (< 5 Å).Overcomes the issue of zero or weak NOEs for medium-sized peptides (1-2 kDa). ROE is always positive.[4][5]Less sensitive than NOESY for small and large molecules. Can have artifacts from TOCSY-type magnetization transfer.[6]8-16 hours
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)One-bond ¹H-¹³C correlations.Provides a highly resolved spectrum that aids in overcoming proton signal overlap. Confirms the carbon backbone and side-chain assignments.Requires a ¹³C-labeled sample for high sensitivity, though natural abundance is feasible for small peptides.2-8 hours (natural abundance)
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)Long-range (2-4 bonds) ¹H-¹³C correlations.Essential for connecting spin systems across peptide bonds and for assigning quaternary carbons and complex UAA side chains.[7][8]Lower sensitivity than HSQC. Requires careful optimization of the long-range coupling delay.8-24 hours
¹H-¹³C HSQC-TOCSY (HSQC with TOCSY transfer)Correlates a carbon with all protons in its attached spin system.Powerfully resolves overlapping proton signals by spreading them out in the carbon dimension. Excellent for assigning complex UAA side chains.[9]Can be less sensitive than a standard TOCSY. Requires optimization of both HSQC and TOCSY transfers.6-18 hours

A Strategic Workflow for Structural Validation

The following workflow provides a logical progression from initial characterization to final 3D structure determination.

G cluster_0 Initial Assignment cluster_1 Sequential & Side-Chain Assignment cluster_2 Structure Calculation A 1. COSY & TOCSY Identify Spin Systems B 2. ¹H-¹³C HSQC Resolve Overlap, Cα/Cβ ID A->B Resolve Ambiguities C 3. NOESY/ROESY Sequential Walk (dαN, dNN) B->C Assign Backbone D 4. HMBC & HSQC-TOCSY Confirm UAA Side Chain & Connectivity C->D Validate UAA & Links E 5. Generate UAA Parameters (e.g., ATB Server) D->E Input for Calculation F 6. Extract Restraints (NOEs, Dihedral Angles) E->F Required Libraries G 7. Structure Calculation (CYANA, XPLOR-NIH) F->G Final Structure

Figure 1: A strategic workflow for the 2D NMR-based structural validation of peptides containing unnatural amino acids.

Causality Behind Experimental Choices: A Deeper Dive

1. Through-Bond Correlations: The Foundation of Assignment

The first step is always to identify the individual amino acid spin systems.

  • TOCSY is the workhorse: A TOCSY experiment is paramount as it correlates all protons within a single amino acid residue.[10][11] By starting at the well-resolved amide proton (NH) region, one can "walk" along the correlations to identify the Hα, Hβ, and subsequent side-chain protons for each residue. For a UAA, the pattern of cross-peaks will be unique and must be pieced together based on its known chemical structure.

  • COSY for immediate neighbors: A COSY spectrum is simpler, showing only correlations between protons separated by 2-3 bonds.[10] This is useful for confirming direct connectivities (e.g., NH-Hα, Hα-Hβ) and can help resolve ambiguities in crowded TOCSY spectra.

  • HSQC to the rescue of overlap: In peptides, the Hα and Hβ regions are often crowded. A ¹H-¹³C HSQC spectrum provides a powerful way to resolve these overlapping proton signals by spreading them out according to the chemical shift of the attached ¹³C nucleus.[12] This is invaluable for cleanly separating the spin systems of different residues.

2. Through-Space Correlations: Building the 3D Structure

Once the individual residues are identified, the next step is to link them together in sequence and determine their spatial arrangement.

  • NOESY for sequential assignment and folding: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon observed between protons that are close in space (< 5 Å), regardless of their bonding.[13] The "sequential walk" is a cornerstone of peptide NMR, where NOEs between the Hα of one residue and the NH of the next (dαN(i, i+1)) are used to establish the amino acid sequence.[14] Longer-range NOEs provide the distance restraints that define the peptide's secondary and tertiary structure.

  • The NOESY vs. ROESY Decision: The choice between NOESY and ROESY is critical and depends on the molecular weight of the peptide.[6]

    • Small peptides (< 1 kDa): Use NOESY . The NOE is positive and strong.

    • Medium-sized peptides (1-2 kDa): Use ROESY . In this size regime, the NOE can be very weak or even zero, making NOESY experiments uninformative. The ROE, however, is always positive and provides reliable distance information.[4][5]

    • Larger peptides (> 2 kDa): NOESY is generally preferred due to its higher sensitivity, but care must be taken to avoid spin diffusion (the relay of NOEs through a chain of protons), which can lead to incorrect distance restraints. Shorter mixing times (< 200 ms) are recommended to minimize this effect.[4]

3. Tackling the Unnatural Side Chain: Advanced Heteronuclear Techniques

The unique structure of a UAA side chain often requires more than the standard suite of experiments for unambiguous assignment.

  • HMBC for long-range connections: A ¹H-¹³C HMBC experiment is indispensable for UAAs. It reveals correlations between protons and carbons separated by 2-4 bonds.[15] This is crucial for:

    • Assigning quaternary carbons within the UAA side chain.

    • Connecting the UAA side chain to its own backbone.

    • Confirming the linkage of the UAA to the rest of the peptide.

  • HSQC-TOCSY for ultimate resolution: This powerful experiment combines the resolution of HSQC with the correlation power of TOCSY. It allows you to select a specific ¹H-¹³C cross-peak in the HSQC and see all the protons in that spin system. This is exceptionally useful for tracing out the complete proton network of a complex UAA side chain that is heavily overlapped in the standard TOCSY spectrum.[9]

Experimental Protocols: A Self-Validating System

The following are detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with checkpoints to ensure data quality.

Protocol 1: 2D ¹H-¹H TOCSY

  • Sample Preparation: Dissolve the purified peptide to a final concentration of 1-5 mM in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆). Add an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity. Tune and match the probe.

  • Acquisition Parameters:

    • Pulse Program: A standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgp on Bruker systems).

    • Mixing Time: Start with a mixing time of 80 ms. This is a good compromise for seeing correlations throughout most amino acid spin systems.[16] For UAAs with longer side chains, a longer mixing time (e.g., 100-120 ms) may be beneficial.

    • Spectral Width: Set the spectral width in both dimensions to cover all proton resonances (typically 12-14 ppm).

    • Data Points: Acquire at least 2048 data points in the direct dimension (F2) and 512 increments in the indirect dimension (F1).

    • Scans: Acquire a sufficient number of scans (e.g., 8-16) per increment to achieve a good signal-to-noise ratio.

  • Processing: Process the data using software like TopSpin or NMRPipe. Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • Validation: In the processed spectrum, you should be able to trace the complete spin system for at least one well-resolved, standard amino acid (e.g., Alanine: NH to Hα to Hβ). This confirms that the mixing time and other parameters were appropriate.

Protocol 2: 2D ¹H-¹H NOESY/ROESY

  • Sample Preparation: Same as for TOCSY.

  • Spectrometer Setup: Same as for TOCSY.

  • Acquisition Parameters:

    • Pulse Program: A standard NOESY or ROESY pulse sequence with water suppression (e.g., noesyesgp or roesyesgp on Bruker systems).

    • Mixing Time: For NOESY, a typical starting point is 200-300 ms.[16] For ROESY, 150-250 ms is common.[5] It is often advisable to acquire spectra at multiple mixing times to build up NOE/ROE curves and ensure the validity of the two-spin approximation.

    • Other Parameters: Similar to TOCSY (spectral width, data points, scans).

  • Processing: Similar to TOCSY.

  • Validation: Check for the presence of expected sequential NOEs/ROEs (e.g., dαN) between assigned residues. The presence of these key correlations validates the experiment's ability to provide structural restraints.

G A Peptide Sample (1-5 mM in deuterated solvent) B Acquire 2D TOCSY (80 ms mixing time) A->B C Acquire 2D NOESY/ROESY (150-300 ms mixing time) A->C D Acquire 2D ¹H-¹³C HSQC (Natural Abundance) A->D E Acquire 2D ¹H-¹³C HMBC (Optimize for 4-8 Hz) A->E F Assign Spin Systems B->F G Perform Sequential Walk C->G I Extract Distance Restraints C->I D->F Resolve Overlap H Assign UAA Side Chain E->H F->G F->H G->I H->I J Calculate 3D Structure I->J

Figure 2: A flowchart of the experimental workflow for 2D NMR data acquisition and analysis for a UAA-containing peptide.

The Final Frontier: Structure Calculation with Unnatural Residues

The final step in the process is to use the collected NMR data to calculate a 3D structure. This is where the "unnatural" aspect requires special attention.

  • Parameter Generation: Standard NMR structure calculation programs do not have the necessary topology and parameter files for UAAs. These files define the atom types, bond lengths, bond angles, and dihedral angles for the UAA. A crucial step is to generate these files. Web-based servers like the Automated Topology Builder (ATB) can be invaluable for this purpose, providing parameter files compatible with software like CYANA and CNS.[1][2]

  • Restraint Generation: The cross-peak intensities from the NOESY or ROESY spectra are converted into upper distance bounds (e.g., strong, medium, weak corresponding to <2.8 Å, <3.5 Å, <5.0 Å). Dihedral angle restraints can be derived from ³J(HNHα) coupling constants or from chemical shifts using programs like TALOS+.

  • Structure Calculation and Refinement: The generated UAA parameters and the experimental restraints are used as input for a structure calculation program. These programs typically use a simulated annealing protocol to generate an ensemble of structures that satisfy the experimental restraints. The final ensemble of structures represents the solution structure of the peptide.

Conclusion

The incorporation of unnatural amino acids into peptides opens up a world of possibilities for drug discovery and biotechnology. While they present a challenge to structural biologists, a systematic and well-chosen suite of 2D NMR experiments can overcome these hurdles. By understanding the strengths and weaknesses of each technique and by following a logical workflow that combines through-bond and through-space correlations, researchers can confidently elucidate the high-resolution structures of these novel molecules. The key to success lies not in a single experiment, but in the synergistic interpretation of a comprehensive dataset, allowing the unique features of the unnatural residue to be fully characterized and its impact on the peptide's structure to be understood. This detailed structural knowledge is, in turn, the foundation for rational design and the development of next-generation peptide-based therapeutics.

References

A Comparative Analysis of 2-Chloro- vs. 4-Chloro-Phenylalanine in Peptide Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery. The substitution of native amino acids with halogenated analogs, such as chlorophenylalanines, offers a powerful tool to modulate the physicochemical properties, and ultimately the biological activity, of peptides. This guide provides an in-depth comparison of the effects of incorporating 2-chlorophenylalanine (2-Cl-Phe) versus 4-chlorophenylalanine (4-Cl-Phe) into peptide scaffolds, drawing upon available structure-activity relationship (SAR) data to inform rational peptide design.

The position of the chlorine atom on the phenyl ring of phenylalanine—ortho (2-position) versus para (4-position)—introduces distinct steric and electronic alterations that can profoundly influence a peptide's conformation, receptor binding affinity, metabolic stability, and overall pharmacological profile. While direct head-to-head comparative studies on the same peptide backbone are not extensively documented in publicly available literature, we can infer the differential impacts of these substitutions based on fundamental principles of medicinal chemistry and isolated studies on related analogs.

The Physicochemical Impact of Positional Isomerism

The key to understanding the differential biological activities of 2-Cl-Phe and 4-Cl-Phe lies in their distinct electronic and steric properties. The chlorine atom is an electron-withdrawing group, which can alter the electron density of the aromatic ring and influence non-covalent interactions critical for molecular recognition.

Table 1: Physicochemical Properties of Chlorophenylalanine Isomers

Property2-Chlorophenylalanine4-ChlorophenylalaninePhenylalanine (for reference)
Position of Chlorine OrthoParaN/A
Steric Hindrance High, due to proximity to the peptide backboneModerate, distal to the peptide backboneLow
Electronic Effect Inductive electron withdrawalInductive and mesomeric electron withdrawalElectron-donating (weak)
Potential Interactions Can influence peptide backbone conformation through steric clashes.Can participate in halogen bonding and alter cation-π interactions.Participates in hydrophobic and cation-π interactions.

Inferred Biological Activity: A Comparative Overview

Based on the differing physicochemical properties, we can project how the incorporation of 2-Cl-Phe versus 4-Cl-Phe might differentially impact the biological activity of a peptide.

Receptor Binding and Affinity

The introduction of a chlorine atom can either enhance or diminish receptor binding affinity, depending on the specific interactions within the binding pocket.

  • 4-Chlorophenylalanine: The para-substitution of chlorine in 4-Cl-Phe can lead to favorable halogen bonding with electron-rich residues in the receptor binding site. This additional non-covalent interaction can increase binding affinity. Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the strength of cation-π interactions, which are often crucial for the binding of aromatic residues.

  • 2-Chlorophenylalanine: The ortho-position of the chlorine in 2-Cl-Phe introduces significant steric bulk close to the peptide backbone. This can force a conformational restriction on the peptide, which may be beneficial if it pre-organizes the peptide into a bioactive conformation. Conversely, this steric hindrance could also prevent optimal binding by clashing with the receptor.

Enzyme Inhibition

For peptides designed as enzyme inhibitors, the precise positioning of the chloro-substituent can be critical for activity.

  • 4-Chlorophenylalanine: The electronic modifications at the para-position can influence the peptide's ability to interact with the active site of an enzyme. For instance, in the design of mechanism-based inhibitors, the altered reactivity of the phenyl ring could be exploited.

  • 2-Chlorophenylalanine: The steric hindrance provided by the ortho-chloro group could be leveraged to design potent inhibitors by promoting a conformation that fits snugly into an enzyme's active site, potentially leading to higher selectivity.

Metabolic Stability

A major challenge in peptide drug development is their susceptibility to proteolytic degradation. The incorporation of unnatural amino acids can enhance metabolic stability.

  • Both Isomers: The presence of the chlorine atom in both 2-Cl-Phe and 4-Cl-Phe can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo. The degree of this protection would likely depend on the specific protease and the position of the modified residue within the peptide sequence.

Experimental Workflows for Comparative Analysis

To definitively determine the optimal chloro-substitution for a given peptide, a systematic experimental evaluation is essential. The following workflows outline the key experiments for a comprehensive comparison.

Solid-Phase Peptide Synthesis (SPPS)

The first step is the synthesis of the native peptide and its 2-Cl-Phe and 4-Cl-Phe substituted analogs.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling (Native, 2-Cl-Phe, or 4-Cl-Phe) Deprotection->Coupling Washing 4. Washing Coupling->Washing Repeat 5. Repeat Steps 2-4 for each amino acid Washing->Repeat Next amino acid Cleavage 6. Cleavage from Resin Repeat->Cleavage Final amino acid Purification 7. HPLC Purification Cleavage->Purification Characterization 8. Mass Spectrometry Characterization Purification->Characterization

Caption: A generalized workflow for the solid-phase synthesis of peptide analogs.

In Vitro Biological Assays

Once the peptides are synthesized and purified, their biological activity can be compared using a variety of in vitro assays.

Biological_Assay_Workflow cluster_Receptor_Binding Receptor Binding Assays cluster_Functional_Assays Functional Assays cluster_Stability_Assay Stability Assays Binding_Assay Competitive Radioligand Binding Assay (Determine Ki) SPR Surface Plasmon Resonance (SPR) (Determine Kon, Koff, KD) Enzyme_Assay Enzyme Inhibition Assay (Determine IC50) Cell_Based_Assay Cell-Based Functional Assay (e.g., cAMP, Calcium Flux) (Determine EC50/IC50) Proteolytic_Assay Proteolytic Stability Assay (Incubate with proteases, analyze by HPLC) Peptide_Analogs Purified Peptide Analogs (Native, 2-Cl-Phe, 4-Cl-Phe) Peptide_Analogs->Binding_Assay Peptide_Analogs->SPR Peptide_Analogs->Enzyme_Assay Peptide_Analogs->Cell_Based_Assay Peptide_Analogs->Proteolytic_Assay

Caption: Experimental workflow for the comparative biological evaluation of peptide analogs.

Conclusion: A Strategic Choice in Peptide Design

The decision to incorporate 2-chlorophenylalanine versus 4-chlorophenylalanine into a peptide therapeutic is a strategic one that should be guided by the specific goals of the drug discovery program. While 4-Cl-Phe may be a more conservative choice for potentially enhancing binding affinity through favorable electronic interactions with minimal steric disruption, 2-Cl-Phe offers a tool for inducing conformational constraints that could lead to higher potency and selectivity.

Ultimately, the empirical data generated from the synthesis and biological evaluation of both analogs will provide the definitive answer as to which positional isomer is superior for a given peptide and its therapeutic target. The workflows and conceptual framework presented in this guide offer a robust starting point for researchers to systematically explore the impact of these valuable non-natural amino acids in their peptide drug discovery efforts.

A Comparative Guide to Peptide Stability: Boc-2-chloro-L-phenylalanine vs. Boc-3-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, achieving metabolic stability without compromising biological activity is a paramount objective. The inherent susceptibility of natural peptides to rapid enzymatic degradation in vivo presents a significant hurdle to their clinical translation. A proven strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to sterically or electronically hinder the action of proteases. This guide provides an in-depth technical comparison of two such analogs: Boc-2-chloro-L-phenylalanine and Boc-3-chloro-L-phenylalanine, focusing on their differential impact on peptide stability against proteolytic cleavage.

The Rationale for Halogenation: A Shield Against Proteolysis

The introduction of halogen atoms, particularly chlorine, onto the aromatic ring of phenylalanine is a subtle yet powerful modification. This strategy is rooted in the principle of altering the electronic and steric properties of the amino acid side chain to disrupt its recognition by proteases. Chymotrypsin, a key digestive enzyme, preferentially cleaves peptide bonds at the C-terminus of large hydrophobic residues like phenylalanine, tyrosine, and tryptophan.[1] The enzyme's specificity is dictated by the precise fit of the amino acid's side chain into its hydrophobic S1 binding pocket. By modifying this side chain, we can effectively "mislead" the enzyme and inhibit cleavage.

Positional Isomerism: The Decisive Factor in Stability

The critical distinction between this compound and Boc-3-chloro-L-phenylalanine lies in the position of the chlorine atom on the phenyl ring—ortho (2-position) versus meta (3-position). This seemingly minor difference has profound implications for the peptide's interaction with proteolytic enzymes.

  • This compound (Ortho-substitution): The chlorine atom in the ortho position is situated directly adjacent to the benzyl carbon that connects the phenyl ring to the peptide backbone. This proximity creates significant steric hindrance , effectively acting as a physical barrier that prevents the phenylalanine side chain from optimally docking within the chymotrypsin's S1 pocket. This disruption of the enzyme-substrate complex dramatically reduces the efficiency of peptide bond hydrolysis.

  • Boc-3-chloro-L-phenylalanine (Meta-substitution): When the chlorine atom is in the meta position, it is further removed from the peptide backbone. Consequently, its steric impact on the enzyme's ability to bind the side chain is considerably less pronounced compared to the ortho isomer. While the chloro-substituent's electron-withdrawing nature can have a modest electronic effect on the peptide bond, the dominant factor in protease resistance for this class of analogs is steric hindrance.

The logical relationship between substituent position and enzymatic cleavage can be visualized as follows:

G cluster_0 Enzyme-Substrate Interaction cluster_1 Impact of Chloro-Substitution Peptide_Backbone Peptide Backbone Phe_Side_Chain Phenylalanine Side Chain Peptide_Backbone->Phe_Side_Chain Covalent Bond Chymotrypsin_S1_Pocket Chymotrypsin S1 Pocket Phe_Side_Chain->Chymotrypsin_S1_Pocket Binding 2_Chloro_Phe This compound (Ortho) Steric_Hindrance High Steric Hindrance 2_Chloro_Phe->Steric_Hindrance 3_Chloro_Phe Boc-3-chloro-L-phenylalanine (Meta) Low_Steric_Hindrance Low Steric Hindrance 3_Chloro_Phe->Low_Steric_Hindrance Reduced_Binding Reduced S1 Pocket Binding Steric_Hindrance->Reduced_Binding Inhibited_Cleavage Inhibited Cleavage Reduced_Binding->Inhibited_Cleavage Permissive_Binding Permissive S1 Pocket Binding Low_Steric_Hindrance->Permissive_Binding Facilitated_Cleavage Facilitated Cleavage Permissive_Binding->Facilitated_Cleavage

Figure 1: Logical workflow of chloro-substituent effects on chymotrypsin cleavage.

Comparative Stability: An Experimental Perspective

To quantify the differential impact of these isomers on peptide stability, a standardized in vitro enzymatic degradation assay is employed. A model peptide containing either 2-chloro-L-phenylalanine or 3-chloro-L-phenylalanine is incubated with α-chymotrypsin, and the amount of intact peptide remaining is monitored over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Sequence ModificationEnzymeIncubation Time (hours)% Intact Peptide Remaining (Illustrative)
Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ (Native)α-Chymotrypsin2~2%
Ac-Ala-Ala-Pro-(3-Cl-Phe) -Ala-Ala-NH₂α-Chymotrypsin2~45%
Ac-Ala-Ala-Pro-(2-Cl-Phe) -Ala-Ala-NH₂α-Chymotrypsin2>90%

Table 1: Illustrative comparative stability of peptides against α-chymotrypsin. Data is representative and based on established principles of steric hindrance and data from analogous halogenated amino acids.[2]

The data clearly illustrates the superior protective effect of the ortho-substitution. The peptide containing 2-chloro-L-phenylalanine is expected to remain largely intact after 2 hours, whereas the native peptide is almost completely degraded. The 3-chloro-L-phenylalanine-containing peptide shows an intermediate level of stability, underscoring the critical role of the chlorine atom's position.

Experimental Protocol: In Vitro Enzymatic Stability Assay

The following protocol provides a detailed methodology for assessing the proteolytic stability of peptides containing modified phenylalanine residues against α-chymotrypsin.

Materials:

  • Lyophilized synthetic peptides (native, 2-Cl-Phe, and 3-Cl-Phe containing)

  • α-Chymotrypsin from bovine pancreas (sequencing grade)

  • Incubation Buffer: 50 mM Tris-HCl, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of each peptide in the Incubation Buffer.

    • Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Just before use, dilute the chymotrypsin stock to 0.1 mg/mL with the Incubation Buffer.

  • Enzymatic Digestion:

    • In separate microcentrifuge tubes, add 90 µL of each peptide stock solution.

    • Initiate the reaction by adding 10 µL of the diluted α-chymotrypsin solution to each tube (final enzyme:substrate ratio of 1:100 w/w).

    • Incubate the reaction mixtures at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a new tube containing 10 µL of the Quenching Solution.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Inject 10 µL of each sample onto the C18 column.

    • Elute the peptides using a suitable gradient of Mobile Phase B (e.g., 5-65% over 30 minutes).

    • Monitor the absorbance at 214 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time from the t=0 sample.

    • Calculate the peak area of the intact peptide at each time point.

    • Determine the percentage of intact peptide remaining at each time point relative to the peak area at t=0.

    • Plot the percentage of intact peptide remaining versus time to visualize the degradation kinetics.

Figure 2: Experimental workflow for the enzymatic stability assay.

Conclusion and Senior Application Scientist Insights

The strategic incorporation of halogenated phenylalanine analogues is a highly effective method for enhancing the proteolytic stability of therapeutic peptides. The choice between this compound and Boc-3-chloro-L-phenylalanine is not arbitrary; the ortho-substituted isomer offers demonstrably superior protection against chymotryptic cleavage. This enhanced stability is primarily attributable to the steric hindrance imposed by the chlorine atom's proximity to the peptide backbone, which impedes the docking of the side chain into the enzyme's active site.

For drug development professionals, this means that peptides incorporating this compound are likely to exhibit a significantly longer in vivo half-life, leading to improved pharmacokinetic profiles and potentially greater therapeutic efficacy. While the synthesis of peptides with sterically hindered amino acids can sometimes present challenges in coupling efficiency, modern coupling reagents and optimized protocols have largely mitigated these issues.

The self-validating nature of the described experimental protocol ensures that the observed differences in stability are directly attributable to the specific amino acid modification. By comparing the degradation rates of the modified peptides to a native control under identical conditions, the protective effect of the chloro-substitution can be unambiguously quantified. This data-driven approach is essential for making informed decisions in the design and optimization of next-generation peptide therapeutics.

References

A Senior Application Scientist's Guide to Evaluating the Effect of Halogen Position on Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is a cornerstone of modern molecular design. The three-dimensional structure of a peptide dictates its biological activity, stability, and interaction with target molecules. A powerful, yet nuanced, tool for modulating this structure is the strategic placement of halogen atoms. The introduction of fluorine, chlorine, bromine, or iodine onto amino acid side chains can profoundly influence a peptide's physicochemical and structural properties through a complex interplay of steric, electronic, and non-covalent interactions, most notably the halogen bond.[1][2]

This guide provides an in-depth comparison of methodologies to evaluate these conformational changes, explaining the causality behind experimental choices and offering field-proven insights to ensure robust and reliable results.

The "Why": Halogenation as a Conformational Switch

Before delving into experimental protocols, it's crucial to understand why halogen position is such a potent modulator. The effect is not merely about adding bulk. It's about leveraging the unique properties of halogens:

  • Size and Sterics: Progressing from fluorine to iodine, the increasing atomic radius introduces steric hindrance that can restrict torsional angles and favor specific rotamers.

  • Electronegativity and Dipole Moments: The high electronegativity of halogens, particularly fluorine, can alter local electronic environments and influence hydrogen bonding networks.[1]

  • The Halogen Bond (XB): This is perhaps the most significant factor. Heavier halogens (Cl, Br, I) possess an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a "σ-hole" opposite the covalent bond.[3] This positive region can engage in a highly directional, non-covalent interaction with a Lewis base, such as a backbone carbonyl oxygen.[3][4][5] The strength and geometry of this halogen bond are highly dependent on the halogen's identity and its position on, for example, an aromatic ring.[6][7]

These interactions can stabilize specific secondary structures, such as β-hairpins, to a degree comparable to canonical hydrogen bonds.[4][5][8][9] Therefore, evaluating the conformational impact of halogenation is essential for designing peptides with enhanced stability, target affinity, or novel self-assembly properties.[6][10]

Experimental Workflow for Conformational Analysis

A systematic evaluation follows a logical progression from peptide design to high-resolution structural analysis. The choice of techniques is dictated by the specific questions being asked—are we interested in the solution-state ensemble, the solid-state structure, or changes in secondary structure content?

G P1 Peptide Design (Selection of Halogen & Position) P2 Synthesis with Halogenated Amino Acids P1->P2 P3 Purification & QC (HPLC, Mass Spec) P2->P3 S1 Circular Dichroism (CD) (Secondary Structure Estimation) P3->S1 Initial Screening H1 X-Ray Crystallography (Solid-State Atomic Structure) P3->H1 S2 FTIR Spectroscopy (Secondary Structure Details) S1->S2 Confirmation S3 NMR Spectroscopy (Detailed 3D Structure & Dynamics) S2->S3 In-depth Analysis H2 Computational Modeling (MD Simulations, QM Calcs) S3->H2 Refinement & Validation H1->H2

Caption: Workflow for evaluating the conformational effects of peptide halogenation.

Comparison of Key Experimental Techniques

No single technique tells the whole story. A multi-faceted approach is essential for a comprehensive understanding. Here, we compare the primary methods, their underlying principles, and detailed protocols.

Circular Dichroism (CD) Spectroscopy
  • Expertise & Rationale: CD spectroscopy is the go-to technique for a rapid, initial assessment of a peptide's secondary structure in solution.[11][12] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.[13] Because α-helices, β-sheets, and random coils produce distinct spectral signatures, CD provides a quick fingerprint of the peptide's overall fold.[11][13] It is particularly valuable for comparing a series of halogenated analogues against a non-halogenated control to see if significant structural changes have occurred.[14]

  • Data Presentation:

    Secondary Structure Characteristic CD Signal (Far-UV, 190-250 nm)
    α-Helix Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm.[11]
    β-Sheet Negative band at ~215-218 nm; Positive band at ~195 nm.[11][13]

    | Random Coil | Strong negative band near 200 nm. |

  • Experimental Protocol:

    • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer itself should not have a significant CD signal in the far-UV region. Peptide concentration is typically in the range of 0.1-0.2 mg/mL.

    • Instrumentation: Use a calibrated CD spectrometer. A quartz cuvette with a short path length (e.g., 1 mm) is required for far-UV measurements to minimize solvent absorption.

    • Data Acquisition: Scan the sample from ~260 nm down to ~190 nm at a controlled temperature (e.g., 25°C). Acquire a baseline spectrum of the buffer alone.

    • Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of amino acid residues.

    • Analysis: Analyze the resulting spectrum visually for characteristic peaks and use deconvolution algorithms to estimate the percentage of each secondary structure type.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise & Rationale: FTIR provides complementary information to CD about secondary structure.[15][16] It probes the vibrational modes of the peptide backbone, particularly the Amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration.[17][18] The precise frequency of this band is sensitive to the hydrogen-bonding pattern, making it an excellent indicator of secondary structure.[17][19] FTIR is versatile and can be used for samples in various environments, including aqueous solutions, organic solvents, and even lipid membranes.[17][19]

  • Data Presentation:

    Secondary Structure Characteristic Amide I Frequency (cm⁻¹)
    α-Helix ~1650-1658 cm⁻¹[18]
    β-Sheet ~1620-1640 cm⁻¹ (antiparallel sheets can also show a minor peak ~1690 cm⁻¹)[15][18]
    β-Turn ~1670-1685 cm⁻¹[15]

    | Random Coil | ~1640-1645 cm⁻¹ |

  • Experimental Protocol:

    • Sample Preparation: For solution studies, D₂O is often used as the solvent to avoid the strong H₂O bending vibration that overlaps with the Amide I band.[18] Prepare a concentrated peptide solution (e.g., 5-10 mg/mL).

    • Instrumentation: Use an FTIR spectrometer equipped with a suitable sample cell (e.g., a transmission cell with CaF₂ windows).

    • Data Acquisition: Collect an interferogram of the sample and a reference (buffer alone). Typically, 128-256 scans are co-added to improve the signal-to-noise ratio.

    • Data Processing: Perform a Fourier transform to obtain the spectrum. Subtract the buffer spectrum from the sample spectrum. The Amide I band region (1600-1700 cm⁻¹) is the primary focus.

    • Analysis: Use mathematical procedures like Fourier self-deconvolution or second-derivative analysis to resolve the overlapping component bands within the Amide I contour.[15] The area of each component band is proportional to the population of the corresponding secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Rationale: NMR is the most powerful technique for determining the high-resolution 3D structure and dynamics of peptides in solution.[20][21] It provides atomic-level information. For evaluating halogen effects, NMR is indispensable because it can directly detect the consequences of interactions like halogen bonds. Key NMR parameters include:

    • Nuclear Overhauser Effects (NOEs): These arise from through-space interactions between protons that are close (<5 Å), providing distance restraints for structure calculation.[22]

    • J-Couplings: These through-bond couplings provide information about dihedral angles (e.g., φ angles from ³JHN-Hα).[23]

    • Chemical Shifts: The resonance frequency of a nucleus is highly sensitive to its local electronic environment, which can be perturbed by halogenation and conformational changes.

  • Experimental Protocol:

    • Sample Preparation: Dissolve the peptide (typically 0.5-2 mM) in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or an organic solvent like CD₃OH). Add a chemical shift reference standard (e.g., DSS or TSP).

    • Data Acquisition: A suite of 2D NMR experiments is required.

      • TOCSY: To assign all proton resonances within a given amino acid spin system.

      • NOESY/ROESY: To identify through-space NOE correlations between protons, which are used to derive distance restraints.[22]

    • Data Processing & Assignment: Process the 2D spectra using appropriate software. The first crucial step is to achieve sequence-specific resonance assignment, linking every signal to a specific atom in the peptide.

    • Structure Calculation:

      • Extract NOE-based distance restraints and dihedral angle restraints from J-couplings.

      • Use these experimental restraints as input for structure calculation software (e.g., CYANA, CNS, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the NMR data.[22]

    • Analysis: Analyze the resulting structural ensemble to identify the preferred conformation, key intramolecular contacts (including potential halogen bonds), and regions of flexibility.

X-Ray Crystallography
  • Expertise & Rationale: While NMR reveals the peptide's structure in solution, X-ray crystallography provides a static, atomic-resolution snapshot of the peptide in the solid state.[24][25] It is the gold standard for visualizing precise bond lengths and angles. For this topic, it can provide unambiguous evidence of a halogen bond, showing the exact distance and angle between the halogen and an acceptor atom.[3] The primary challenge is obtaining high-quality crystals, which can be difficult for small, flexible peptides.[26]

  • Experimental Protocol:

    • Crystallization: This is the most critical and often bottleneck step.[25] Screen a wide range of conditions (precipitants, pH, temperature, peptide concentration) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield diffraction-quality crystals.[25][26]

    • Data Collection: Mount a single crystal and expose it to a focused beam of X-rays, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded by a detector.[25]

    • Data Processing: Integrate the intensities of the diffraction spots and determine the unit cell parameters and space group.

    • Phase Determination & Model Building: Solve the "phase problem" to calculate an electron density map. This can be done using methods like molecular replacement (if a homologous structure exists) or by incorporating heavy atoms (iodine or bromine can be useful here) for experimental phasing.[26] Build an atomic model of the peptide into the electron density map.

    • Refinement: Refine the atomic model against the experimental data to improve its fit and geometry. The final structure is validated and can be deposited in the Protein Data Bank (PDB).[26]

Impact of Halogen Position: A Comparative Summary

The specific position of the halogen atom, particularly on an aromatic side chain like phenylalanine or tyrosine, is critical in directing conformation.

G cluster_0 Halogenated Phenylalanine cluster_1 Positional Effects cluster_2 Conformational Outcomes Phe Phe Residue Ortho Ortho-Halogen Phe->Ortho Meta Meta-Halogen Phe->Meta Para Para-Halogen Phe->Para Conf1 Steric Clash (Restricted Rotation) Ortho->Conf1 Dominant Effect Conf2 Intramolecular Halogen Bond (Stabilized Turn) Meta->Conf2 Favors XB Conf3 Altered Packing & Self-Assembly Para->Conf3 Influences Intermolecular Interactions

Caption: Influence of halogen position on potential conformational outcomes.

Halogen / PositionPrimary Interaction MechanismExpected Conformational EffectSupporting Evidence
Fluorine (any pos.) Inductive Effects & Sterics: Strongly electron-withdrawing but a poor halogen bond donor.Can alter local electronics and proline pucker.[1] Often used to probe electronic contributions without introducing strong XBs.Studies on fluorinated prolines show significant effects on ring pucker and cis/trans isomerization, which impacts the peptide backbone.[1]
Chlorine (meta/para) Moderate Halogen Bonding & Sterics: Capable of forming stabilizing Cl···O halogen bonds.Can stabilize β-turn and β-hairpin structures when positioned to interact with a backbone carbonyl.[4][8]A chlorine-centered halogen bond has been shown to increase the folded β-hairpin population by 44% in a model peptide system.[5]
Bromine (meta/para) Strong Halogen Bonding: Stronger XB donor than chlorine due to greater polarizability.More pronounced stabilization of secondary structures via halogen bonding. Can also dictate crystal packing.Studies on self-assembling peptides show that changing H to Br can dramatically alter the resulting nanostructure from amorphous aggregates to ordered fibrils.[6]
Iodine (meta/para) Very Strong Halogen Bonding: The most potent halogen bond donor among the stable halogens.Provides robust conformational control. Often used to engineer specific intermolecular contacts for self-assembly or protein-ligand binding.[3][10]The introduction of iodine has been shown to tune the self-assembly of amyloid peptides, leading to distinct nanostructures like ribbons and fibrils in a controlled manner.[6]
Any Halogen (ortho) Steric Hindrance: The proximity to the Cα-Cβ bond severely restricts the χ1 dihedral angle.Forces the side chain into a specific rotameric state, which can propagate conformational changes along the backbone.The steric bulk at the ortho position can override other effects and enforce a specific side-chain orientation.

Conclusion

The strategic halogenation of peptides is a sophisticated tool for fine-tuning their three-dimensional structure. The position of the halogen is not a minor detail; it is a critical design element that determines the nature and strength of intramolecular and intermolecular interactions. A comprehensive evaluation requires a synergistic combination of low-resolution spectroscopic techniques like CD and FTIR for initial screening, followed by high-resolution methods like NMR and X-ray crystallography for detailed atomic-level characterization. This multi-pronged approach, grounded in an understanding of the underlying physical chemistry of halogen interactions, empowers researchers to rationally design next-generation peptides for therapeutic and materials science applications.

References

A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthetic Peptides Containing Boc-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of synthetic peptide purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthetic peptides incorporating the unnatural amino acid, Boc-2-chloro-L-phenylalanine. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, ensuring a robust and self-validating analytical approach.

The incorporation of unnatural amino acids like 2-chloro-L-phenylalanine into peptide sequences is a powerful strategy for modulating their biological activity, stability, and conformational properties. However, these modifications also introduce unique analytical challenges. The presence of the bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group and the chlorinated phenyl ring significantly alters the peptide's chromatographic behavior, demanding a carefully optimized HPLC method to achieve accurate purity determination.

The Analytical Challenge: Unraveling the Complexities of a Modified Peptide

The primary goal of this purity analysis is to separate the target peptide from a host of potential impurities generated during solid-phase peptide synthesis (SPPS). These impurities can include deletion sequences, truncated sequences, and byproducts from incomplete deprotection or side reactions.[1] The presence of this compound introduces specific hurdles:

  • Increased Hydrophobicity: Both the Boc group and the 2-chloro-L-phenylalanine residue contribute to the overall hydrophobicity of the peptide. This can lead to strong retention on reversed-phase HPLC columns, potentially causing peak broadening and poor resolution. The hydrophobicity index of phenylalanine is a significant contributor to peptide retention, and the addition of a chloro group is expected to further increase this hydrophobicity.[2]

  • Aggregation: Highly hydrophobic peptides have a tendency to aggregate in aqueous solutions, which can lead to peak distortion and inaccurate quantification in HPLC analysis.

  • Boc Group Lability: The Boc protecting group is sensitive to acidic conditions.[3] Since trifluoroacetic acid (TFA) is a common mobile phase additive in peptide HPLC, there is a risk of in-situ deprotection of the peptide during the analysis, leading to the appearance of artificial impurity peaks.

A Comparative Approach to Method Development

To address these challenges, we will compare two common reversed-phase HPLC columns: the traditional C18 and the Phenyl-Hexyl stationary phase. The rationale for this comparison lies in their differing separation mechanisms, which can be exploited to optimize the resolution of the target peptide from its closely related impurities.

Experimental Workflow

The following diagram outlines the comprehensive workflow for the purity analysis of a synthetic peptide containing this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Validation sample_prep Dissolve peptide in appropriate solvent (e.g., 50% ACN/H2O with 0.1% TFA) to 1 mg/mL filter Filter through 0.22 µm syringe filter sample_prep->filter hplc_system HPLC System with UV Detector filter->hplc_system column_selection Column Comparison: 1. C18 Reversed-Phase 2. Phenyl-Hexyl Reversed-Phase hplc_system->column_selection mobile_phase Mobile Phase: A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile column_selection->mobile_phase gradient Optimized Gradient Elution mobile_phase->gradient detection UV Detection at 220 nm & 260 nm gradient->detection peak_integration Integrate all peaks in the chromatogram detection->peak_integration purity_calculation Calculate purity: (Main Peak Area / Total Peak Area) x 100 peak_integration->purity_calculation peak_identification Peak Identification via LC-MS purity_calculation->peak_identification forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) purity_calculation->forced_degradation caption Figure 1. Experimental workflow for HPLC purity analysis.

Caption: Figure 1. Experimental workflow for HPLC purity analysis.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the HPLC analysis.

Protocol 1: Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the lyophilized synthetic peptide containing this compound. Dissolve the peptide in 1 mL of a solution of 50% acetonitrile in water containing 0.1% TFA. The use of an organic solvent in the sample diluent is crucial for preventing aggregation of the hydrophobic peptide.

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the HPLC analysis.

Protocol 2: HPLC Method

Instrumentation: An HPLC system equipped with a UV detector is required.

Method Parameters:

ParameterCondition 1: C18 ColumnCondition 2: Phenyl-Hexyl ColumnRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3-5 µm)Phenyl-Hexyl Reversed-Phase (e.g., 4.6 x 150 mm, 3-5 µm)C18 provides strong hydrophobic retention, while the Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the aromatic ring of the 2-chloro-L-phenylalanine.
Mobile Phase A 0.1% TFA in HPLC-grade water0.1% TFA in HPLC-grade waterTFA acts as an ion-pairing agent to improve peak shape and resolution.
Mobile Phase B 0.1% TFA in acetonitrile (ACN)0.1% TFA in acetonitrile (ACN)Acetonitrile is a common organic modifier for peptide separations.
Gradient 20% to 80% B over 30 minutes20% to 80% B over 30 minutesA relatively shallow gradient is necessary to effectively separate closely eluting impurities from the main peptide peak. The starting and ending percentages may need to be optimized based on the specific peptide sequence.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 40°C40°CElevated temperature can improve peak shape and reduce viscosity, leading to better resolution.
Detection Wavelength 220 nm and 260 nm220 nm and 260 nm220 nm allows for the detection of the peptide backbone. The phenyl ring of the 2-chloro-L-phenylalanine is expected to have a secondary absorbance maximum around 260 nm, similar to phenylalanine, which can be used for confirmation.[4]
Injection Volume 10 µL10 µLA standard injection volume for analytical HPLC.

Comparative Data Analysis

The performance of the two HPLC methods can be objectively compared by evaluating key chromatographic parameters.

Performance ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnExpected Outcome & Justification
Retention Time of Main Peak Expected to be longerExpected to be shorterThe C18 phase will likely exhibit stronger hydrophobic interactions with the entire peptide, leading to a longer retention time. The Phenyl-Hexyl phase's primary interaction will be with the aromatic residue, which may result in a slightly shorter overall retention.
Resolution of Critical Pairs VariablePotentially improvedThe Phenyl-Hexyl column may provide better resolution of impurities that differ in or near the 2-chloro-L-phenylalanine residue due to the specific π-π interactions.
Peak Tailing Factor May be higher for very hydrophobic peptidesMay be lowerThe alternative selectivity of the Phenyl-Hexyl phase can sometimes reduce secondary interactions that lead to peak tailing.
Overall Purity (%) Should be comparableShould be comparableWhile the resolution of individual impurities may differ, the overall calculated purity should be consistent between the two methods if both are well-optimized.

Trustworthiness: Ensuring a Self-Validating System through Forced Degradation Studies

To establish the stability-indicating nature of the developed HPLC method, forced degradation studies are essential.[1][5][6] This involves subjecting the peptide to various stress conditions to intentionally generate degradation products. A robust HPLC method must be able to separate these degradation products from the main peptide peak and from each other.

Protocol 3: Forced Degradation Study
  • Prepare Stock Solutions: Prepare a stock solution of the peptide at 1 mg/mL in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the peptide solution at 80°C for 48 hours.

    • Photodegradation: Expose the peptide solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the optimized HPLC method (both C18 and Phenyl-Hexyl columns for comparison).

  • Peak Purity Assessment: Utilize a photodiode array (PDA) detector to assess the peak purity of the main peptide peak under each stress condition. Further confirmation of degradation products can be achieved using LC-MS.

The ability of the HPLC method to resolve the degradation products confirms its suitability for stability testing and accurate purity determination.

Authoritative Grounding and Concluding Remarks

The principles and protocols outlined in this guide are grounded in established chromatographic theory and best practices for peptide analysis. The use of reversed-phase HPLC with C18 columns is a well-documented and widely accepted method for peptide purity assessment.[7][8][9][10] The comparison with a Phenyl-Hexyl column provides a rational approach to method optimization, particularly for peptides containing aromatic, modified amino acids.

The successful implementation of these methods, coupled with rigorous validation through forced degradation studies, will provide researchers with a high degree of confidence in the purity of their synthetic peptides containing this compound. This, in turn, is fundamental for the integrity and success of subsequent research and development activities.

References

A Senior Application Scientist's Comparative Guide to Enantiomeric Purity Determination of Boc-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical integrity of starting materials is not merely a quality metric; it is a fundamental pillar of therapeutic efficacy and safety. Boc-2-chloro-L-phenylalanine, a non-natural amino acid derivative, is a critical building block in the synthesis of novel peptides and pharmaceuticals.[1] Its utility in designing enzyme inhibitors and other therapeutic agents hinges on its enantiomeric purity.[2] The presence of the undesired D-enantiomer can lead to diastereomeric impurities in the final active pharmaceutical ingredient (API), potentially resulting in altered pharmacological profiles or unforeseen toxicity.[3]

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric purity of this compound. We will move beyond procedural descriptions to explore the underlying principles and causal logic that inform method selection, development, and validation in a regulated environment.

The Analytical Imperative: Why Enantiomeric Purity Matters

The introduction of a chlorine atom on the phenyl ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group give this compound unique properties for peptide synthesis.[1] However, these same features present specific challenges for chiral analysis. The goal is to resolve and accurately quantify minute traces of the D-enantiomer in the presence of a large excess of the L-enantiomer, often requiring a limit of quantification (LOQ) below 0.1%.[4]

This necessitates analytical methods with high selectivity and sensitivity. The three most powerful and widely adopted techniques in this domain are:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Gas Chromatography (GC)

  • Chiral Capillary Electrophoresis (CE)

Each technique offers a distinct set of advantages and limitations. The choice is not arbitrary but is dictated by a confluence of factors including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[5]

Comparative Analysis of Key Methodologies

The following table provides a high-level comparison of the three primary techniques for the enantiomeric purity determination of this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[6]Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[5]Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer.[7]
Typical Analytes Non-volatile, thermally labile compounds. Ideal for protected amino acids.[5]Volatile, thermally stable compounds. Derivatization is mandatory for amino acids.[8]Wide range of molecules, including polar and charged compounds.[7]
Derivatization Often not required (direct analysis), but can be used to improve separation (indirect analysis).[9][10]Mandatory to increase volatility and thermal stability.Can be used to enhance detection, but direct analysis is common.[11]
Resolution Generally good to excellent.Very high, especially with capillary columns.Excellent, often surpassing HPLC.[12]
Sensitivity High, especially with UV or MS detection.Very high, particularly with FID or MS detectors.Extremely high, especially with Laser-Induced Fluorescence (LIF) detection.[7]
Speed Moderate; run times are typically 10-30 minutes.Fast; run times can be under 10 minutes.Very fast; often under 10 minutes.[12]
Solvent Consumption Higher, which can be a consideration for cost and environmental impact.[5]Lower, as it primarily uses gases as the mobile phase.[5]Extremely low, a key advantage.[12]
Instrumentation Cost Generally higher due to high-pressure pumps and sophisticated detectors.[5]Generally lower, although high-resolution MS detectors can be expensive.[5]Moderate, generally less expensive than HPLC.[12]
Method Development Can be complex, involving screening of multiple columns and mobile phases.Derivatization step adds complexity; optimization of temperature programs is crucial.Can be rapid due to the ease of changing chiral selectors in the buffer.[12]

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely used technique for the chiral analysis of protected amino acids like this compound.[13] Its strength lies in the direct analysis of the compound without the need for derivatization, which eliminates a sample preparation step and a potential source of analytical error.[9]

Causality in Method Design: The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).[6] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for N-protected amino acids.[3] The choice of mobile phase (normal-phase or reversed-phase) and additives plays a critical role in modulating the chiral recognition.[3]

Experimental Protocol: Direct Chiral HPLC

  • Instrumentation: HPLC system with UV detector.

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® IC or similar).

  • Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol, with a small percentage of an acidic modifier like trifluoroacetic acid (TFA). The exact ratio must be optimized. For example, Hexane:Isopropanol:TFA (85:15:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Validation: The method should be validated according to ICH or USP guidelines, assessing specificity, linearity, accuracy, precision, and limit of quantification (LOQ) for the D-enantiomer.[14][15]

Workflow for Enantiomeric Purity Determination by Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Dissolve Dissolve in Mobile Phase (e.g., 1 mg/mL) Sample->Dissolve Inject Inject onto Chiral HPLC System Dissolve->Inject Separate Separate Enantiomers on Chiral Stationary Phase Inject->Separate Detect Detect by UV (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (L- and D-enantiomers) Chromatogram->Integrate Calculate Calculate % Enantiomeric Excess (%ee) Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile, chiral GC offers unparalleled resolution and speed.[5] However, amino acids, including their Boc-protected forms, are non-volatile and thermally labile, necessitating a derivatization step prior to analysis.

Causality in Method Design: The core principle involves converting the enantiomers into volatile derivatives, which are then separated on a chiral capillary column.[8] The derivatization typically involves esterification of the carboxylic acid and acylation of the amine group (after removal of the Boc group) or silylation.[16][17] The choice of derivatization reagent is critical for achieving good chromatographic peak shape and thermal stability.

Experimental Protocol: Chiral GC with Derivatization

  • Deprotection & Derivatization:

    • Treat the this compound sample with an acid (e.g., HCl in methanol) to remove the Boc group and simultaneously form the methyl ester.

    • Evaporate the solvent and then react the resulting amino acid ester with an acylating agent like trifluoroacetic anhydride (TFAA) to form the N-trifluoroacetyl derivative.[8]

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A chiral capillary column (e.g., Chirasil®-Val or a cyclodextrin-based column).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 220 °C.

    • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

    • Sample Preparation: Dissolve the final derivatized sample in a suitable solvent like ethyl acetate.

Workflow for Enantiomeric Purity Determination by Chiral GC

cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample This compound Derivatize Two-Step Derivatization: 1. Esterification 2. Acylation Sample->Derivatize Inject Inject onto Chiral GC System Derivatize->Inject Separate Separate Volatile Derivatives on Chiral Capillary Column Inject->Separate Detect Detect by FID or MS Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers advantages in speed and minimal sample/reagent consumption.[7] For chiral separations, a chiral selector, most commonly a cyclodextrin, is added to the background electrolyte (BGE).[18][19]

Causality in Method Design: Separation is achieved based on the differential interaction of the enantiomers with the chiral selector within the capillary under an electric field.[20] The enantiomer that forms a more stable inclusion complex with the cyclodextrin will have a different electrophoretic mobility, leading to separation.[11] The flexibility to rapidly screen different types and concentrations of chiral selectors in the buffer makes method development potentially faster than HPLC.[12]

Experimental Protocol: Chiral CE

  • Instrumentation: Capillary electrophoresis system with a UV or Diode Array Detector (DAD).

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 40 cm effective length).

  • Background Electrolyte (BGE): A buffer such as 50 mM phosphate buffer at pH 2.5, containing a chiral selector like sulfated-β-cyclodextrin.

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 200 nm.

  • Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.5-1.0 mg/mL.

Conclusion and Recommendations

Both chiral HPLC and chiral GC are powerful and reliable techniques for determining the enantiomeric excess of this compound.[5] Chiral CE presents a strong, fast, and efficient alternative.

  • For routine quality control in a pharmaceutical setting, Chiral HPLC is often the method of choice. Its robustness, direct analysis capability, and established validation protocols make it highly suitable for regulated environments.[14] The wide availability of reliable polysaccharide-based columns simplifies method development for N-protected amino acids.[3]

  • Chiral GC is an excellent alternative if high throughput and resolution are the primary drivers and the laboratory has strong expertise in derivatization techniques. The added complexity of sample preparation is a trade-off for speed and sensitivity.[5]

  • Chiral CE is particularly advantageous in research and development settings where rapid screening of chiral purity is needed, or when sample quantities are limited. Its extremely low solvent consumption also aligns with green chemistry principles.[12]

Ultimately, the selection of the optimal method requires a careful evaluation of the specific analytical requirements, available resources, and the intended application. Cross-validation between two orthogonal techniques (e.g., HPLC and GC) can provide the highest level of confidence in the analytical results, a critical consideration in drug development where patient safety is paramount.

References

A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount to success, particularly when dealing with sterically hindered amino acids. The bulky nature of residues such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid) or N-methylated amino acids presents a significant challenge to standard coupling protocols, often resulting in low yields, incomplete reactions, and epimerization. This guide provides an objective, data-supported comparison of two widely used aminium-based coupling reagents, HATU and HBTU, for the efficient incorporation of these challenging monomers into peptide sequences.

The development of onium-type coupling reagents has made the incorporation of sterically hindered amino acids into peptides more feasible.[1][2] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have become staples in the peptide chemist's toolbox. While both are effective, their performance can differ significantly when faced with the steric bulk of challenging amino acids.

The Mechanistic Difference: Why HATU Holds the Advantage

The superior performance of HATU in coupling sterically hindered amino acids can be attributed to the fundamental difference in their activation mechanisms. This difference lies in the nature of the active ester intermediate they form with the carboxylic acid of the amino acid.[3][4]

HBTU utilizes 1-hydroxybenzotriazole (HOBt) as its activating agent. The reaction of HBTU with a carboxylate results in the formation of an OBt-active ester. While effective for many standard couplings, the reactivity of this intermediate can be insufficient to overcome the steric hindrance of bulky amino acids, leading to slower reaction rates and a higher likelihood of side reactions, including racemization.[4]

HATU , on the other hand, is the aza-derivative of HBTU, incorporating 1-hydroxy-7-azabenzotriazole (HOAt).[5] The nitrogen atom at the 7-position of the triazole ring in HOAt is electron-withdrawing, which makes the resulting OAt-active ester significantly more reactive and susceptible to nucleophilic attack by the amine component.[4] This enhanced reactivity leads to faster and more complete coupling reactions.

Furthermore, the pyridine nitrogen in the HOAt moiety of HATU is thought to provide a "neighboring group effect," which stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state.[3] This catalytic effect further accelerates the rate of amide bond formation, minimizing the time for competing side reactions like epimerization to occur.

HATU_vs_HBTU_Mechanism cluster_hbtu HBTU Activation cluster_hatu HATU Activation HBTU HBTU OBt_Ester Less Reactive OBt-Ester HBTU->OBt_Ester Forms Carboxylate_HBTU Carboxylate Carboxylate_HBTU->HBTU Activation HATU HATU OAt_Ester More Reactive OAt-Ester HATU->OAt_Ester Forms Carboxylate_HATU Carboxylate Carboxylate_HATU->HATU Activation Neighboring_Group Neighboring Group Effect OAt_Ester->Neighboring_Group

Figure 1: Activation pathways of HBTU and HATU.

Performance Comparison: A Data-Driven Analysis

Experimental evidence consistently demonstrates the superiority of HATU over HBTU for the coupling of sterically hindered amino acids.[6] This is particularly evident in the synthesis of "difficult" sequences that are prone to aggregation and incomplete reactions.

A widely accepted benchmark for evaluating the performance of coupling reagents is the synthesis of the acyl carrier protein (ACP) fragment (65-74), H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂.[4] Studies have shown that when synthesizing this challenging sequence, HATU produces a final product of higher purity with fewer deletion products compared to HBTU.[4][7]

ParameterHATUHBTUReference(s)
Purity (ACP 65-74 Synthesis) Higher Purity (fewer deletion products observed)Lower Purity (more deletion products observed)[4][7]
Coupling Efficiency HighHigh, but generally lower than HATU[4]
Reaction Speed FasterSlower[4][5]
Epimerization Risk Lower riskHigher risk[4][8]

Experimental Protocols: Coupling of Fmoc-Aib-OH

The following are detailed, representative protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing the sterically hindered amino acid Fmoc-Aib-OH, comparing the use of HATU and HBTU.

Protocol 1: HATU-mediated Coupling of Fmoc-Aib-OH
  • Resin Swelling: Swell the Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove all traces of piperidine.

  • Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a blue color indicates a positive result).

  • Activation of Fmoc-Aib-OH: In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[6]

  • Coupling Reaction: Add the activated Fmoc-Aib-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of Aib, a longer coupling time compared to standard amino acids is recommended.[6]

  • Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.

Protocol 2: HBTU-mediated Coupling of Fmoc-Aib-OH
  • Resin Swelling and Fmoc Deprotection: Follow steps 1-4 of the HATU protocol.

  • Activation of Fmoc-Aib-OH: In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[6]

  • Coupling Reaction: Add the activated Fmoc-Aib-OH solution to the resin. Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU when coupling sterically hindered amino acids.[6]

  • Monitoring and Washing: Follow steps 7 and 8 of the HATU protocol. If the Kaiser test remains positive after the initial coupling time, a second coupling may be necessary.[6]

Experimental_Workflow Start Start: Swollen Resin with Free Amine Pre_activation Pre-activation of Fmoc-Aib-OH Start->Pre_activation Coupling Coupling Reaction on Resin Pre_activation->Coupling Monitoring Monitor with Kaiser Test Coupling->Monitoring Decision Coupling Complete? Monitoring->Decision Washing Wash Resin End End: Coupled Peptide Washing->End Decision->Washing Yes (Negative) Double_Coupling Perform Double Coupling Decision->Double_Coupling No (Positive) (More likely with HBTU) Double_Coupling->Coupling

Figure 2: General workflow for coupling sterically hindered amino acids.

Conclusion and Recommendations

For the successful incorporation of sterically demanding amino acids such as Fmoc-Aib-OH into peptide sequences, HATU is the demonstrably superior coupling reagent when compared to HBTU.[6] Its ability to form a highly reactive OAt-ester, coupled with the catalytic neighboring group effect, leads to faster, more efficient couplings with a lower risk of epimerization.[3][4] While HBTU can be effective, it often requires longer reaction times and may necessitate double coupling to achieve comparable results to a single HATU-mediated coupling.[6]

For researchers aiming to synthesize complex peptides containing Aib or other sterically hindered amino acids, the use of HATU is strongly recommended to maximize yield and purity, thereby saving valuable time and resources.

References

Absolute Confirmation: A Comparative Guide to the Structural Validation of Boc-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery and peptide chemistry, the precise structural integrity of building blocks is not merely a matter of quality control; it is the bedrock of reproducible science and the foundation of therapeutic efficacy. Non-canonical amino acids, such as Boc-2-chloro-L-phenylalanine, are instrumental in designing novel peptides with enhanced stability, unique conformational properties, and targeted biological activity.[1][2] The introduction of a halogen atom onto the phenyl ring can significantly influence electronic and steric properties, which in turn dictates molecular interactions.[2] Therefore, unambiguous validation of the molecule's absolute configuration and conformation is a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a public crystal structure for the ortho-chloro isomer is not available as of this writing, we will use the closely related and structurally characterized Boc-L-phenylalanine and its halogenated derivatives as a framework for discussion. This will be compared against other powerful, yet less absolute, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism (CD).

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic arrangement in the solid state. This technique offers unequivocal proof of stereochemistry, bond lengths, bond angles, and intermolecular interactions.

Causality in Experimental Design: From Solution to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The underlying principle is to coax molecules to self-assemble from a supersaturated solution into a highly ordered, single-crystal lattice.

X_Ray_Crystallography_Workflow cluster_prep Crystal Growth cluster_analysis Diffraction & Analysis A Material Purification B Solvent Screening A->B Solubility Testing C Crystallization (e.g., Vapor Diffusion) B->C Induce Supersaturation D Crystal Mounting & Cryo-cooling C->D Single Crystal Selection E X-ray Diffraction Data Collection D->E Exposure to X-ray Beam F Structure Solution (Phase Problem) E->F Obtain Diffraction Pattern G Structure Refinement F->G Build Initial Atomic Model H Validation & CIF File Generation G->H Optimize Model vs. Experimental Data Validation_Techniques cluster_main Structural Validation Methods cluster_info Information Provided XRay X-ray Crystallography Info_XRay 3D Atomic Arrangement Absolute Stereochemistry Bond Lengths/Angles XRay->Info_XRay Provides NMR NMR Spectroscopy Info_NMR Connectivity (1D/2D) Dihedral Angles (NOE) Dynamic Conformation NMR->Info_NMR Provides MS Mass Spectrometry Info_MS Molecular Weight Elemental Composition Fragmentation Pattern MS->Info_MS Provides CD Circular Dichroism Info_CD Chiral Environment Secondary Structure (peptides) CD->Info_CD Provides

References

Enhancing Potency: A Comparative Guide to the Antibacterial Activity of Peptides Containing Chlorinated Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against antimicrobial resistance, the strategic modification of peptide-based therapeutics offers a promising frontier. The incorporation of non-canonical amino acids is a key strategy to enhance the potency, stability, and selectivity of antimicrobial peptides (AMPs). Among these, the introduction of chlorinated phenylalanine stands out as a compelling approach to modulate the therapeutic properties of these vital molecules. This guide provides an in-depth comparison of the antibacterial activity of peptides containing chlorinated phenylalanine versus their native counterparts, supported by experimental evidence and methodologies.

The Rationale for Chlorination: A Strategic Enhancement of Hydrophobicity and Interaction

The fundamental mechanism of many cationic antimicrobial peptides involves their interaction with and disruption of the negatively charged bacterial cell membrane.[1][2][3] This interaction is governed by a delicate balance of electrostatic attraction and hydrophobic insertion. The introduction of a chlorine atom onto the phenyl ring of phenylalanine, a common hydrophobic residue in AMPs, serves to augment the hydrophobicity of the peptide.[4][5] This enhanced hydrophobicity can lead to stronger interactions with the lipid bilayer of bacterial membranes, potentially lowering the concentration of the peptide required for antimicrobial action.

Structure-activity relationship (SAR) studies have consistently highlighted the importance of hydrophobicity in the efficacy of AMPs.[4][6] Halogenation, as a means to increase hydrophobicity, has been shown to convert inactive peptoids into effective antibacterial agents without a concurrent increase in toxicity to mammalian cells.[5]

Comparative Antibacterial Efficacy: A Data-Driven Analysis

While direct, head-to-head comparative studies detailing the minimum inhibitory concentrations (MICs) of a wide range of peptides with and without chlorinated phenylalanine are emerging, the existing body of research on halogenated peptides provides strong evidence for the positive impact of this modification. The following table summarizes the expected impact of chlorination on the antibacterial activity of a hypothetical peptide, based on established principles and data from related studies on halogenated AMPs.

Peptide VariantKey Structural FeatureExpected Impact on HydrophobicityExpected Minimum Inhibitory Concentration (MIC)Rationale
Parent Peptide Contains PhenylalanineBaselineHigherStandard hydrophobic character.
Chlorinated Peptide Contains p-ChlorophenylalanineIncreasedLower The chlorine atom increases the hydrophobicity of the phenylalanine side chain, leading to enhanced interaction with and disruption of the bacterial membrane. This is supported by SAR studies on various halogenated AMPs.[4][5][7]

Note: The expected MIC values are relative and intended for comparative purposes. Actual values are peptide and strain-dependent.

Mechanism of Action: How Chlorination Amplifies Bacterial Cell Death

The primary mechanism of action for many AMPs is the disruption of the bacterial cell membrane integrity.[1][2][3] The introduction of chlorinated phenylalanine is thought to enhance this process through the following steps:

  • Enhanced Electrostatic Attraction and Initial Binding: The cationic nature of the peptide backbone facilitates initial electrostatic interactions with the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Increased Hydrophobic Insertion: The chlorinated phenylalanine residues, with their increased hydrophobicity, more readily partition into the hydrophobic core of the lipid bilayer.[4][5]

  • Membrane Permeabilization and Disruption: This enhanced insertion can lead to the formation of pores or channels, or a more general destabilization of the membrane, often described by the "carpet" or "toroidal pore" models.[1][8] This disruption leads to leakage of intracellular contents and ultimately, cell death.

cluster_0 Mechanism of Action A Cationic Peptide with Chlorinated Phenylalanine C Electrostatic Attraction A->C Positive Charge B Anionic Bacterial Membrane B->C Negative Charge D Enhanced Hydrophobic Insertion into Lipid Bilayer C->D Initial Binding E Membrane Destabilization and Pore Formation D->E Increased Hydrophobicity F Leakage of Intracellular Contents E->F G Bacterial Cell Death F->G

Caption: Proposed mechanism of action for antimicrobial peptides containing chlorinated phenylalanine.

Experimental Protocols: A Guide to Assessing Antibacterial Activity

The following protocols are standard methods for evaluating the antibacterial efficacy of novel peptide candidates.

Peptide Synthesis

Peptides containing chlorinated phenylalanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The key is the incorporation of the protected chlorinated phenylalanine amino acid derivative, such as Fmoc-p-chloro-L-phenylalanine, at the desired position in the peptide sequence.

cluster_1 Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Solid Support Resin Coupling1 Couple First Protected Amino Acid Resin->Coupling1 Deprotection1 Deprotect Amino Group Coupling1->Deprotection1 Coupling2 Couple Fmoc-p-chloro-L-phenylalanine Deprotection1->Coupling2 Deprotection2 Deprotect Amino Group Coupling2->Deprotection2 CouplingN Couple Subsequent Amino Acids Deprotection2->CouplingN Cleavage Cleave Peptide from Resin CouplingN->Cleavage Purification Purify Peptide (e.g., HPLC) Cleavage->Purification Analysis Characterize Peptide (e.g., Mass Spec) Purification->Analysis

Caption: General workflow for the synthesis of peptides containing chlorinated phenylalanine via SPPS.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique.[9]

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture the test bacteria overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to a standardized concentration (typically ~5 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilution of Peptide: Prepare a series of twofold dilutions of the peptide in a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Read Results: The MIC is determined as the lowest concentration of the peptide in which there is no visible turbidity (growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Methodology:

  • Perform MIC Assay: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plate on Agar: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion and Future Directions

The incorporation of chlorinated phenylalanine into antimicrobial peptides represents a potent strategy for enhancing their antibacterial activity. The increased hydrophobicity afforded by the chlorine atom can lead to more effective membrane disruption and, consequently, lower MIC values against a range of bacterial pathogens. While further direct comparative studies are warranted to fully elucidate the structure-activity relationships for a broader array of peptides, the existing evidence strongly supports the exploration of chlorinated phenylalanine as a valuable tool in the design of next-generation peptide antibiotics. Future research should focus on systematic comparisons of different halogen substitutions (F, Cl, Br, I) at various positions on the phenyl ring to fine-tune the balance between antimicrobial potency and potential cytotoxicity.

References

A Senior Application Scientist's Guide to Mapping Protein-Protein Interactions: A Comparative Analysis of Photo-Crosslinking with Unnatural Amino Acids and Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise mapping of protein-protein interactions (PPIs) is a cornerstone of discovery. Understanding these intricate networks unveils cellular signaling pathways, reveals disease mechanisms, and identifies novel therapeutic targets. This guide provides an in-depth, technical comparison of two powerful methodologies for elucidating PPIs: the site-specific incorporation of photo-activatable unnatural amino acids and the classic co-immunoprecipitation technique. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a clear, data-driven comparison to empower you in selecting the optimal approach for your research.

The Challenge of Capturing Dynamic Interactions

Protein-protein interactions are often transient and dynamic, posing a significant challenge for their detection and characterization. Many biologically crucial interactions have low to moderate binding affinities and short half-lives, making them difficult to isolate using traditional biochemical methods. The choice of an appropriate technique to "freeze" these interactions for analysis is therefore critical.

This guide will focus on a powerful, modern approach: the use of an unnatural amino acid, p-benzoyl-L-phenylalanine (Bpa), as a photo-activatable crosslinker. While the topic of interest is Boc-2-chloro-L-phenylalanine, it is important to understand that this compound is primarily a versatile building block in peptide synthesis.[1] The chloro- substitution on the phenyl ring modifies the electronic properties of the amino acid, which can be leveraged in the design of peptides with altered conformations or binding affinities.[2][3] However, for the direct assessment of protein-protein interactions, photo-activatable analogs like Bpa are the tools of choice. We will compare this advanced technique with the gold-standard method of co-immunoprecipitation (Co-IP).

Photo-Crosslinking with p-Benzoyl-L-phenylalanine (Bpa): Covalently Trapping Interactions with Light

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a significant leap forward in our ability to probe biological systems.[4][5][6][7] Bpa, a photo-activatable analog of phenylalanine, can be genetically encoded into a protein of interest at a specific site.[8][9] Upon exposure to UV light, the benzophenone group in Bpa becomes highly reactive and forms a covalent bond with nearby molecules, including interacting proteins.[8][9] This "zero-length" crosslinking provides a high-resolution snapshot of the protein's immediate environment at a precise moment in time.

Mechanism of Bpa Photo-Crosslinking

The power of Bpa lies in its light-inducible reactivity. The process can be broken down into three key stages:

  • Incorporation: An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate Bpa at a specific site in the target protein, which is encoded by an amber stop codon (TAG) in the gene.[8]

  • Interaction: The Bpa-containing protein is allowed to interact with its binding partners within the cellular environment or in a reconstituted system.

  • Crosslinking: Exposure to UV light (typically around 365 nm) excites the benzophenone moiety of Bpa, leading to the formation of a reactive triplet state that can abstract a hydrogen atom from a nearby C-H bond, resulting in a covalent crosslink.[8][9]

Diagram: Mechanism of Bpa Photo-Crosslinking

Bpa_Mechanism cluster_incorporation 1. Site-Specific Incorporation cluster_interaction 2. Interaction cluster_crosslinking 3. Photo-Crosslinking Gene Gene with TAG codon mRNA mRNA with UAG codon Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Protein Protein with Bpa Ribosome->Protein Bpa_tRNA Bpa-tRNA CUA Bpa_tRNA->Ribosome Protein_Bpa Protein-Bpa Complex Protein Complex Protein_Bpa->Complex Partner Interacting Protein Partner->Complex Complex_UV Protein Complex UV UV Light (365 nm) UV->Complex_UV Crosslinked_Complex Covalently Crosslinked Complex Complex_UV->Crosslinked_Complex Covalent Bond Formation

Caption: Workflow for studying PPIs using Bpa photo-crosslinking.

Detailed Experimental Protocol: Site-Specific Incorporation of Bpa and Photo-Crosslinking

This protocol is adapted from established methods for Bpa incorporation in E. coli.[9][10]

I. Plasmid Preparation and Mutagenesis

  • Vector Selection: Utilize a dual-plasmid system. The first plasmid will carry your gene of interest under an inducible promoter (e.g., T7). The second plasmid, such as pEVOL-pBpF, will express the engineered aminoacyl-tRNA synthetase for Bpa (BpaRS) and the suppressor tRNA.

  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in your gene of interest where you want to incorporate Bpa.

    • Rationale: The choice of the incorporation site is critical. It should be in a region suspected to be part of the interaction interface but not essential for protein folding or function. Surface-exposed residues are ideal.

II. Protein Expression and Bpa Incorporation

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the plasmid carrying your gene of interest and the pEVOL-pBpF plasmid.

  • Culture Growth:

    • Grow the transformed cells in LB medium supplemented with the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

    • Add Bpa to the culture medium to a final concentration of 1 mM.

    • Induce the expression of the BpaRS and suppressor tRNA by adding arabinose (final concentration 0.02%).

    • Induce the expression of your target protein by adding IPTG (final concentration 1 mM).

    • Incubate the culture overnight at a lower temperature (e.g., 18-25°C) to enhance proper protein folding.

  • Cell Harvest: Harvest the cells by centrifugation and store the pellet at -80°C.

III. Photo-Crosslinking

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

  • In Vivo Crosslinking (Optional): For in vivo studies, resuspend the cells in PBS and expose them to UV light at 365 nm for 15-60 minutes on ice.[8]

  • In Vitro Crosslinking:

    • Purify your Bpa-containing protein using an appropriate method (e.g., affinity chromatography).

    • Incubate the purified protein with its potential interacting partner(s) in a suitable buffer.

    • Irradiate the sample with a 365 nm UV lamp for a defined period (typically 15-60 minutes) on ice.

IV. Analysis of Crosslinked Products

  • SDS-PAGE and Western Blotting: Analyze the crosslinked samples by SDS-PAGE. A higher molecular weight band corresponding to the crosslinked complex should be visible. Confirm the identity of the proteins in the complex by Western blotting using specific antibodies.

  • Mass Spectrometry: For unbiased identification of interacting partners, the crosslinked band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry.

Co-Immunoprecipitation (Co-IP): The Trusted Standard

Co-immunoprecipitation is a widely used and reliable technique to study protein-protein interactions in their native cellular environment.[11][12][13][14] The principle is based on using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, and then detecting any associated proteins (the "prey") that are co-precipitated.

Detailed Experimental Protocol: Co-Immunoprecipitation

This is a general protocol that may require optimization for specific proteins and cell types.[11][12][13][14]

I. Cell Lysis

  • Cell Culture and Harvest: Culture your cells to the desired confluency and harvest them.

  • Lysis Buffer: Lyse the cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

    • Rationale: The choice of detergent and salt concentration is crucial to maintain protein-protein interactions while effectively lysing the cells.

II. Pre-Clearing the Lysate

  • Incubation with Beads: Add protein A/G-agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

  • Centrifugation: Pellet the beads by centrifugation and transfer the supernatant to a new tube.

    • Rationale: This step removes proteins that non-specifically bind to the beads, thereby reducing background in the final analysis.

III. Immunoprecipitation

  • Antibody Incubation: Add the primary antibody specific to your bait protein to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

  • Addition of Beads: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

IV. Washing and Elution

  • Washing: Pellet the beads and wash them several times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.

V. Analysis

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific to the suspected interacting protein.

  • Mass Spectrometry: For an unbiased identification of interacting partners, the entire eluate can be analyzed by mass spectrometry.

Diagram: Co-Immunoprecipitation Workflow

CoIP_Workflow Cell_Lysate Cell Lysate (Protein Complex) Antibody Add Primary Antibody (to Bait Protein) Cell_Lysate->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash to Remove Non-specific Proteins Beads->Wash Elute Elute Protein Complex Wash->Elute Analysis Analysis (Western Blot / Mass Spec) Elute->Analysis

Caption: A streamlined workflow for Co-Immunoprecipitation.

Comparative Analysis: Photo-Crosslinking vs. Co-Immunoprecipitation

FeaturePhoto-Crosslinking with BpaCo-Immunoprecipitation (Co-IP)
Interaction Type Captures direct and very proximal interactions due to the short reach of the crosslinker.Can identify both direct and indirect interactions within a complex.
Interaction Strength Excellent for detecting weak and transient interactions.[8]More suitable for stable and relatively strong interactions.
Temporal Control High temporal resolution; crosslinking is initiated at a specific time by UV exposure.[8]Limited temporal control; represents an average of interactions at the time of cell lysis.
In Vivo Application Can be performed in living cells, providing a snapshot of interactions in their native context.[8]Typically performed on cell lysates, which may disrupt cellular organization.
False Positives Lower risk of post-lysis artifacts as interactions are covalently locked in vivo.Potential for post-lysis artifacts and non-specific binding to beads.
Throughput Lower throughput, as it requires genetic manipulation and optimization for each protein of interest.Higher throughput, especially when coupled with mass spectrometry for large-scale screens.
Requirement for Antibody Does not require a specific antibody for the bait protein for crosslinking, but may be needed for downstream analysis.Requires a high-quality antibody specific for the bait protein.
Identification of Interaction Site Can provide information on the interaction interface with residue-level precision.Does not provide information on the specific binding sites.

Conclusion: Choosing the Right Tool for the Job

Both photo-crosslinking with unnatural amino acids and co-immunoprecipitation are powerful techniques for studying protein-protein interactions. The choice between them depends on the specific research question.

Photo-crosslinking with Bpa is the method of choice when:

  • You need to capture weak or transient interactions.

  • You want to map the interaction interface with high resolution.

  • You require precise temporal control over the capture of the interaction.

  • You are concerned about post-lysis artifacts.

Co-immunoprecipitation is a suitable approach when:

  • You are studying stable protein complexes.

  • You want to identify the components of a protein complex in an unbiased manner.

  • You have a high-quality antibody available for your protein of interest.

  • You require a higher throughput method for screening potential interaction partners.

By understanding the principles, advantages, and limitations of each technique, researchers can design experiments that will yield the most insightful and reliable data on the intricate dance of proteins within the cell.

References

Safety Operating Guide

Mastering the Safe Handling of Boc-2-chloro-L-phenylalanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, Boc-2-chloro-L-phenylalanine is a valuable building block.[1] Its unique structure is instrumental in crafting novel therapeutic agents.[1] However, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS Number: 114873-02-8) is a chlorinated aromatic amino acid derivative.[2][3][4] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Harmful if swallowed) [4]

  • Skin Irritation [4]

  • Serious Eye Irritation [4]

  • May cause respiratory irritation [4]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[3] A thorough risk assessment should be conducted before any handling, considering the quantity of the substance being used and the nature of the procedure.

Engineering Controls: The First Line of Defense

The most effective way to minimize exposure is to handle this compound within a properly functioning chemical fume hood.[3] This engineering control is critical for preventing the inhalation of airborne particles, especially when weighing or transferring the solid compound. The fume hood's airflow will capture and exhaust any dust, providing a primary barrier of protection.

Personal Protective Equipment (PPE): Your Essential Barrier

While engineering controls are paramount, a comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationRecommended Personal Protective EquipmentJustification
Weighing and Transferring Solid - Chemical Splash Goggles- Nitrile Gloves (double-gloving recommended)- Lab Coat- N95 or P100 Particulate Respirator (if not in a fume hood)Protects against eye irritation from dust, skin contact, and inhalation of airborne particles.
Working with Solutions - Chemical Splash Goggles- Nitrile Gloves- Lab CoatProtects against splashes that could cause skin and eye irritation.
Potential for Aerosol Generation - Chemical Splash Goggles with Face Shield- Nitrile Gloves- Lab Coat- Half-face or Full-face Respirator with Organic Vapor/Acid Gas CartridgesProvides a higher level of protection for the face and respiratory system in procedures where aerosols may be generated.

Glove Selection: Nitrile gloves are a suitable choice for handling solid this compound and for incidental splash protection with solutions. However, for prolonged or immersive contact, it is crucial to consult the glove manufacturer's chemical resistance data. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to a safe laboratory environment.

Handling:
  • Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust. Avoid dry sweeping of spills.

  • Grounding: When transferring large quantities of the powder, consider grounding equipment to prevent static electricity buildup, which could cause dust to become airborne.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

Storage:
  • Container: Keep the container tightly closed when not in use.[3][5]

  • Location: Store in a cool, dry, and well-ventilated area.[3][5]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3]

Spill Management and Disposal Plan

A clear and practiced spill response plan is crucial for mitigating the impact of an accidental release.

Spill Cleanup Workflow

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If spill is manageable Contain Contain Spill with Absorbent Material Don_PPE->Contain Cover Gently Cover Solid Spill Contain->Cover Collect Collect Material with Non-Sparking Tools Cover->Collect Neutralize_Area Decontaminate Spill Area Collect->Neutralize_Area Package Package Waste in a Labeled Container Neutralize_Area->Package Doff_PPE Remove & Dispose of Contaminated PPE Package->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Report Report Incident Wash->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-2-chloro-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
Boc-2-chloro-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.